molecular formula C19H26O7 B7840184 Diacetoxyscirpenol

Diacetoxyscirpenol

Cat. No.: B7840184
M. Wt: 366.4 g/mol
InChI Key: AUGQEEXBDZWUJY-ZLJUKNTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetoxyscirpenol (DAS), also known as anguidine, is a type A trichothecene mycotoxin produced by fungi of the genus Fusarium . It is a potent inhibitor of protein synthesis in eukaryotic cells, leading to its broad toxicity against fungi, plants, and animals . This mechanism underpins its primary research value in toxicology and oncology. DAS is investigated for its hematotoxic, immunotoxic, and gastrointestinal effects, which are characterized by necrosis of rapidly dividing cells, a so-called "radiomimetic" effect . Its stability and potency have also led to its classification as a select agent for research purposes . In biomedical research, DAS has been evaluated for its anticancer potential. Clinical trials explored its use as an anticancer agent (anguidine), and recent studies highlight its potent activity in inhibiting hypoxia-inducible factor 1 (HIF-1) under low-oxygen conditions . DAS disrupts the HIF-1 signaling pathway, a key driver of tumor progression and angiogenesis, by inhibiting the synthesis of HIF-1α protein and preventing its dimerization with ARNT . This makes it a valuable tool for studying cancer biology and developing novel therapeutics . In agricultural research, DAS serves as a model trichothecene for studying mycotoxin contamination in cereal grains and its impact on human and animal health . It has also demonstrated remarkable potential as a biocontrol agent, completely preventing the germination and incidence of the parasitic weed Striga hermonthica in vitro and in planta without affecting the host crop . Research applications include toxicology studies, mechanistic cancer research, and the development of agrochemicals. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with extreme care, as DAS is a highly toxic compound.

Properties

IUPAC Name

[(1S,2R,7R,9R,10R,11S,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGQEEXBDZWUJY-ZLJUKNTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)O)OC(=O)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name Diacetoxyscirpenol
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Color/Form

Solid, Crystals from /ethyl acetate/

CAS No.

2270-40-8
Record name Diacetoxyscirpenol
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Record name 12,13-epoxytrichothec-9-ene-3α,4β,15-triol 4,15-diacetate
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Record name DIACETOXYSCIRPENOL
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Melting Point

161-162 °C
Details Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V2: 261
Record name DIACETOXYSCIRPENOL
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Foundational & Exploratory

Diacetoxyscirpenol: A Technical Guide to its Chemical, Biological, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Diacetoxyscirpenol (B1670381) (DAS), also known as Anguidine, is a type A trichothecene (B1219388) mycotoxin produced by several species of Fusarium fungi.[1] As a contaminant in cereals and grains, it poses a significant risk to human and animal health.[2] DAS exerts its potent cytotoxic effects primarily by inhibiting protein synthesis and inducing programmed cell death, or apoptosis.[3] Its immunosuppressive and pro-apoptotic activities have made it a subject of extensive toxicological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological data of this compound. Detailed experimental protocols for its analysis and diagrams of its core signaling pathways are included to support researchers in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic sesquiterpenoid characterized by a 12,13-epoxytrichothec-9-ene (B1214510) core structure.[4] This epoxide group is essential for its biological activity and toxicity.[5] The chemical and physical properties of DAS are summarized in the table below.

PropertyValueReference(s)
IUPAC Name [(1S,2R,7R,9R,10R,11S,12S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate[6]
Synonyms Anguidine, DAS, NSC 141537[1][6][7]
CAS Number 2270-40-8[4]
Molecular Formula C₁₉H₂₆O₇[4][6][7]
Molecular Weight 366.41 g/mol [1][6][7]
Appearance White crystalline powder[4][8]
Melting Point 160-164 °C[8]
Solubility Insoluble in water; Soluble in methanol, acetone, DMSO, and DMF.[7][8]
Stability Resistant to heat and cooking processes.[3]

Mechanism of Action and Biological Effects

The primary molecular mechanism of this compound is the inhibition of protein synthesis . DAS binds to the peptidyl transferase center of the 60S ribosomal subunit, disrupting the elongation step of translation.[3] This leads to a rapid cessation of protein production, which is particularly detrimental to rapidly proliferating cells, forming the basis of its cytotoxic and immunosuppressive effects.

Key biological effects include:

  • Cytotoxicity: DAS is toxic to a wide range of mammalian cells, inducing cell death primarily through apoptosis.[3]

  • Immunosuppression: As one of the more potent immunosuppressive mycotoxins, DAS inhibits lymphocyte proliferation and impairs the function of phagocytic cells like macrophages.[3][9]

  • Haematotoxicity: In vivo studies have shown that DAS can cause haematological disorders such as neutropenia and bone marrow suppression.[2][6]

  • Emetic Activity: Like other trichothecenes, DAS can induce emesis, an effect linked to the secretion of serotonin (B10506) and peptide YY.[10]

Signaling Pathways in DAS-Induced Apoptosis

This compound induces apoptosis through the coordinated activation of both extrinsic and intrinsic signaling pathways. In human Jurkat T-cells, DAS exposure initiates the activation of caspase-8, a key initiator of the extrinsic pathway.[11] This can lead to the cleavage of Bid, which then links to the intrinsic, mitochondria-dependent pathway. The intrinsic pathway is further characterized by the release of cytochrome c from the mitochondria, which is regulated by Bcl-2 family proteins.[12] Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[11][12] Active caspase-3 is responsible for cleaving critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[13]

DAS_Apoptosis_Pathway DAS This compound (DAS) Casp8 Pro-Caspase-8 DAS->Casp8 Activates Bcl2 Bcl-2 / Bcl-xL DAS->Bcl2 Downregulates aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage Bid Bid aCasp8->Bid Casp3 Pro-Caspase-3 aCasp8->Casp3 tBid tBid Bid->tBid Cleavage Mito Mitochondrion tBid->Mito Promotes release CytC Cytochrome c Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 Activates Bcl2->Mito Inhibits release aCasp9 Active Caspase-9 Casp9->aCasp9 Cleavage aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP Cleavage cPARP->Apoptosis

Caption: DAS-induced apoptosis signaling cascade in Jurkat T-cells.

Toxicological Data

The toxicity of this compound has been evaluated in various animal models and in vitro cell systems. It is classified as a highly toxic substance.[8]

Table 2: Acute Toxicity (LD₅₀) of this compound

SpeciesRoute of AdministrationLD₅₀ ValueReference(s)
RatOral7 mg/kg[6]
RatIntraperitoneal (ip)750 µg/kg[6]

Table 3: In Vitro Cytotoxicity (IC₅₀) of this compound

Cell TypeSpeciesAssay DurationIC₅₀ ValueReference(s)
Granulo-monocytic progenitors (CFU-GM)Human14 days7.6 x 10⁻⁹ M[2]
Granulo-monocytic progenitors (CFU-GM)Rat14 days6.2 x 10⁻⁹ M[2]
Mouse macrophage (RAW 264.7)MouseNot specified3.66–17.74 nM[14]
Human hepatoblastoma (HepG2)HumanNot specified3.66–17.74 nM[14]
Human embryonic kidney (HEK 293T)HumanNot specified3.66–17.74 nM[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic and apoptotic effects of DAS on a cell line, such as Jurkat T-cells.

Experimental_Workflow cluster_viability Viability/Cytotoxicity cluster_apoptosis Apoptosis Analysis Start Start: Jurkat T-cell Culture Treatment Treat cells with varying concentrations of DAS Start->Treatment Incubate Incubate for desired time (e.g., 24, 48 hours) Treatment->Incubate MTT MTT Assay Incubate->MTT Flow Annexin V / PI Staining & Flow Cytometry Incubate->Flow Western Cell Lysis & Protein Extraction Incubate->Western Absorbance Measure Absorbance (590 nm) MTT->Absorbance IC50 Calculate IC50 Absorbance->IC50 Quantify Quantify Apoptotic Cells Flow->Quantify WB_Run Western Blot for Cleaved Caspase-3 & PARP Western->WB_Run

Caption: General workflow for in vitro analysis of DAS cytotoxicity.

Protocol for Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing the effect of DAS on the viability of an adherent or suspension cell line in a 96-well plate format.

Materials:

  • Cells of interest (e.g., Jurkat, HepG2)

  • Complete culture medium

  • This compound (DAS) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., Isopropanol, DMSO)[14]

  • 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium. For suspension cells like Jurkat, seeding can occur on the same day as treatment.[15] For adherent cells, allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of DAS in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the old medium with 100 µL of medium containing the different DAS concentrations (including a vehicle control with DMSO only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.[15]

  • MTT Addition: After incubation, carefully add 10-50 µL of the 5 mg/mL MTT solution to each well.[14]

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the DAS concentration to determine the IC₅₀ value.

Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells (1-5 x 10⁵ cells per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Ice-cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent (if applicable) cells from the culture vessel after DAS treatment. Centrifuge the cell suspension at ~300 x g for 5-7 minutes.[16]

  • Washing: Discard the supernatant and wash the cells once with ice-cold 1X PBS. Centrifuge again and discard the PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Apoptosis Marker Detection by Western Blot

This protocol details the detection of cleaved caspase-3 and cleaved PARP, key markers of apoptosis.

Materials:

  • Treated and control cells

  • Ice-cold 1X PBS

  • Cell Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • Protein transfer system (e.g., wet or semi-dry) and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet with ice-cold lysis buffer on ice. Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[17]

  • Protein Quantification: Collect the supernatant (total protein extract) and determine the protein concentration using a BCA or similar assay.[17]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE sample loading buffer and boil for 5-10 minutes.[17]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-15% gel) and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted 1:1000) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10-15 minutes each with wash buffer (e.g., TBST).[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[17] The appearance of cleaved caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) bands indicates apoptosis.[18]

Conclusion

This compound is a potent mycotoxin with significant cytotoxic and immunosuppressive properties driven by its ability to inhibit protein synthesis and induce apoptosis. Its well-characterized chemical structure and biological activities make it a critical subject for food safety and toxicological studies. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers investigating the effects of DAS and other related trichothecenes, aiding in the development of risk assessments and potential therapeutic strategies.

References

A Technical Guide to Diacetoxyscirpenol-Producing Fusarium Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Diacetoxyscirpenol (DAS), a Mycotoxin Produced by Various Fusarium Species, Detailing the Producing Species, Quantitative Production Data, Experimental Protocols for Analysis, and the Underlying Biosynthetic and Regulatory Pathways.

This compound (DAS), a type A trichothecene (B1219388) mycotoxin, is a secondary metabolite produced by several species of the fungal genus Fusarium. As a potent inhibitor of eukaryotic protein synthesis, DAS exhibits significant cytotoxic, immunomodulatory, and pro-inflammatory properties. These characteristics make it a molecule of interest in toxicological research and a potential, albeit challenging, candidate for therapeutic development. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with DAS-producing Fusarium species.

FusariumSpecies Known to Produce this compound

A number of Fusarium species have been identified as producers of this compound. The primary and most frequently cited species include:

  • Fusarium sporotrichioides

  • Fusarium poae [1]

  • Fusarium equiseti

  • Fusarium culmorum

  • Fusarium graminearum [2][3]

  • Fusarium sambucinum (synonym: F. sulphureum)

  • Fusarium langsethiae [4]

  • Fusarium meridionale

  • Fusarium oxysporum [5][6][7]

These species are common contaminants of cereal grains such as maize, wheat, barley, and oats, leading to the potential for DAS to enter the food and feed chains.

Quantitative Production of this compound

The production of this compound by Fusarium species is highly variable and depends on the fungal strain, substrate, and environmental conditions such as temperature, water activity, and pH. The following tables summarize quantitative data on DAS production from various studies.

Table 1: this compound (DAS) Production by Fusarium Species on Various Substrates

Fusarium SpeciesSubstrateIncubation Time & TemperatureDAS Concentration (µg/g or ppm)Reference
F. graminearumRiceNot SpecifiedNot Quantified (Deepoxy-DAS isolated)[2][3]
F. poaeYES MediaNot SpecifiedPrimary trichothecene detected[1]
F. culmorumRice21 days1.2 - 36 mg/kg (NX-2, related)
F. sporotrichioidesMaizeNot SpecifiedNot Quantified[8]
F. oxysporumNot SpecifiedNot SpecifiedProduced[5][6][7]
F. sambucinumPotato3 weeks at 22°CNot Quantified (used for derivative isolation)[9]

Table 2: Co-occurrence of this compound (DAS) with Other Mycotoxins

Co-occurring MycotoxinProducing Fusarium SpeciesSubstrate
T-2 toxinF. sporotrichioides, F. poaeCereal Grains
Deoxynivalenol (DON)F. graminearum, F. culmorumCereal Grains
Nivalenol (NIV)F. poae, F. graminearumCereal Grains
Zearalenone (ZEN)F. graminearum, F. culmorumCereal Grains

Experimental Protocols

Protocol 1: Fungal Culture and Mycotoxin Production

This protocol describes the general procedure for culturing Fusarium species on a solid substrate to induce mycotoxin production.

Materials:

  • Pure culture of a DAS-producing Fusarium species

  • Solid substrate (e.g., rice, maize, wheat, or oats)

  • Erlenmeyer flasks (500 mL)

  • Autoclave

  • Sterile distilled water

  • Incubator

Procedure:

  • Substrate Preparation: Place 50 g of the chosen solid substrate (e.g., rice) and 50 mL of distilled water into each 500 mL Erlenmeyer flask.

  • Sterilization: Autoclave the flasks containing the substrate at 121°C for 20 minutes to ensure sterility. Allow the flasks to cool to room temperature.

  • Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate each flask with a small agar (B569324) plug (approximately 5 mm in diameter) from a fresh, actively growing culture of the Fusarium species.

  • Incubation: Incubate the inoculated flasks at a controlled temperature (typically 25-28°C) for a period of 2 to 4 weeks. The incubation should be carried out in the dark to promote mycelial growth and mycotoxin production.

  • Harvesting: After the incubation period, stop the fungal growth by autoclaving the flasks again. The colonized substrate can then be dried in an oven at 60°C until a constant weight is achieved. The dried material is then finely ground to a homogenous powder for extraction.

Protocol 2: Extraction of this compound from Fungal Culture

This protocol details the extraction of DAS from the ground fungal culture material.

Materials:

  • Ground fungal culture material

  • Extraction solvent: Acetonitrile/water (84:16, v/v) or Ethyl Acetate (B1210297)

  • Blender or shaker

  • Centrifuge and centrifuge tubes

  • Filter paper

  • Rotary evaporator

Procedure:

  • Extraction: Weigh 25 g of the ground fungal culture material into a 250 mL flask. Add 100 mL of the extraction solvent (acetonitrile/water).

  • Homogenization: Shake the flask on a rotary shaker at 200 rpm for 60 minutes or blend at high speed for 3 minutes to ensure thorough extraction.

  • Filtration and Centrifugation: Filter the extract through Whatman No. 4 filter paper. Transfer the filtrate to centrifuge tubes and centrifuge at 5000 x g for 10 minutes to pellet any remaining solid particles.

  • Concentration: Carefully decant the supernatant into a round-bottom flask. Concentrate the extract to near dryness using a rotary evaporator at 40°C.

  • Reconstitution: Redissolve the residue in a known volume (e.g., 5 mL) of a suitable solvent for cleanup and analysis, such as methanol (B129727)/water (50:50, v/v).

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol describes a cleanup step to remove interfering compounds from the crude extract before LC-MS/MS analysis.

Materials:

  • Crude extract from Protocol 2

  • SPE cartridges (e.g., C18 or MycoSep®)

  • SPE manifold

  • Methanol

  • Distilled water

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of distilled water through the column.

  • Sample Loading: Load the reconstituted crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the mycotoxins, including DAS, from the cartridge with 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of this compound

This protocol provides typical parameters for the quantification of DAS using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Positive ESI Mode):

  • Ion Source Temperature: 350°C[10]

  • IonSpray Voltage: +4000 V[10]

  • Curtain Gas: 40 psi[10]

  • Collision Gas: High

  • MRM Transitions:

    • Precursor Ion (m/z): 367.2 (for [M+H]⁺) or 384.2 (for [M+NH₄]⁺)

    • Product Ions (m/z): Typically, two to three product ions are monitored for quantification and confirmation (e.g., 307.2, 247.2, 187.1). These transitions should be optimized for the specific instrument being used.

  • Declustering Potential (DP) and Collision Energy (CE): These parameters need to be optimized for each transition to achieve maximum sensitivity.

Signaling and Biosynthetic Pathways

The production of this compound is a complex process involving a dedicated biosynthetic pathway encoded by a cluster of genes known as the Tri genes. The expression of these genes is tightly regulated by a network of signaling pathways that respond to various environmental and nutritional cues.

This compound Biosynthetic Pathway

The biosynthesis of DAS, like other trichothecenes, begins with the cyclization of farnesyl pyrophosphate (FPP) from the isoprenoid pathway. The core pathway involves a series of enzymatic modifications, including oxygenations, isomerizations, and acetylations.

DAS_Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 (Trichodiene Synthase) Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol Tri4 (Cytochrome P450 monooxygenase) Isotrichodermol Isotrichodermol Isotrichotriol->Isotrichodermol Cyclization Calonectrin Calonectrin Isotrichodermol->Calonectrin Tri101 (Acetyltransferase) DAS This compound Calonectrin->DAS Further modifications (e.g., Tri1, Tri13) DAS_Regulation cluster_signals Environmental & Nutritional Signals cluster_pathways Signaling Pathways cluster_regulators Regulatory Genes pH pH MAPK MAPK Pathway pH->MAPK cAMP cAMP Pathway pH->cAMP Nitrogen Nitrogen Source Nitrogen->MAPK Nitrogen->cAMP Carbon Carbon Source Carbon->MAPK Carbon->cAMP Stress Oxidative Stress Stress->MAPK Stress->cAMP Tri10 Tri10 MAPK->Tri10 cAMP->Tri10 Tri6 Tri6 Tri10->Tri6 Tri_cluster Tri Gene Cluster (Biosynthesis) Tri6->Tri_cluster DAS This compound Tri_cluster->DAS Experimental_Workflow Culture Fungal Culture on Solid Substrate Drying Drying and Grinding Culture->Drying Extraction Solvent Extraction (Acetonitrile/Water) Drying->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

References

The Biosynthesis of Diacetoxyscirpenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Date]

[Author/Organization]

Abstract

Diacetoxyscirpenol (DAS) is a type A trichothecene (B1219388) mycotoxin produced by various species of Fusarium fungi. As a significant contaminant of cereal grains, DAS poses a considerable threat to food safety and animal health due to its potent cytotoxic and immunosuppressive activities. Understanding the intricate biosynthetic pathway of DAS is paramount for the development of effective strategies to mitigate its production in agricultural commodities and for the potential exploration of its derivatives in therapeutic applications. This technical guide provides an in-depth overview of the DAS biosynthesis pathway in fungi, detailing the enzymatic steps, genetic regulation, and key intermediates. It is intended for researchers, scientists, and drug development professionals engaged in mycotoxin research and the development of novel antifungals or therapeutic agents. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visualizations of the core biological and experimental processes.

Introduction

Trichothecenes are a large family of sesquiterpenoid mycotoxins characterized by a 12,13-epoxytrichothec-9-ene (B1214510) core structure. They are broadly classified into types A, B, C, and D based on their chemical structure. This compound (DAS) is a prominent member of the type A trichothecenes, which are generally more toxic than their type B counterparts, such as deoxynivalenol (B1670258) (DON). The biosynthesis of trichothecenes is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by the TRI gene cluster. This guide will elucidate the specific steps leading to the formation of DAS, a process of significant interest in the fields of mycotoxicology, plant pathology, and drug discovery.

The this compound Biosynthetic Pathway

The biosynthesis of DAS commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through a series of oxygenation and acetylation reactions. The pathway is governed by a suite of enzymes encoded by the TRI gene cluster, with each enzyme catalyzing a specific transformation of the trichothecene backbone.

The key enzymatic steps in the biosynthesis of this compound are as follows:

  • Trichodiene (B1200196) Synthesis: The pathway is initiated by the enzyme trichodiene synthase, encoded by the Tri5 gene. This enzyme catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, trichodiene. This is the first committed step in trichothecene biosynthesis.[1]

  • Oxygenation of Trichodiene: The subsequent series of oxygenation reactions are catalyzed by the cytochrome P450 monooxygenase encoded by the Tri4 gene. Tri4 introduces hydroxyl groups at specific positions on the trichodiene molecule, leading to the formation of isotrichotriol.

  • Formation of Isotrichodermin: Isotrichotriol undergoes a spontaneous, non-enzymatic cyclization to form the first tricyclic intermediate with a toxic trichothecene skeleton, isotrichodermol. This intermediate is then acetylated at the C-3 position by the enzyme encoded by Tri101, a trichothecene 3-O-acetyltransferase, to produce isotrichodermin. This acetylation step is believed to be a self-protection mechanism for the fungus, as the 3-O-acetylated form is less toxic.

  • Hydroxylation and Acetylation Steps: Following the formation of isotrichodermin, a series of hydroxylation and acetylation reactions occur to build the final structure of DAS.

    • The cytochrome P450 monooxygenase encoded by Tri11 catalyzes the hydroxylation of the C-15 position of isotrichodermin to produce 15-decalonectrin.[2]

    • The acetyltransferase encoded by Tri3 then acetylates the C-15 hydroxyl group of 15-decalonectrin to yield calonectrin.

    • Calonectrin is subsequently hydroxylated at the C-4 position by a cytochrome P450 monooxygenase encoded by the Tri13 gene, forming 3,15-diacetoxyscirpenol.[3]

    • An acetyltransferase encoded by the Tri7 gene then acetylates the C-4 hydroxyl group to produce 3,4,15-triacetoxyscirpenol (TAS).[4][5][6]

  • Final Deacetylation to this compound: The final step in the biosynthesis of DAS is the deacetylation of 3,4,15-triacetoxyscirpenol at the C-3 position. This reaction is catalyzed by an esterase encoded by the Tri8 gene. The removal of the acetyl group from the C-3 position results in the formation of 4,15-diacetoxyscirpenol (DAS).

The overall biosynthetic pathway is a tightly regulated process, with the expression of the TRI genes being controlled by regulatory genes such as Tri6 and Tri10.

Visualization of the this compound Biosynthetic Pathway

DAS_Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 (Trichodiene Synthase) Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol Tri4 (P450 Monooxygenase) Isotrichodermol Isotrichodermol Isotrichotriol->Isotrichodermol Spontaneous Cyclization Isotrichodermin Isotrichodermin Isotrichodermol->Isotrichodermin Tri101 (Acetyltransferase) Decalonectrin 15-Decalonectrin Isotrichodermin->Decalonectrin Tri11 (P450 Monooxygenase) Calonectrin Calonectrin Decalonectrin->Calonectrin Tri3 (Acetyltransferase) DAS_precursor1 3,15-Diacetoxyscirpenol Calonectrin->DAS_precursor1 Tri13 (P450 Monooxygenase) TAS 3,4,15-Triacetoxyscirpenol DAS_precursor1->TAS Tri7 (Acetyltransferase) DAS This compound (DAS) TAS->DAS Tri8 (Esterase)

Caption: Biosynthetic pathway of this compound (DAS) from farnesyl pyrophosphate.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of the enzymes and gene expression involved in DAS biosynthesis is crucial for understanding the regulation of toxin production. The following tables summarize key quantitative data reported in the literature.

Table 1: Enzyme Kinetic Parameters
EnzymeGeneSubstrateKmkcatCatalytic Efficiency (kcat/Km)OrganismReference
Trichodiene SynthaseTri5Farnesyl Pyrophosphate78 nM0.09 s⁻¹1.15 x 10⁶ M⁻¹s⁻¹Fusarium sporotrichioides[7]
Trichothecene 3-O-AcetyltransferaseTri101Deoxynivalenol--6.8 x 10⁴ - 4.7 x 10⁶ M⁻¹s⁻¹Various Fusarium spp.[8][9]
Table 2: TRI Gene Expression Analysis (Relative Quantification by qPCR)
GeneConditionFold ChangeOrganismReference
Tri4High Toxin ProductionUp-regulatedFusarium graminearum[10]
Tri5High Toxin ProductionUp-regulatedFusarium graminearum[10]
Tri6Toxin-inducingUp-regulatedFusarium graminearum[11]
Tri10Toxin-inducingUp-regulatedFusarium graminearum[11]

Note: Fold change values are context-dependent and vary significantly with experimental conditions. The table indicates general trends observed in the cited literature.

Table 3: this compound Production in Fungal Cultures
Fungal SpeciesSubstrateDAS ConcentrationReference
Fusarium graminearumRiceDetected[7]
Fusarium culmorumWheatNot specified[12]
Fusarium sporotrichioides-Produces DAS precursors[3]

Note: Absolute concentrations of DAS production are highly variable and depend on the fungal strain, culture conditions, and substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DAS biosynthetic pathway.

Protocol for Trichothecene Extraction and LC-MS/MS Analysis

This protocol is adapted from standard methods for mycotoxin analysis in cereal grains.

1. Sample Preparation:

  • Grind cereal samples to a fine powder (e.g., using a laboratory mill).
  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

2. Extraction:

  • Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724)/water, 84:16, v/v) to the sample tube.
  • Shake vigorously for 60 minutes at room temperature using a mechanical shaker.
  • Centrifuge the mixture at 4,000 x g for 15 minutes.
  • Transfer the supernatant to a clean tube.

3. Clean-up (using Solid Phase Extraction - SPE):

  • Condition a mycotoxin-specific SPE cartridge (e.g., Bond Elut Mycotoxin) by passing 5 mL of the extraction solvent through it.
  • Load 5 mL of the sample extract onto the conditioned SPE cartridge.
  • Wash the cartridge with 5 mL of deionized water.
  • Elute the trichothecenes with 5 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reversed-phase column.
  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Set a flow rate of 0.3 mL/min.
  • Tandem Mass Spectrometry (MS/MS):
  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Use Multiple Reaction Monitoring (MRM) for the detection and quantification of DAS and its intermediates. Specific precursor and product ion transitions for each analyte must be determined.

Protocol for Quantitative Real-Time PCR (qPCR) of TRI Genes

1. Fungal Culture and RNA Extraction:

  • Grow the Fusarium strain of interest in a liquid culture medium under conditions that induce trichothecene production.
  • Harvest the mycelia by filtration.
  • Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.
  • Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing:
  • cDNA template
  • Gene-specific forward and reverse primers for the target TRI gene and a reference gene (e.g., β-tubulin or GAPDH).
  • A suitable qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
  • Perform the qPCR in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.
  • Calculate the relative gene expression using the ΔΔCt method.

Protocol for Trichodiene Synthase Enzyme Assay

This protocol describes a general method for assaying the activity of trichodiene synthase.

1. Enzyme Preparation:

  • Express and purify recombinant Tri5 protein from a suitable expression system (e.g., E. coli or yeast).
  • Determine the protein concentration of the purified enzyme.

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 5 mM DTT).
  • The substrate, [³H]-farnesyl pyrophosphate, is typically used for radiometric detection of the product.

3. Enzyme Reaction:

  • In a microcentrifuge tube, combine the reaction buffer, a known amount of purified Tri5 enzyme, and the [³H]-FPP substrate.
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period.
  • Stop the reaction by adding a quenching solution (e.g., a mixture of EDTA and a non-polar organic solvent like hexane).

4. Product Extraction and Detection:

  • Vortex the quenched reaction mixture to extract the radiolabeled trichodiene product into the organic phase.
  • Centrifuge to separate the phases.
  • Transfer an aliquot of the organic phase to a scintillation vial.
  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

5. Calculation of Enzyme Activity:

  • Calculate the amount of product formed based on the measured radioactivity and the specific activity of the [³H]-FPP substrate.
  • Express the enzyme activity in units such as pmol of product formed per minute per mg of enzyme.

Experimental and Logical Workflow Visualizations

Experimental Workflow for DAS Quantification

DAS_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Cleanup Clean-up (SPE) cluster_Analysis Analysis Grinding Grinding of Cereal Sample Weighing Weighing of Homogenized Sample Grinding->Weighing Solvent_Addition Addition of Extraction Solvent Weighing->Solvent_Addition Shaking Mechanical Shaking Solvent_Addition->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE_Loading Loading onto SPE Cartridge Supernatant_Collection->SPE_Loading Washing Washing SPE_Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: A typical experimental workflow for the quantification of this compound.

Conclusion

The biosynthesis of this compound is a multifaceted process involving a dedicated cluster of genes and a series of precise enzymatic reactions. This technical guide has provided a comprehensive overview of the DAS biosynthetic pathway, from the initial cyclization of farnesyl pyrophosphate to the final formation of the mycotoxin. The presented quantitative data, detailed experimental protocols, and pathway visualizations serve as a valuable resource for researchers in the field. Further research is warranted to fully elucidate the kinetic parameters of all enzymes in the pathway and to unravel the complex regulatory networks that govern DAS production. A deeper understanding of these aspects will be instrumental in developing novel strategies for the control of this potent mycotoxin and for harnessing the chemical scaffold of trichothecenes for beneficial applications.

References

The Core Mechanism of Diacetoxyscirpenol Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, poses a significant threat to human and animal health. Its toxicity is multifaceted, stemming from its ability to potently inhibit protein synthesis, induce a ribotoxic stress response, and trigger programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DAS toxicity, with a focus on key signaling pathways, quantitative toxicological data, and detailed experimental protocols relevant to its study.

Primary Molecular Target: The Ribosome

The primary molecular target of this compound is the 60S subunit of the eukaryotic ribosome. By binding to the peptidyl transferase center, DAS interferes with the elongation step of protein synthesis, leading to a rapid and potent cessation of translation.[1] This inhibition of protein synthesis is a cornerstone of its cytotoxic effects, particularly impacting rapidly dividing cells such as those in the gastrointestinal tract, bone marrow, and lymphoid tissues.

The Ribotoxic Stress Response

The binding of DAS to the ribosome triggers a signaling cascade known as the ribotoxic stress response. This response is characterized by the activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal Kinase (JNK), p38 MAPK, and Extracellular signal-regulated Kinase (ERK).[2][3][4] Activation of these kinases is a critical event that mediates both the inflammatory and apoptotic consequences of DAS exposure.

Ribotoxic_Stress_Response Ribotoxic Stress Response to this compound DAS This compound (DAS) Ribosome 60S Ribosomal Subunit DAS->Ribosome Binds to peptidyl transferase center ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RSR Ribotoxic Stress Response Ribosome->RSR Triggers MAP3Ks Upstream Kinases (e.g., ZAK, Hck) RSR->MAP3Ks Activates p38 p38 MAPK MAP3Ks->p38 JNK JNK MAP3Ks->JNK ERK ERK MAP3Ks->ERK Inflammation Inflammatory Gene Expression (e.g., TNF-α) p38->Inflammation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis

DAS triggers the Ribotoxic Stress Response via MAPK activation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of a series of cysteine-aspartic proteases known as caspases.

Caspase Activation Cascade

Studies in human Jurkat T cells have demonstrated that DAS exposure leads to the activation of initiator caspase-8.[5] Activated caspase-8 can then directly cleave and activate effector caspase-3, or it can cleave Bid (BH3 interacting-domain death agonist), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c release from the mitochondria initiates the formation of the apoptosome, which in turn activates caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP).[5][6]

Apoptosis_Pathway This compound-Induced Apoptosis DAS This compound (DAS) Caspase8 Caspase-8 Activation DAS->Caspase8 Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion Induces MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

DAS-induced apoptosis involves a caspase-dependent pathway.

Quantitative Toxicological Data

The toxicity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key toxicological parameters.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineAssayIC50Exposure TimeReference
Human Jurkat T cellsMTTNot explicitly stated, but less potent than T-2 and HT-2 toxins24 h[7]
Human Granulo-monocytic Progenitors (CFU-GM)Colony Formation7.6 x 10-9 M14 days[8]
Rat Granulo-monocytic Progenitors (CFU-GM)Colony Formation6.2 x 10-9 M14 days[8]
Table 2: In Vivo Toxicity of this compound
SpeciesRoute of AdministrationEndpointNOAELLOAELReference
HumansIntravenousEmesis (acute)32 µg/kg bw-[2]
HumansIntravenousHematotoxicity (repeated dose)65 µg/kg bw/day-[2]
DogsIntravenousEmesis31 µg/kg bw/day-[2]
DogsIntravenousHematological effects16 µg/kg bw/day-[2]
MonkeysIntravenousEmesis and hematological effects125 µg/kg bw/day-[2]
MiceIntraperitonealDevelopmental toxicity-1 mg/kg bw[2]
PigsOralOral lesions-0.08 mg/kg bw/day[2]
MinkIntraperitonealEmesis0.1 mg/kg bw0.25 mg/kg bw[9]
MinkOralEmesis0.05 mg/kg bw0.1 mg/kg bw[9]

Detailed Experimental Protocols

Assessment of Protein Synthesis Inhibition by 3H-Leucine Incorporation

This protocol is a widely used method to quantify the rate of protein synthesis in cells treated with a toxicant.

  • Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of DAS for a predetermined time.

  • Radiolabeling: Add 3H-leucine to the culture medium and incubate for a short period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized proteins.

  • Cell Lysis and Precipitation: Wash the cells with ice-cold PBS and lyse them. Precipitate the proteins using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein precipitate to remove unincorporated 3H-leucine. Solubilize the precipitate and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration in each sample. Compare the CPM of DAS-treated cells to that of vehicle-treated controls to determine the percentage of inhibition.

Detection of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Culture and treat cells with DAS as required. For adherent cells, grow them on coverslips. For suspension cells, cytocentrifuge them onto slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.[10][11]

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP analog (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized by fluorescence microscopy. If a hapten-labeled dUTP (e.g., BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is required.

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells. Acquire images using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

TUNEL_Assay_Workflow TUNEL Assay Experimental Workflow Start Cell Culture and DAS Treatment Fixation Fixation (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization TUNEL TUNEL Reaction (TdT Enzyme + Labeled dUTP) Permeabilization->TUNEL Detection Detection (Fluorescence Microscopy) TUNEL->Detection Analysis Image Analysis and Quantification of Apoptotic Cells Detection->Analysis

Workflow for detecting apoptosis using the TUNEL assay.
Analysis of MAPK Activation by Western Blot

Western blotting is a standard technique to detect the phosphorylation and thus activation of specific proteins, such as MAPKs.

  • Cell Culture and Treatment: Grow cells to a suitable confluency and treat them with DAS for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38, anti-phospho-JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the MAPK or a housekeeping protein like β-actin or GAPDH.

Conclusion

The toxicity of this compound is initiated by its binding to the ribosome, leading to a cascade of events including the inhibition of protein synthesis and the activation of the ribotoxic stress response. This, in turn, triggers MAPK signaling pathways that culminate in inflammation and apoptosis. Understanding these intricate molecular mechanisms is crucial for the development of effective diagnostic and therapeutic strategies to mitigate the adverse health effects of this potent mycotoxin. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

In Vitro Metabolism and Biotransformation of Diacetoxyscirpenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, poses a significant threat to human and animal health due to its widespread contamination of cereal grains and potent cytotoxicity. Understanding its metabolic fate is crucial for accurate risk assessment and the development of effective detoxification strategies. This technical guide provides an in-depth overview of the in vitro metabolism and biotransformation of DAS, focusing on the enzymatic pathways, resulting metabolites, and detailed experimental protocols for their study. The primary metabolic routes involve Phase I hydrolysis and hydroxylation, followed by Phase II conjugation, predominantly glucuronidation. This document summarizes the current knowledge, presents data in a structured format, and offers practical guidance for researchers in the fields of toxicology, drug metabolism, and food safety.

Introduction

This compound (DAS) is a sesquiterpenoid mycotoxin characterized by a 12,13-epoxytrichothec-9-ene (B1214510) skeleton. Its toxicity is primarily attributed to the inhibition of protein synthesis.[1] Ingested DAS is rapidly metabolized in the body, a process that significantly influences its toxicity and residence time. In vitro studies using liver microsomes have been instrumental in elucidating the metabolic pathways of DAS.[2][3] These studies have revealed that DAS undergoes a series of biotransformation reactions, primarily deacetylation, hydroxylation, and glucuronidation, leading to the formation of various metabolites with altered biological activity.[2][4]

Metabolic Pathways of this compound

The in vitro metabolism of DAS is a two-phase process involving Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I metabolism of DAS primarily involves hydrolysis and hydroxylation reactions, catalyzed mainly by carboxylesterases and cytochrome P450 (CYP) enzymes, respectively.[4][5]

  • Hydrolysis (Deacetylation): The initial and major metabolic pathway for DAS is the hydrolysis of its acetyl groups at the C-4 and C-15 positions.[2][6] This deacetylation is a detoxification step, as the resulting metabolites, 15-monoacetoxyscirpenol (15-MAS) and scirpentriol (B1226779) (SCT), are generally less toxic than the parent compound.[4] 4-Deacetyl-DAS has been identified as a primary metabolite in liver microsomes from various species, including humans.[2]

  • Hydroxylation: Following or preceding deacetylation, the DAS molecule can undergo hydroxylation at various positions, primarily at the C-7 and C-8 positions of the trichothecene core.[2] This reaction is mediated by CYP enzymes.[7] Identified hydroxylated metabolites include 7-hydroxy-DAS, 8β-hydroxy-DAS, and neosolaniol.[2]

Phase II Metabolism

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

  • Glucuronidation: The hydroxyl groups on DAS and its Phase I metabolites serve as sites for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[8] This is a major conjugation pathway for DAS metabolites.[2] Identified glucuronide conjugates include 4-deacetyl-DAS-3-glucuronic acid and 4-deacetyl-DAS-4-glucuronic acid.[2]

The following diagram illustrates the primary metabolic pathways of this compound.

DAS_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DAS This compound (DAS) M1 15-Monoacetoxyscirpenol (15-MAS) (Hydrolysis) DAS->M1 Carboxylesterases M3 7-Hydroxy-DAS (Hydroxylation) DAS->M3 CYP450s M4 8β-Hydroxy-DAS (Hydroxylation) DAS->M4 CYP450s M5 Neosolaniol (Hydroxylation) DAS->M5 CYP450s M6 DAS-Glucuronide DAS->M6 UGTs M2 Scirpentriol (SCT) (Hydrolysis) M1->M2 Carboxylesterases M7 15-MAS-Glucuronide M1->M7 UGTs M8 SCT-Glucuronide M2->M8 UGTs

Figure 1. Primary in vitro metabolic pathways of this compound (DAS).

Data Presentation: Summary of In Vitro Metabolites

Metabolite ID Metabolite Name Metabolic Pathway Enzyme Class Reference
M115-Monoacetoxyscirpenol (15-MAS)Hydrolysis (Deacetylation at C-4)Carboxylesterases[2][4]
M2Scirpentriol (SCT)Hydrolysis (Deacetylation at C-15)Carboxylesterases[4][5]
M37-Hydroxy-DASHydroxylationCytochrome P450s[2]
M48β-Hydroxy-DASHydroxylationCytochrome P450s[2]
M5NeosolaniolHydroxylationCytochrome P450s[2]
M64-Deacetyl-DAS-3-glucuronic acidGlucuronidationUDP-glucuronosyltransferases[2]
M74-Deacetyl-DAS-4-glucuronic acidGlucuronidationUDP-glucuronosyltransferases[2]
M8DAS-3-glucuronideGlucuronidationUDP-glucuronosyltransferases[4]
M915-MAS-3-glucuronideGlucuronidationUDP-glucuronosyltransferases[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of in vitro DAS metabolism.

In Vitro Incubation with Liver Microsomes

This protocol describes the general procedure for incubating DAS with liver microsomes to study its Phase I and Phase II metabolism.

Microsome_Incubation_Workflow start Start prep_reagents Prepare Reagents: - DAS stock solution - Liver microsomes - Cofactors (NADPH, UDPGA) - Buffer start->prep_reagents pre_incubation Pre-incubate microsomes and buffer (37°C, 5 min) prep_reagents->pre_incubation initiate_reaction Initiate reaction by adding DAS and cofactors pre_incubation->initiate_reaction incubation Incubate at 37°C with shaking initiate_reaction->incubation terminate_reaction Terminate reaction (e.g., add ice-cold acetonitrile) incubation->terminate_reaction sample_prep Sample Preparation: - Centrifugation - Supernatant transfer - Evaporation and reconstitution terminate_reaction->sample_prep analysis UHPLC-MS/MS Analysis sample_prep->analysis end End analysis->end

Figure 2. Workflow for in vitro incubation of DAS with liver microsomes.

Materials:

  • This compound (DAS)

  • Pooled human or animal liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Alamethicin (B1591596)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DAS in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Thaw liver microsomes on ice immediately before use.

    • Prepare the NADPH regenerating system and UDPGA solutions in buffer.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL final concentration), and alamethicin (for UGT activity).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • To study Phase I metabolism, add the DAS stock solution and the NADPH regenerating system to the pre-incubated microsome mixture.

    • To study Phase II metabolism, add the DAS stock solution (or a solution of a Phase I metabolite) and UDPGA to the pre-incubated microsome mixture.

    • The final concentration of DAS is typically in the low micromolar range.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis (e.g., 50% methanol in water).

Cytochrome P450 and UGT Reaction Phenotyping

This protocol outlines the process for identifying the specific CYP and UGT isoforms responsible for DAS metabolism.

Phenotyping_Workflow cluster_cyp CYP450 Phenotyping cluster_ugt UGT Phenotyping start Start recombinant_cyp Incubate DAS with recombinant human CYP isoforms start->recombinant_cyp inhibitor_cyp Incubate DAS with HLM and isoform-specific CYP inhibitors start->inhibitor_cyp recombinant_ugt Incubate DAS/metabolites with recombinant human UGT isoforms start->recombinant_ugt inhibitor_ugt Incubate DAS/metabolites with HLM and isoform-specific UGT inhibitors start->inhibitor_ugt analysis Analyze metabolite formation by UHPLC-MS/MS recombinant_cyp->analysis inhibitor_cyp->analysis recombinant_ugt->analysis inhibitor_ugt->analysis identify Identify major contributing isoforms analysis->identify end End identify->end

Figure 3. Workflow for CYP450 and UGT reaction phenotyping of DAS metabolism.

Methods:

  • Recombinant Enzymes:

    • Incubate DAS with a panel of individual, commercially available recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7).

    • The incubation conditions are similar to the general microsome protocol, but with the specific recombinant enzyme instead of pooled microsomes.

    • The formation of metabolites by each isoform is quantified to determine which enzymes are catalytically active towards DAS.

  • Chemical Inhibition:

    • Incubate DAS with pooled human liver microsomes in the presence and absence of known isoform-specific chemical inhibitors.

    • A significant decrease in the formation of a specific metabolite in the presence of an inhibitor indicates the involvement of that particular enzyme isoform.

UHPLC-Q/TOF MS Analytical Method

This section provides a general framework for the analysis of DAS and its metabolites using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven.

  • Q/TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a run time of 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: ESI positive and/or negative mode.

  • Scan Mode: Full scan for metabolite identification and targeted MS/MS for quantification.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

  • Collision Energy: Ramped for MS/MS experiments to obtain fragment ion spectra for structural elucidation.

Conclusion

The in vitro metabolism of this compound is a complex process involving multiple enzymatic pathways. The primary routes of biotransformation are hydrolysis of the acetyl groups, hydroxylation of the trichothecene core, and subsequent glucuronidation of the resulting metabolites. These metabolic transformations generally lead to a decrease in the toxicity of DAS. The experimental protocols and analytical methods described in this guide provide a robust framework for researchers to further investigate the metabolism of DAS and other related mycotoxins. A thorough understanding of these metabolic pathways is essential for assessing the risks associated with DAS exposure and for the development of strategies to mitigate its toxic effects in both humans and animals. Further research is warranted to obtain quantitative kinetic data for each metabolic step and to fully characterize the specific enzyme isoforms involved in the biotransformation of this important mycotoxin.

References

Diacetoxyscirpenol in Cereals: A Technical Guide to Natural Occurrence, Contamination Levels, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin, poses a significant concern for food and feed safety due to its potent cytotoxic effects.[1] Produced primarily by various Fusarium species, including F. graminearum, F. culmorum, F. poae, and F. sporotrichioides, DAS contaminates a wide range of cereal grains globally.[2][3] This technical guide provides a comprehensive overview of the natural occurrence and contamination levels of DAS in cereals, detailed experimental protocols for its detection and quantification, and an exploration of the key signaling pathways affected by its toxicity.

Natural Occurrence and Contamination Levels of this compound in Cereals

This compound is a natural contaminant of numerous cereals, with its presence reported in wheat, maize, barley, oats, and rye.[4][5] The contamination levels can vary significantly depending on geographical location, climatic conditions, and agricultural practices. The European Food Safety Authority (EFSA) has conducted extensive risk assessments of DAS in food and feed, analyzing over 15,000 samples.[2][6] While the acute and chronic dietary exposures were generally not of health concern for humans, the potential for high levels in certain commodities necessitates continuous monitoring.[2][6]

Data on this compound Contamination in Cereals

The following table summarizes quantitative data on DAS contamination in various cereals from different studies.

CerealGeographic RegionNo. of Samples AnalyzedPercentage of Positive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference
WheatEurope>5,000Not specifiedNot specifiedMean of positives: 29[6]
BarleyEurope>2,000Not specifiedNot specifiedMean of positives: 20[6]
OatsEurope>3,000Not specifiedNot specifiedMean of positives: 43[6]
MaizeEurope>3,000Not specifiedNot specifiedMean of positives: 25[6]
WheatCanada830Not detectedNot applicable[7]
BarleyCanada720Not detectedNot applicable[7]
WheatRussia (2009-2019)Not specifiedNot specifiedMax: Not specifiedNot specified[8]
BarleyRussia (2009-2019)Not specifiedNot specifiedMax: Not specifiedNot specified[8]
OatsRussia (2009-2019)Not specifiedNot specifiedMax: Not specifiedNot specified[8]
MaizeRussia (2009-2019)Not specifiedNot specifiedMax: Not specifiedNot specified[8]

Experimental Protocols for this compound Analysis

The accurate detection and quantification of DAS in cereal matrices are crucial for risk assessment and regulatory compliance. The most common and reliable method for this purpose is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology for LC-MS/MS Analysis of this compound in Cereals

This protocol is a representative example based on methodologies described in the scientific literature.

1. Sample Preparation:

  • Grinding: A representative sample of the cereal grain (e.g., 250 g) is finely ground to a homogeneous powder using a laboratory mill.

  • Homogenization: The ground sample is thoroughly mixed to ensure uniformity.

2. Extraction:

  • Solvent: A mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v) is a commonly used extraction solvent.[9]

  • Procedure:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Shake vigorously for 60 minutes at room temperature using a mechanical shaker.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant (the extract).

3. Clean-up (Solid-Phase Extraction - SPE):

  • Purpose: To remove matrix components that may interfere with the LC-MS/MS analysis.

  • Cartridge: A mycotoxin-specific clean-up column or a C18 SPE cartridge can be used.

  • Procedure:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load a specific volume of the extract onto the cartridge.

    • Wash the cartridge with a suitable solvent (e.g., water or a low-percentage organic solvent mixture) to elute interfering compounds.

    • Elute the DAS from the cartridge using a small volume of an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of mycotoxins.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for DAS.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for DAS.

    • Quantification: A calibration curve is generated using certified reference standards of DAS. The concentration of DAS in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways Affected by this compound

This compound exerts its toxicity through the induction of several cellular stress pathways, primarily the ribotoxic stress response and apoptosis.

Ribotoxic Stress Response and MAPK Activation

DAS, like other trichothecenes, binds to the A-site of the 60S ribosomal subunit, inhibiting protein synthesis.[1] This ribosomal insult triggers a signaling cascade known as the ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs).

Ribotoxic_Stress_Response DAS This compound (DAS) Ribosome 60S Ribosomal Subunit DAS->Ribosome Binds to A-site RSR Ribotoxic Stress Response Ribosome->RSR Inhibits protein synthesis MAP3K MAP3K (e.g., ZAK, ASK1) RSR->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6, SEK1/MKK4) MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates ERK ERK MAP2K->ERK Phosphorylates Inflammation Inflammatory Response (Cytokine Expression) p38->Inflammation Apoptosis_RSR Apoptosis JNK->Apoptosis_RSR ERK->Apoptosis_RSR

Ribotoxic Stress Response Induced by DAS.
This compound-Induced Apoptosis

DAS is a potent inducer of apoptosis, or programmed cell death, in various cell types.[6][10] The apoptotic cascade initiated by DAS involves both extrinsic and intrinsic pathways.

DAS_Induced_Apoptosis DAS This compound (DAS) Caspase8 Caspase-8 Activation DAS->Caspase8 Bid Bid Caspase8->Bid Cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DAS-Induced Apoptotic Signaling Pathway.
Fusarium Trichothecene Biosynthesis Pathway

The biosynthesis of DAS in Fusarium species is a complex process involving a cluster of genes known as Tri genes. The initial steps are catalyzed by enzymes encoded by the Tri5 and Tri4 genes.

Trichothecene_Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Cyclization Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol Oxygenation Isotrichodermol Isotrichodermol Isotrichotriol->Isotrichodermol Cyclization DAS This compound (DAS) Isotrichodermol->DAS Hydroxylation & Acetylation Tri5 Tri5 (Trichodiene Synthase) Tri5->FPP Tri4 Tri4 (Cytochrome P450 monooxygenase) Tri4->Trichodiene FurtherSteps Further Enzymatic Steps FurtherSteps->Isotrichodermol

Key Steps in Fusarium Trichothecene Biosynthesis.

Conclusion

This compound remains a mycotoxin of concern in cereal production. Understanding its natural occurrence, having robust analytical methods for its detection, and elucidating its mechanisms of toxicity are all critical for safeguarding human and animal health. The information presented in this technical guide provides a foundation for researchers, scientists, and drug development professionals to further investigate the impact of DAS and develop strategies for its mitigation and control.

References

Diacetoxyscirpenol (DAS): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Type A Trichothecene (B1219388) Mycotoxin: Mechanisms, Toxicity, and Experimental Analysis

Abstract

Diacetoxyscirpenol (B1670381) (DAS), also known as anguidine, is a potent Type A trichothecene mycotoxin produced predominantly by fungi of the Fusarium genus.[1][2] As a significant contaminant in cereal grains and processed foods worldwide, DAS poses a considerable risk to human and animal health.[2][3] Its toxicity is primarily attributed to its ability to inhibit protein synthesis by binding to the 60S ribosomal subunit, which triggers a cascade of cellular stress responses, including the activation of mitogen-activated protein kinases (MAPKs) and induction of apoptosis.[4][5] This technical guide provides a comprehensive overview of DAS for researchers, scientists, and drug development professionals, detailing its physicochemical properties, mechanism of action, toxicological data, and standardized experimental protocols for its investigation.

Introduction to this compound

Trichothecenes are a large family of sesquiterpenoid mycotoxins characterized by a 12,13-epoxytrichothec-9-ene (B1214510) core structure, which is essential for their biological activity.[6] They are classified into four types (A, B, C, and D) based on their chemical structure. Type A trichothecenes, including DAS and the highly toxic T-2 toxin, are distinguished by the lack of a carbonyl group at the C-8 position.[3] DAS is a non-volatile, heat-stable, and degradation-resistant compound, making it a persistent threat in the food chain.[4] Its cytotoxic and immunosuppressive properties have been extensively studied, and it has even been investigated as a potential biological warfare agent and, conversely, as an anti-cancer drug under the name anguidine.[4]

Physicochemical Properties

DAS is a white crystalline compound with the following properties:

PropertyValue
Chemical Formula C₁₉H₂₆O₇
Molar Mass 366.41 g/mol
CAS Number 2270-40-8
Melting Point 160-164°C
Solubility Insoluble in water; Soluble in methanol (B129727) and acetone

Mechanism of Action

The primary molecular target of DAS is the eukaryotic ribosome. Its toxicity stems from two interconnected pathways: the Ribotoxic Stress Response and the induction of Apoptosis.

Ribotoxic Stress Response (RSR)

Like other trichothecenes, DAS binds to the peptidyl transferase center of the 60S ribosomal subunit, inhibiting protein synthesis.[4] This interference with the ribosome's function activates a signaling cascade known as the Ribotoxic Stress Response (RSR).[5][7] This response is characterized by the rapid phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and Extracellular signal-regulated kinase (ERK).[5][7][8] Activation of these kinases is a critical upstream event that leads to downstream cellular effects, including the regulation of cytokine gene expression and apoptosis.[5][7]

Ribotoxic_Stress_Response cluster_0 Cell Membrane cluster_1 Cytoplasm DAS This compound (DAS) Ribosome 60S Ribosome DAS->Ribosome Binds & Inhibits Protein Synthesis MAP3K Upstream Kinases (e.g., ZAK, ASK-1) Ribosome->MAP3K Activates p38 p38 MAP3K->p38 Phosphorylates JNK JNK MAP3K->JNK Phosphorylates ERK ERK MAP3K->ERK Phosphorylates Downstream Cytokine Expression Apoptosis p38->Downstream JNK->Downstream ERK->Downstream

Caption: DAS-induced Ribotoxic Stress Response pathway.
Induction of Apoptosis

DAS is a potent inducer of apoptosis, particularly in immune cells like T-lymphocytes.[9][10] Studies using human Jurkat T cells have shown that DAS exposure leads to the activation of the extrinsic apoptosis pathway, initiated by the activation of caspase-8.[9] This is followed by cleavage of Bid, release of mitochondrial cytochrome c, and subsequent activation of the intrinsic pathway executioners, caspase-9 and caspase-3.[9] This cascade culminates in the degradation of Poly(ADP)-ribose polymerase (PARP) and DNA fragmentation, which are hallmarks of apoptotic cell death.[9][11] Furthermore, DAS has been shown to down-regulate key cell cycle proteins such as cdk4 and cyclin B1, leading to cell cycle arrest.[9]

Apoptosis_Pathway DAS This compound (DAS) Casp8 Caspase-8 Activation DAS->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Casp3 Caspase-3 Activation Casp8->Casp3 Direct Activation Mito Mitochondria Bid->Mito Induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (DNA Fragmentation) PARP->Apoptosis

Caption: Apoptotic cascade initiated by DAS in Jurkat T cells.

Toxicological Data

The toxicity of DAS varies by species, dose, and route of administration. The following tables summarize key quantitative data from various studies.

Table 1: In Vivo Toxicity and Exposure Levels
ParameterSpeciesRouteValueEffect
LD₅₀RatOral7 mg/kgLethality
LD₅₀RatIntraperitoneal750 µg/kgLethality
LD₅₀RatIntravenous1300 µg/kgLethality
NOAELHumanIntravenous32 µg/kg bwAcute Emesis
NOAELHumanIntravenous65 µg/kg bw/dayHaematotoxicity
ARfDHuman-3.2 µg/kg bwAcute Reference Dose
TDIHuman-0.65 µg/kg bwTolerable Daily Intake

NOAEL: No-Observed-Adverse-Effect Level; ARfD: Acute Reference Dose; TDI: Tolerable Daily Intake; bw: body weight.

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
Cell LineCell TypeIC₅₀ ValueExposure Time
Human CFU-GMGranulo-monocytic progenitors7.6 x 10⁻⁹ M (7.6 nM)14 days
Rat CFU-GMGranulo-monocytic progenitors6.2 x 10⁻⁹ M (6.2 nM)14 days
Jurkat T cellsHuman T-lymphocyte~0.01-0.15 µM (10-150 nM)24 hours (Apoptotic effects observed)

CFU-GM: Colony-Forming Unit–Granulocyte, Macrophage. IC₅₀ values for Jurkat cells are inferred from concentration ranges causing significant apoptosis.[9]

Experimental Protocols

Investigating the effects of DAS requires standardized and reproducible experimental methods. Below are detailed protocols for key assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13]

MTT_Workflow A 1. Cell Seeding (e.g., Jurkat T cells, 1-3 x 10^5 cells/mL) Seed 100µL into 96-well plate B 2. Incubation 24h at 37°C, 5% CO2 A->B C 3. DAS Treatment Add various concentrations of DAS. Include vehicle control (e.g., DMSO). B->C D 4. Incubation 24, 48, or 72 hours C->D E 5. Add MTT Reagent Add 10-50µL of MTT solution (5 mg/mL in PBS) to each well. D->E F 6. Incubate for Formazan (B1609692) Crystal Formation 3-4 hours at 37°C E->F G 7. Solubilize Crystals Add 150µL of MTT solvent (e.g., 0.1% NP40 in isopropanol) to each well. F->G H 8. Absorbance Reading Read at 570-590 nm using a microplate reader. G->H

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Plate cells (e.g., Jurkat T cells) in a 96-well plate at a density of 1-3 x 10⁵ cells/mL and incubate for 24 hours.[14]

  • Treatment: Expose cells to a serial dilution of DAS (e.g., 0.01 to 1 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[12]

  • Quantification: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 570-590 nm. Cell viability is expressed as a percentage relative to the untreated control.

Analysis of MAPK Activation (Western Blot)

Western blotting is used to detect the phosphorylation (activation) of specific proteins, such as JNK and p38, following DAS exposure.

Methodology:

  • Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with DAS for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-JNK, anti-phospho-p38). Also, probe separate blots or strip and re-probe the same blot with antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[1] Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Conclusion

This compound is a potent Type A trichothecene that exerts its toxicity through the inhibition of protein synthesis, leading to the activation of the ribotoxic stress response and induction of apoptosis. Its prevalence in cereals makes it a significant concern for food and feed safety. The data and protocols presented in this guide offer a foundational resource for researchers investigating the toxicological mechanisms of DAS and for professionals involved in the development of detection methods and therapeutic interventions against mycotoxicoses. A thorough understanding of its interaction with cellular pathways is crucial for accurate risk assessment and the mitigation of its effects on human and animal health.

References

Navigating the Toxicological Landscape of Diacetoxyscirpenol: An In-depth Technical Guide on its Toxicokinetics and Absorption in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin, is a significant contaminant in cereal grains and feed, posing a considerable threat to animal and human health.[1] Produced primarily by Fusarium species, DAS is known for its potent cytotoxic and immunosuppressive effects.[2] Understanding the toxicokinetics of DAS—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics and absorption of DAS in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

I. Absorption of this compound

The entry of DAS into the systemic circulation has been studied via different routes of exposure, primarily oral and percutaneous. The rate and extent of absorption are influenced by the animal species and the route of administration.

Oral Absorption

While specific quantitative data on the oral bioavailability of DAS is limited in the reviewed literature, studies indicate that it is absorbed from the gastrointestinal tract. Following oral administration in rats and chickens, DAS is metabolized, indicating its absorption into the systemic circulation.[3] In pigs, a significant portion of orally administered DAS is found in the feces, suggesting either incomplete absorption or significant biliary excretion of the parent compound or its metabolites.[1]

Percutaneous Absorption

Dermal exposure to DAS is a relevant route, especially in agricultural settings. Studies in rats and mice have demonstrated that DAS can be absorbed through the skin, with significant interspecies differences.

Experimental Protocol: Percutaneous Absorption of [3H]this compound in Rats and Mice [4]

  • Animal Models: Fischer rats and CD-1 mice.

  • Test Substance: Radiolabeled [3H]this compound.

  • Dosing and Administration: A single dose of [3H]DAS was applied topically to a shaved area of the skin. For rats, the dose was 2.625 mg applied to a 1.44 cm² area, while for mice, it was 0.75 mg on a 0.42 cm² area.

  • Sample Collection: Urine and feces were collected for 7 days to monitor excretion. At the end of the 7-day period, various tissues were collected to determine the amount of retained radioactivity.

  • Analytical Method: Scintillation counting was used to quantify the radioactivity in the collected samples, allowing for the calculation of absorbed, excreted, and retained [3H]DAS.

Below is a workflow diagram for the described percutaneous absorption study.

G cluster_setup Experimental Setup cluster_collection Sample Collection (7 days) cluster_analysis Analysis animal_model Animal Models: - Fischer Rats - CD-1 Mice dosing Dosing: Topical application of [3H]DAS animal_model->dosing urine_feces Urine and Feces Collection dosing->urine_feces tissue Tissue Collection (Day 7) dosing->tissue scintillation Scintillation Counting urine_feces->scintillation tissue->scintillation data_analysis Calculation of Absorbed, Excreted, and Retained DAS scintillation->data_analysis

Experimental workflow for percutaneous absorption study.

Quantitative Data on Percutaneous Absorption

The following table summarizes the quantitative data on the percutaneous absorption of [3H]DAS in rats and mice over a 7-day period.[4]

ParameterRatMouse
Total Absorption (% of Applied Dose) 57.5%13.1%
Total Excretion (% of Applied Dose) 56%9%
- In Urine 37%7%
- In Feces 18%2%
Tissue Retention (% of Applied Dose) 1.0%4.1%
Urine to Feces Excretion Ratio ~2:1~3.5:1

These results highlight a significantly higher percutaneous absorption of DAS in rats compared to mice.[4]

II. Distribution of this compound

Once absorbed, DAS is distributed throughout the body. Following topical administration in rats and mice, radioactivity from [3H]DAS was found in various tissues.[4] The histopathological lesions observed in rats after dermal exposure were similar to those seen with other administration routes, primarily affecting lymphohematopoietic tissues and the gastrointestinal tract.[4] This indicates that systemically absorbed DAS is distributed to these target organs.

III. Metabolism of this compound

DAS undergoes extensive metabolism in vivo, primarily through hydrolysis, hydroxylation, and conjugation reactions.[1][3] The metabolic profile of DAS can vary between different animal species.

Experimental Protocol: In Vitro and In Vivo Metabolism of this compound [3]

  • In Vitro System:

    • Substrates: Liver microsomes from rats, chickens, swine, goats, cows, and humans.

    • Procedure: DAS was incubated with the liver microsomes to allow for metabolic reactions to occur.

  • In Vivo Models:

    • Animals: Rats and chickens.

    • Dosing: Oral administration of DAS.

  • Analytical Method: Ultrahigh-performance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry (UHPLC-Q/TOF) was employed to identify the phase I and phase II metabolites of DAS in the samples.

The following diagram illustrates the general workflow for the metabolism studies.

G cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism cluster_analysis Metabolite Identification microsomes Liver Microsomes (Rat, Chicken, Swine, Goat, Cow, Human) incubation_vitro Incubation with DAS microsomes->incubation_vitro uhplc UHPLC-Q/TOF Analysis incubation_vitro->uhplc animals_vivo Animal Models (Rats, Chickens) dosing_vivo Oral Administration of DAS animals_vivo->dosing_vivo sample_collection_vivo Sample Collection dosing_vivo->sample_collection_vivo sample_collection_vivo->uhplc identification Identification of Phase I and Phase II Metabolites uhplc->identification

Workflow for in vitro and in vivo metabolism studies.

Metabolic Pathways and Major Metabolites

The primary metabolic pathways for DAS are:

  • Hydrolysis: The acetyl groups at the C-4 and C-15 positions are cleaved.

  • Hydroxylation: Hydroxyl groups are added to the DAS molecule.

  • Conjugation: The parent compound or its metabolites are conjugated with molecules like glucuronic acid.[3][5]

  • Deepoxidation: The epoxide ring is cleaved, a reaction primarily carried out by intestinal microorganisms.[1]

Identified Metabolites of this compound [1][3]

MetaboliteMetabolic PathwaySpecies/System
4-Deacetyl-DAS HydrolysisPrimary metabolite in liver microsomes of all tested species (rat, chicken, swine, goat, cow, human); also found in vivo in rats and chickens.
15-Monoacetoxyscirpenol (15-MAS) HydrolysisMajor systemic metabolite in farm animals.
Scirpentriol (SCT) HydrolysisMajor systemic metabolite in farm animals.
7-Hydroxy-DAS HydroxylationMajor metabolite in vivo in rats and chickens.
8β-Hydroxy-DAS HydroxylationIn vitro metabolite.
Neosolaniol Hydrolysis/HydroxylationIn vitro metabolite.
4-Deacetyl-DAS-3-glucuronic acid ConjugationIn vitro metabolite.
4-Deacetyl-DAS-4-glucuronic acid ConjugationIn vitro metabolite.
Deepoxidised SCT DeepoxidationFound in the feces of pigs after oral administration.

IV. Excretion of this compound

Absorbed DAS and its metabolites are eliminated from the body primarily through urine and feces. As shown in the percutaneous absorption study, the ratio of urinary to fecal excretion can vary between species.[4] The significant presence of metabolites in feces, particularly after oral administration, suggests that biliary excretion is a major elimination pathway.[1][6]

V. Toxicological Mechanisms and Signaling Pathways

The toxicity of DAS is attributed to its ability to interfere with fundamental cellular processes.

Inhibition of Protein Synthesis and Ribotoxic Stress Response

DAS binds to the 60S subunit of the ribosome, which inhibits protein synthesis.[2] This binding triggers a "ribotoxic stress response," leading to the activation of ribosome-associated mitogen-activated protein kinases (MAPKs).[1]

The following diagram depicts the ribotoxic stress response induced by DAS.

G DAS This compound (DAS) Ribosome 60S Ribosomal Subunit DAS->Ribosome binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis inhibition MAPKs Ribosome-Associated MAPKs Ribosome->MAPKs activation Apoptosis Apoptosis ProteinSynthesis->Apoptosis CellularStress Cellular Stress Response MAPKs->CellularStress CellularStress->Apoptosis

DAS-induced ribotoxic stress response pathway.
Induction of Apoptosis

DAS is a potent inducer of apoptosis, or programmed cell death.[2] In human Jurkat T cells, DAS has been shown to activate the caspase cascade, a key component of the apoptotic pathway.[7]

The apoptotic signaling pathway initiated by DAS in Jurkat T cells is illustrated below.

G DAS This compound (DAS) Caspase8 Caspase-8 Activation DAS->Caspase8 Bid Bid Cleavage Caspase8->Bid Mitochondria Mitochondria Bid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Degradation Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

DAS-induced apoptotic pathway in Jurkat T cells.

VI. Conclusion

The toxicokinetics of this compound are characterized by absorption through both oral and dermal routes, followed by widespread distribution and extensive metabolism. Significant interspecies differences exist in the extent of absorption and metabolic profiles. The primary mechanisms of DAS toxicity involve the inhibition of protein synthesis through the ribotoxic stress response and the induction of apoptosis via caspase activation. Further research is warranted to obtain more detailed quantitative toxicokinetic parameters, such as oral bioavailability and clearance rates, across a wider range of animal models. A deeper understanding of these processes is crucial for mitigating the risks associated with DAS exposure in both animals and humans.

References

Diacetoxyscirpenol (DAS): A Technical Guide to its Health Risks in Food and Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, poses a significant threat to human and animal health through the contamination of food and animal feed, primarily cereal grains.[1][2] This technical guide provides a comprehensive overview of the health risks associated with DAS exposure. It details the toxicological profile of DAS, including its mechanisms of action, and summarizes key quantitative data on its toxicity. Furthermore, this guide outlines experimental protocols for the assessment of DAS toxicity and visualizes the critical signaling pathways disrupted by this mycotoxin.

Introduction

This compound (DAS), also known as anguidine, is a naturally occurring mycotoxin that is a major contaminant of agricultural commodities worldwide.[3][4] Its presence has been reported in a variety of cereal grains, including wheat, barley, oats, corn, and sorghum, as well as in processed food and feed.[1][3] The chemical stability of DAS allows it to persist during food processing, making it a persistent concern for food safety.[3][5] The toxic effects of DAS are extensive, ranging from acute gastrointestinal issues to chronic immunosuppression and hematological disorders.[1][4][5] This document serves as a technical resource for professionals engaged in research, safety assessment, and the development of therapeutic interventions related to mycotoxin exposure.

Toxicological Profile

The toxicity of DAS is attributed to its 12,13-epoxytrichothec-9-ene (B1214510) core structure, which is characteristic of trichothecenes.[6] This functional group is highly reactive and is central to its mechanism of action.

Mechanism of Action

The primary molecular mechanism of DAS toxicity is the inhibition of protein synthesis .[1][5] DAS binds to the 60S subunit of eukaryotic ribosomes, a process that triggers a "ribotoxic stress response."[1][5] This response activates mitogen-activated protein kinases (MAPKs), leading to a cascade of cellular events, including the induction of apoptosis (programmed cell death).[1][7]

DAS-induced apoptosis is a key feature of its cytotoxicity and has been observed in various cell types, particularly in rapidly dividing cells such as those in the immune system and the gastrointestinal tract.[5][8] The apoptotic process initiated by DAS involves the activation of caspase cascades.[8][9]

Health Effects in Humans and Animals

Exposure to DAS can lead to a range of adverse health effects, which can be categorized as follows:

  • Gastrointestinal Toxicity: One of the most common acute effects of DAS is emesis (vomiting).[1][10] It can also cause feed refusal in animals, anorexia, diarrhea, and oral lesions.[1][10][11][12]

  • Immunosuppression: DAS is a potent immunosuppressive agent.[5] It can inhibit lymphocyte proliferation, reduce the activity of natural killer (NK) cells and macrophages, and suppress antibody production, thereby increasing susceptibility to infections.[5]

  • Hematotoxicity: DAS has been shown to induce hematological disorders, including neutropenia and aplastic anemia.[3][4] It is toxic to hematopoietic progenitor cells.[1][4]

  • Developmental and Reproductive Toxicity: Studies in animal models have demonstrated the teratogenic potential of DAS.[13] It can cause a dose-related increase in fetal resorption and various fetal malformations.[1][13] Reduced testicular weight and sperm production have also been reported in rats.[1]

  • Genotoxicity: While there is no evidence that DAS induces bacterial reverse mutation in vitro, an in vivo study in mice reported chromosomal abnormalities in both somatic and germ cells.[1] However, the data on the genotoxicity of DAS is currently considered insufficient.[1]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of this compound. These values are critical for risk assessment and the establishment of regulatory limits.

Parameter Value Species/System Route of Exposure Observed Effect Reference
NOAEL (Acute) 32 µg/kg bwHuman (clinical trial data)IntravenousEmesis[1][2]
NOAEL (Repeated Dose) 65 µg/kg bwHuman (clinical trial data)IntravenousHaematotoxicity[1][2]
NOAEL (Emesis) 0.031 mg/kg bw/dayDogIntravenousEmesis[1]
NOAEL (Chronic) 0.016 mg/kg bw/dayDogIntravenousHaematotoxicity[1]
LOAEL (Developmental) 1 mg/kg bwMouseIntraperitoneal (single injection)Increased resorption, reduced fetal body weight, malformations[1]
LOAEL (Reproductive) 1.7 mg/kg bwRat-Reduced testicular weight and sperm production[1]
LOAEL (Oral Lesions) 0.010 mg/kg bw/dayChickenOralOral lesions[1]
LOAEL (Oral Lesions) 0.054 mg/kg bw/dayLaying HenOralOral lesions[1]
LOAEL (Oral Lesions) 0.012 mg/kg bw/dayTurkeyOralOral lesions[1]
LOAEL (Oral Lesions) 0.022 mg/kg bw/dayDuckOralOral lesions[1]
LOAEL (Gastrointestinal) 0.08 mg/kg bw/dayPigOral (feed)Oral lesions in the gastrointestinal tract[1]
LOAEL (Growth) 0.12 mg/kg bw/dayPigOral (feed)Reduced body weight gain[1]
IC50 (Cytotoxicity) 7.6 x 10⁻⁹ MHuman CFU-GMIn vitroInhibition of colony formation[4]
IC50 (Cytotoxicity) 6.2 x 10⁻⁹ MRat CFU-GMIn vitroInhibition of colony formation[4]

Table 1: No-Observed-Adverse-Effect Levels (NOAELs), Lowest-Observed-Adverse-Effect-Levels (LOAELs), and In Vitro Cytotoxicity (IC50) of this compound.

Guideline Value Value Issuing Body Reference
Acute Reference Dose (ARfD) 3.2 µg/kg bwEFSA CONTAM Panel[1][2]
Tolerable Daily Intake (TDI) 0.65 µg/kg bwEFSA CONTAM Panel[1][2]
Group Provisional Maximum Tolerable Daily Intake (PMTDI) for T-2, HT-2, and DAS 0.06 µg/kg bwJECFA[14][15]

Table 2: Health-Based Guidance Values for this compound.

Signaling Pathways Affected by this compound

As a potent inhibitor of protein synthesis, DAS triggers cellular stress responses that converge on key signaling pathways, ultimately leading to apoptosis.

DAS_Apoptosis_Pathway DAS This compound (DAS) Ribosome 60S Ribosomal Subunit DAS->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Induces MAPK MAP Kinase Activation (e.g., JNK, p38) RSR->MAPK Activates Bcl2 Bcl-2 Downregulation RSR->Bcl2 Causes Caspase8 Caspase-8 Activation MAPK->Caspase8 Leads to Bid Bid Caspase8->Bid Cleaves Caspase3 Caspase-3 Activation Caspase8->Caspase3 Directly Activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Contributes to Bcl2->Mitochondrion Inhibits

Caption: DAS-induced apoptosis signaling pathway.

The above diagram illustrates the signaling cascade initiated by DAS, leading to apoptosis. DAS binds to the ribosome, inducing a ribotoxic stress response that activates MAP kinases.[1] This leads to the activation of the initiator caspase-8.[9][16] Activated caspase-8 can then directly activate the executioner caspase-3 or cleave Bid to its truncated form, tBid, which translocates to the mitochondria to promote the release of cytochrome c.[9][16] The release of cytochrome c leads to the formation of the apoptosome and activation of caspase-9, which in turn activates caspase-3.[8][17] Activated caspase-3 cleaves cellular substrates, such as PARP, culminating in apoptosis.[8][18]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DAS toxicity. The following sections describe common experimental protocols.

In Vivo Toxicity Studies

Objective: To determine the systemic toxicity, including developmental and reproductive effects of DAS.

Animal Model:

  • Mice (e.g., ICR strain) for developmental toxicity studies.[13]

  • Pigs for gastrointestinal and growth-related toxicity studies.[11]

  • Rats for reproductive toxicity studies.[1]

Experimental Design:

  • Acclimatization: Animals are acclimatized to laboratory conditions for a specified period (e.g., one week).

  • Dosing:

    • For developmental toxicity, pregnant animals are administered DAS via intraperitoneal injection on specific gestation days.[13] Doses can range from 1.0 to 6.0 mg/kg body weight.[13]

    • For feeding studies, purified DAS is incorporated into the diet at various concentrations (e.g., 2, 4, 8, 9 ppm).[11]

  • Observation: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, feed consumption, and behavior.

  • Endpoint Analysis:

    • Developmental Toxicity: At term, fetuses are examined for external, visceral, and skeletal malformations. Fetal resorption rates and body weights are recorded.[13]

    • Gastrointestinal and Growth Effects: At the end of the study period, animals are euthanized, and a necropsy is performed. Tissues, particularly from the gastrointestinal tract, are collected for histopathological examination.[11]

    • Hematology: Blood samples are collected for complete blood counts and differential analysis.[11]

In Vitro Cytotoxicity and Apoptosis Assays

Objective: To investigate the cellular mechanisms of DAS toxicity, including its effects on cell viability and apoptosis.

Cell Line:

  • Human Jurkat T cells are a commonly used model to study the immunotoxic and apoptotic effects of DAS.[8][9][16]

  • Granulocyte-macrophage colony-forming units (CFU-GM) from human umbilical cord blood or rat bone marrow are used to assess hematotoxicity.[4]

Experimental Workflow:

InVitro_Workflow CellCulture Cell Culture (e.g., Jurkat T cells) DASTreatment DAS Treatment (various concentrations) CellCulture->DASTreatment Incubation Incubation (specific time points) DASTreatment->Incubation Analysis Downstream Analysis Incubation->Analysis MTT Cell Viability Assay (MTT) Analysis->MTT FlowCytometry Apoptosis Assay (Flow Cytometry - Annexin V/PI) Analysis->FlowCytometry WesternBlot Protein Analysis (Western Blot for Caspases, PARP, Bcl-2) Analysis->WesternBlot DNAFrag DNA Fragmentation Assay Analysis->DNAFrag

Caption: Workflow for in vitro assessment of DAS cytotoxicity.

Methodologies:

  • Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with various concentrations of DAS (e.g., 0.01-0.15 µM for Jurkat T cells) for different time periods.[9][16]

  • Cell Viability Assay (MTT): The MTT assay is used to assess the effect of DAS on cell proliferation and viability.

  • Apoptosis Assays:

    • Flow Cytometry: Annexin V/Propidium Iodide (PI) staining is used to quantify the percentage of apoptotic and necrotic cells.

    • DNA Fragmentation: Agarose gel electrophoresis is used to detect the characteristic ladder pattern of DNA fragmentation in apoptotic cells.[18]

  • Western Blot Analysis: This technique is used to measure the protein levels of key apoptotic markers, such as cleaved caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family.[9][18]

Analytical Methods for Detection

Accurate and sensitive analytical methods are essential for monitoring DAS contamination in food and feed.

Method Principle Application Key Features Reference
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on the specific binding of antibodies to DAS.Rapid screening of a large number of samples.High-throughput, cost-effective.[19][20]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of DAS from the sample matrix by liquid chromatography followed by detection and quantification using mass spectrometry.Confirmatory analysis and precise quantification.High sensitivity, high specificity, can be used for multi-mycotoxin analysis.[19][21][22]
Immunochromatographic Strip Assay Rapid immunoassay in a lateral flow format.On-site detection and initial screening.Rapid, user-friendly.[19]

Table 3: Analytical Methods for the Detection of this compound.

Conclusion and Future Directions

This compound is a mycotoxin of significant concern due to its widespread occurrence and potent toxicity. Its ability to inhibit protein synthesis and induce apoptosis underlies its diverse adverse health effects, including gastrointestinal toxicity, immunosuppression, and hematotoxicity. The quantitative toxicological data and health-based guidance values summarized in this guide provide a basis for risk assessment and management.

Future research should focus on several key areas. A well-designed 90-day oral toxicity study in rats is recommended to reduce uncertainties in the risk assessment, with a particular focus on haematotoxicity, myelotoxicity, and reproductive performance.[1] Further studies on the toxicokinetics of DAS following oral exposure are also needed.[1] Given the frequent co-occurrence of DAS with other Fusarium mycotoxins, cumulative risk assessments are crucial to understand the health implications of combined exposures.[1][2] The development of more rapid and cost-effective analytical methods will also enhance surveillance and monitoring efforts to ensure the safety of the food and feed supply.

References

A Forgotten Chapter in Oncology: The Clinical History of Anguidine (Diacetoxyscirpenol)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anguidine, chemically known as Diacetoxyscirpenol (B1670381) (DAS), is a type A trichothecene (B1219388) mycotoxin produced by various species of Fusarium fungi.[1][2][3][4] Initially identified as a potent inhibitor of protein synthesis, it garnered significant interest in the mid-to-late 20th century as a potential anti-cancer agent.[1][5] Its cytotoxic properties, particularly against rapidly dividing cells, prompted a series of preclinical and clinical investigations to explore its therapeutic utility in oncology. This technical guide provides a comprehensive overview of the history of Anguidine in clinical research, detailing its mechanism of action, summarizing key experimental findings, and outlining the protocols of pivotal studies.

Mechanism of Action

Anguidine exerts its cytotoxic effects primarily by inhibiting protein synthesis.[5] It targets the eukaryotic ribosome, thereby disrupting the translation process. The primary mechanism involves the inhibition of the initiation step of protein chain synthesis, leading to the degradation of polyribosomes.[1][5] This disruption of protein production disproportionately affects rapidly proliferating cells, such as cancer cells, which have a high demand for protein synthesis to sustain their growth and division.

Further studies have elucidated that Anguidine can induce apoptosis. In human Jurkat T cells, exposure to this compound led to apoptotic DNA fragmentation. This process was associated with the activation of caspase-8, cleavage of Bid, release of mitochondrial cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in the degradation of PARP.[3]

Preclinical Research

Prior to its introduction into human clinical trials, Anguidine underwent preclinical evaluation in various animal models to determine its toxicological profile and therapeutic window.

Toxicity Studies in Mice

A key study investigated the toxicity of Anguidine in male CD-1 mice, revealing its potent effects on organs with high rates of cell turnover.[6] The median lethal dose (LD50) at 96 hours was determined to be 15.5 mg/kg following gastric gavage and 20.0 mg/kg after intraperitoneal injection.[6] Sublethal doses induced significant pathological changes, including:[6]

  • Lymphohematopoietic organs: Cell depletion and necrosis.

  • Intestine: Multifocal necrosis of the intestinal epithelium.

  • Testis: Diffuse necrosis of germinal epithelium followed by progressive tubule degeneration.

Hematological analysis revealed initial leukocytosis followed by lymphopenia, neutropenia, and anemia within three days of exposure.[6]

Carcinogenesis Studies in Rats

Interestingly, studies in rats investigated the cocarcinogenic potential of this compound with nitrosamine-induced esophageal cancer. Chronic dietary administration of DS alone induced esophageal hyperplasia.[7] However, simultaneous treatment with the carcinogen N-nitroso-N-methylbenzylamine (NMBzA) appeared to inhibit rather than enhance carcinogenesis, a phenomenon potentially attributed to the toxicity of DS and its impact on DNA synthesis.[7][8]

Clinical Research: Phase I and II Trials

The promising preclinical data led to the initiation of several Phase I and early Phase II clinical trials to assess the safety, tolerability, and preliminary efficacy of Anguidine in cancer patients.

Phase I Trials

Multiple Phase I studies were conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of Anguidine using different administration schedules.

Another Phase I study investigated a weekly administration schedule in 20 patients.[10] In this trial, gastrointestinal and neurologic toxicities were the dose-limiting factors for both 4- and 8-hour infusions.[10] Myelosuppression was noted to be infrequent and not dose-related in this weekly schedule.[10] The recommended starting doses for weekly Anguidine were 6.0 mg/m² for patients with normal hepatic function and 3.5 mg/m² for those with liver dysfunction.[10]

The main adverse effects observed across these trials included emesis and hematotoxicity.[2][11][12]

Table 1: Summary of Anguidine Phase I Clinical Trial Data

Study (Year)Number of PatientsAdministration ScheduleDose Range (mg/m²)Dose-Limiting ToxicitiesRecommended Phase II Dose (mg/m²)
Goodwin et al. (1978)[9]Not Specified5-day schedule (IV push and infusion)Not SpecifiedCNS symptoms, hypotension, myelosuppression4.5 (4-8 hour infusion)
Belt et al. (1979)[10]20Weekly schedule (4 and 8-hour infusions)Not SpecifiedGastrointestinal and neurologic effects6.0 (normal hepatic function), 3.5 (liver dysfunction)
Phase II Trials

Following the Phase I studies, Anguidine progressed to Phase II trials to evaluate its efficacy in specific cancer types. One such study investigated its use in advanced breast cancer.[1] While the search results mention this study, detailed quantitative data on response rates and patient outcomes were not available in the retrieved documents. The clinical development of Anguidine appears to have stalled at this phase, likely due to a combination of its toxicity profile and the emergence of more effective and less toxic chemotherapeutic agents.

Experimental Protocols

Preclinical Toxicity Study in Mice (Conner et al., 1986)
  • Animal Model: Male CD-1 mice.[6]

  • Drug Administration: Anguidine was administered via gastric gavage (i.g.) or intraperitoneal injection (i.p.).[6]

  • LD50 Determination: The 96-hour LD50 was calculated based on mortality data.[6]

  • Histopathology: Tissues from lymphohematopoietic organs, intestine, and testis were collected at various time points after administration of sublethal doses for histological examination.[6]

  • Hematology: Peripheral blood was collected to perform leukocyte counts and hematocrit measurements.[6]

Phase I Clinical Trial Protocol (Goodwin et al., 1978)
  • Patient Population: Patients with advanced malignancies.[2]

  • Drug Administration: Anguidine (NSC-141537) was administered intravenously on a 5-day schedule, with variations in infusion duration (IV push vs. 4-8 hour infusion).[9]

  • Dose Escalation: The dose of Anguidine was escalated in cohorts of patients to determine the MTD.

  • Toxicity Assessment: Patients were monitored for a range of toxicities, with a focus on CNS, cardiovascular, gastrointestinal, and hematological effects.[9]

  • Dose Recommendation: Based on the observed toxicities, a recommended dose and schedule for Phase II studies were determined.[9]

Visualizations

Signaling Pathway of Anguidine-Induced Apoptosis

Anguidine_Apoptosis_Pathway Anguidine Anguidine Caspase8 Caspase-8 Activation Anguidine->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Mitochondrion Mitochondrion Bid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Degradation Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Anguidine-induced apoptotic signaling cascade.

General Workflow of a Phase I Clinical Trial for Anguidine

Phase_I_Workflow Patient_Recruitment Patient Recruitment (Advanced Malignancies) Dose_Escalation_Cohorts Dose Escalation Cohorts Patient_Recruitment->Dose_Escalation_Cohorts Anguidine_Admin Anguidine Administration (Defined Schedule) Dose_Escalation_Cohorts->Anguidine_Admin Toxicity_Monitoring Toxicity Monitoring (DLT Assessment) Anguidine_Admin->Toxicity_Monitoring Toxicity_Monitoring->Dose_Escalation_Cohorts Adjust Dose MTD_Determination MTD Determination Toxicity_Monitoring->MTD_Determination RP2D Recommended Phase II Dose (RP2D) MTD_Determination->RP2D

Caption: Phase I dose-escalation trial workflow for Anguidine.

Conclusion

The clinical research history of Anguidine (this compound) represents a fascinating, albeit ultimately unsuccessful, chapter in the development of anti-cancer therapies derived from natural products. Its potent mechanism of action as a protein synthesis inhibitor provided a strong rationale for its investigation. However, the clinical trials revealed a narrow therapeutic window, with significant toxicities that likely hindered its further development in an era that saw the advent of more targeted and less toxic agents. Despite its failure to become a mainstream oncology drug, the study of Anguidine contributed valuable knowledge to the understanding of trichothecene toxicology and the challenges of developing cytotoxic natural products for clinical use. The detailed data from its preclinical and Phase I clinical trials remain a useful reference for researchers in toxicology and drug development.

References

Methodological & Application

Application Notes & Protocols for the LC-MS/MS Analysis of Diacetoxyscirpenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacetoxyscirpenol (DAS), a type A trichothecene (B1219388) mycotoxin, is a secondary metabolite produced by various Fusarium species.[1] Its presence in agricultural commodities such as cereals, grains, and potatoes poses a significant risk to human and animal health.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and selective detection and quantification of DAS in diverse and complex matrices.[3][4] This document provides detailed application notes and standardized protocols for the analysis of DAS using LC-MS/MS (B15284909).

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the determination of this compound in different matrices.

Table 1: Method Performance for this compound (DAS) Analysis

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Wheat--72 - 105[1]
Maize---[5]
Cereal-based products--88 - 125[6]
Food Supplements0.3 - 30 ng/g1 - 100 ng/g>60[7]
Grains (Corn & Rice Flour)-2 - 6 µg/kg (MRM)90 - 108[8]
Grains (Corn & Rice Flour)-4 - 10 µg/kg (MS³)90 - 108[8]

Table 2: LC-MS/MS Parameters for this compound (DAS) Detection

Precursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)Declustering Potential (V)Ionization ModeReference
[M+NH₄]⁺ 384.3307.2349.21521Positive[2]

Experimental Protocols

Protocol 1: Extraction of DAS from Cereal and Potato Matrices

This protocol is a generalized procedure based on common solvent extraction methods.

Materials:

  • Homogenized sample (e.g., potato, cereal flour)

  • Acetonitrile (B52724)

  • Methanol

  • Water, LC-MS grade

  • Ammonium (B1175870) acetate

  • Centrifuge

  • Magnetic stirrer

  • Folded paper filters

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Weigh a representative homogenized sample and transfer it to a beaker.

  • Add 200 mL of acetonitrile to the sample.

  • Stir the mixture using a magnetic stirrer for 10 minutes.

  • Decant the extract through a folded paper filter into a centrifuge bottle.

  • Centrifuge the extract for 10 minutes at 3500 rpm.

  • Transfer a 2 mL aliquot of the supernatant to a clean tube.

  • Evaporate the aliquot to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% aqueous methanol.[2]

  • Vortex the sample to ensure complete dissolution.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

For complex matrices, a cleanup step may be necessary to reduce matrix effects.

Materials:

  • Sample extract from Protocol 1

  • Bond Elut Mycotoxin SPE cartridge (or equivalent)

  • SPE manifold

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load an aliquot of the sample extract onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte of interest (DAS) with an appropriate solvent.

  • Evaporate the eluent to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., Luna RP-C18(2)).[2]

  • Mobile Phase A: Water with 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 5 mM ammonium acetate

  • Gradient: A linear gradient from 20% to 90% B is a typical starting point.[2]

  • Flow Rate: 1 mL/min[2]

  • Injection Volume: 25 µL[2]

  • Column Temperature: 25 °C[2]

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 450 °C[2]

  • Curtain Gas: 35 psi[2]

  • Nebulizer Gas: 60 psi[2]

  • Auxiliary Gas: 15 psi[2]

  • Declustering Potential: 21 V[2]

  • Entrance Potential: 5.5 V[2]

  • Collision Gas: Nitrogen

  • MRM Transitions:

    • Quantifier: m/z 384.3 > 307.2[2]

    • Qualifier: m/z 384.3 > 349.2[2]

  • Dwell Time: 50 ms per transition[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (e.g., Cereal, Potato) extraction Solvent Extraction (Acetonitrile) sample->extraction Step 1 centrifugation Centrifugation extraction->centrifugation Step 2 evaporation Evaporation to Dryness centrifugation->evaporation Step 3 reconstitution Reconstitution (50% Methanol) evaporation->reconstitution Step 4 lc Liquid Chromatography (C18 Column) reconstitution->lc Injection ms Tandem Mass Spectrometry (MRM Mode) lc->ms Elution data Data Acquisition & Processing ms->data Detection

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship DAS This compound (DAS) Precursor Precursor Ion [M+NH4]+ m/z 384.3 DAS->Precursor Ionization Quantifier Quantifier Fragment m/z 307.2 Precursor->Quantifier Fragmentation (CID) Qualifier Qualifier Fragment m/z 349.2 Precursor->Qualifier Fragmentation (CID)

Caption: Fragmentation pathway of this compound in positive ionization mode.

References

Application Notes and Protocols for the Quantitative Analysis of Diacetoxyscirpenol in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyscirpenol (DAS) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1] It is a significant contaminant in a variety of agricultural commodities, particularly cereals such as wheat, maize, barley, oats, and rye.[2] Given its potential toxicity, including haematological disorders, accurate and sensitive quantitative analysis of DAS in complex food matrices is crucial for food safety and human health risk assessment.[2] This document provides detailed application notes and protocols for the quantitative analysis of DAS in food, focusing on modern chromatographic techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The primary methods for the quantitative determination of DAS in food are high-performance liquid chromatography (HPLC) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for mycotoxin analysis in complex matrices.[1][4] Gas chromatography-mass spectrometry (GC-MS) can also be used but typically requires a derivatization step to improve the volatility of the analyte.[5]

Experimental Workflow for DAS Analysis

The overall workflow for the quantitative analysis of this compound in food matrices involves several key stages, from sample collection and preparation to instrumental analysis and data processing.

DAS_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Representative Food Sample Homogenize 2. Grinding & Homogenization Sample->Homogenize Weigh 3. Weighing of Test Portion Homogenize->Weigh Extraction 4. Solvent Extraction (e.g., QuEChERS) Weigh->Extraction Cleanup 5. Dispersive SPE Cleanup Extraction->Cleanup Filtration 6. Filtration Cleanup->Filtration LCMS 7. LC-MS/MS Analysis Filtration->LCMS Quantification 8. Quantification (Matrix-Matched Calibration) LCMS->Quantification Reporting 9. Data Reporting & Validation Quantification->Reporting

Figure 1: General workflow for the quantitative analysis of this compound (DAS) in food matrices.

Detailed Experimental Protocols

Protocol 1: QuEChERS-Based Extraction and LC-MS/MS Analysis of DAS in Cereals

This protocol is adapted from multi-mycotoxin methods that include this compound and is suitable for various cereal matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that minimizes solvent usage and complexity.[6][7]

1. Sample Preparation:

  • Obtain a representative sample of the cereal grain.

  • Grind the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.[8]

  • Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[9]

2. Extraction:

  • Add 10 mL of water to the sample and allow it to hydrate (B1144303) for at least 15 minutes.[9]

  • Add 10 mL of acetonitrile (B52724) containing 1-2% formic acid.[9]

  • Add an appropriate internal standard solution.

  • Tightly cap the tube and shake vigorously for 15-30 minutes using a mechanical shaker.[9][10]

  • Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrates) to induce phase separation.[5]

  • Immediately shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 g for 5 minutes.[9]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1-8 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing a d-SPE mixture. A common mixture for mycotoxin analysis includes primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components like fatty acids and sugars.[5][9]

  • Vortex the tube for 30 seconds to 1 minute.

  • Centrifuge at ≥ 3000 g for 5 minutes.[9]

4. Final Sample Preparation and Analysis:

  • Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40-50 °C.[9]

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol (B129727)/water 50:50, v/v).[9]

  • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[9]

  • Analyze the sample using a validated LC-MS/MS method.

LC-MS/MS Parameters (Example):

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for DAS.

Quantitative Data and Method Performance

The performance of analytical methods for DAS is evaluated based on several key parameters. The following tables summarize typical performance data from validated multi-mycotoxin LC-MS/MS methods.

Table 1: Method Validation Parameters for DAS in Cereal Matrices

ParameterTypical Value/RangeReference
Limit of Detection (LOD) 0.3 - 5 µg/kg[3][11]
Limit of Quantification (LOQ) 1 - 15 µg/kg[3][11]
Linearity (R²) > 0.99[11]
Precision (RSD%) < 15%[11][12]

Table 2: Recovery Rates of DAS in Spiked Food Samples

Food MatrixSpiking Level (µg/kg)Recovery (%)Reference
Wheat Flour591 - 105[12]
Wheat Flour5091 - 105[12]
Job's Tears591 - 105[12]
Job's Tears5091 - 105[12]
Rye Flour591 - 105[12]
Rye Flour5091 - 105[12]
Corn Flour591 - 105[12]
Corn Flour5091 - 105[12]
Azuki Bean591 - 105[12]
Azuki Bean5091 - 105[12]

Signaling Pathways and Logical Relationships

While DAS analysis is primarily a chemical detection method, understanding its mechanism of toxicity is relevant for drug development professionals. DAS, like other trichothecenes, inhibits protein synthesis in eukaryotic cells.

DAS_Toxicity_Pathway cluster_cellular Cellular Impact DAS This compound (DAS) Ribosome 60S Ribosomal Subunit DAS->Ribosome Binds to ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth Leads to Apoptosis Apoptosis & Cell Cycle Arrest ProteinSynth->Apoptosis Induces

Figure 2: Simplified diagram of the mechanism of this compound (DAS) toxicity.

Conclusion

The quantitative analysis of this compound in complex food matrices is reliably achieved using LC-MS/MS coupled with effective sample preparation techniques like QuEChERS. These methods provide the necessary sensitivity, selectivity, and accuracy to meet regulatory requirements and ensure food safety. The protocols and data presented here offer a comprehensive guide for researchers and scientists involved in mycotoxin analysis. Proper method validation is essential to ensure the reliability of the obtained results.

References

Application Notes and Protocols for the Extraction of Diacetoxyscirpenol from Grain and Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin, from various grain and feed matrices. The following methods are outlined to assist researchers in selecting and implementing the most appropriate protocol for their analytical needs, which primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Introduction to this compound (DAS)

This compound is a toxic secondary metabolite produced by several species of Fusarium fungi.[1][2] Its presence in agricultural commodities such as maize, oats, wheat, and processed animal feeds is a significant concern for animal and human health, potentially causing adverse effects like feed refusal and vomiting.[3] Accurate monitoring of DAS levels is crucial to ensure the safety of food and feed supplies. The extraction protocols detailed below offer a range of options, from simple dilution methods to more comprehensive cleanup procedures, to suit various laboratory capabilities and sample complexities.

Summary of Quantitative Data

The following table summarizes the performance of various extraction methods for this compound and other trichothecenes from grain and feed samples. This allows for a direct comparison of recovery rates and limits of quantification across different protocols and matrices.

MethodMatrixAnalyte(s)Spiking Level (µg/kg)Recovery (%)LOQ (ng/g or µg/kg)Analytical TechniqueReference
Aqueous Methanol (B129727) Extraction with Two-Stage CleanupMaizeThis compound, T-2 toxinNot Specified88%200 ng/gGC-ECD[4]
Multifunctional Column CleanupJob's tears, Corn flour, Azuki beanThis compound and 7 other trichothecenes5 and 5091-105%Not SpecifiedLC-MS/MS[5]
QuEChERSGrainThis compound and other mycotoxinsNot SpecifiedGoodNot SpecifiedLC-MS/MS[6]
Ethyl Acetate ExtractionBroiler TissuesThis compound, T-2 toxin, HT-2 toxinNot Specified58.5-110.5%0.08-0.15 ng/gLC-MS/MS[7]
Acetonitrile (B52724)/Water "Dilute-and-Shoot"Cereals and MaizeThis compound and 16 other mycotoxinsNot SpecifiedNot SpecifiedSuitable for EU limitsLC-MS/MS[8][9]
Centrifugation-Assisted SPEArecae SemenThis compound and 21 other mycotoxinsNot SpecifiedGood0.04-1.5 µg/kgUPLC-MS/MS[10]

Experimental Protocols

Protocol 1: Aqueous Methanol Extraction with Two-Stage Cleanup

This method is suitable for the analysis of DAS and T-2 toxin in maize and oat grain samples.[4]

1. Extraction: a. Homogenize the grain sample to a fine powder. b. Weigh 50 g of the homogenized sample into a flask. c. Add 200 mL of aqueous methanol (methanol:water, 3:1 v/v). d. Shake vigorously for 60 minutes on a mechanical shaker. e. Filter the extract through Whatman No. 4 filter paper.

2. First Cleanup (Kieselguhr Column): a. Pack a glass column with a commercial kieselguhr material. b. Load a portion of the filtered extract onto the column. c. Elute the toxins with an appropriate solvent (details to be optimized based on the specific kieselguhr product). d. Collect the eluate.

3. Second Cleanup (Silica Gel Cartridge): a. Condition a silica (B1680970) gel solid-phase extraction (SPE) cartridge. b. Load the eluate from the kieselguhr column onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the analytes with a suitable solvent mixture. e. Evaporate the eluate to dryness under a stream of nitrogen.

4. Derivatization and Analysis: a. Reconstitute the dried extract in a suitable solvent. b. Add a derivatizing agent (e.g., heptafluorobutyric acid anhydride) to form volatile derivatives. c. Analyze by Gas Chromatography with an Electron Capture Detector (GC-ECD).

Protocol_1 cluster_extraction Extraction cluster_cleanup1 First Cleanup cluster_cleanup2 Second Cleanup cluster_analysis Analysis Homogenize Homogenize Sample Extract Extract with Aqueous Methanol Homogenize->Extract Filter Filter Extract Extract->Filter Kieselguhr Kieselguhr Column Filter->Kieselguhr SilicaGel Silica Gel Cartridge Kieselguhr->SilicaGel Derivatize Derivatize SilicaGel->Derivatize GC_ECD GC-ECD Analysis Derivatize->GC_ECD

Caption: Workflow for Aqueous Methanol Extraction with Two-Stage Cleanup.

Protocol 2: QuEChERS-Based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is a streamlined method for multi-mycotoxin analysis in grain.[6][11]

1. Sample Hydration and Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex briefly. Let the sample hydrate (B1144303) for at least 15 minutes. c. Add 10 mL of acetonitrile containing 2% formic acid. d. Shake or vortex the samples for 15 minutes to extract the mycotoxins.

2. Salting-Out and Phase Separation: a. Add a QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate). b. Shake vigorously for 1 minute. c. Centrifuge for 5 minutes at ≥ 3000 g.

3. Cleanup (Optional, if needed): a. A dispersive solid-phase extraction (d-SPE) step can be performed by taking an aliquot of the supernatant and mixing it with a sorbent (e.g., C18 or a proprietary blend) to remove interfering matrix components. b. Vortex and centrifuge again.

4. Final Preparation and Analysis: a. Transfer an aliquot of the supernatant to a new tube. b. Evaporate the solvent to dryness at 40–50 °C under a gentle stream of nitrogen. c. Reconstitute the sample in 1 mL of a methanol/water mixture (50:50, v/v). d. Analyze by LC-MS/MS.

Protocol_2 cluster_extraction Extraction cluster_partition Partitioning cluster_cleanup Cleanup (Optional) cluster_analysis Analysis Hydrate Hydrate Sample Extract Extract with Acetonitrile/Formic Acid Hydrate->Extract AddSalts Add QuEChERS Salts Extract->AddSalts Centrifuge1 Centrifuge AddSalts->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Evaporate Evaporate dSPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS Protocol_3 cluster_extraction Extraction cluster_preparation Sample Preparation cluster_analysis Analysis Extract Extract with Acetonitrile/Water Centrifuge Centrifuge Extract->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Filter Filter (if needed) Dilute->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS

References

Application Notes and Protocols: Diacetoxyscirpenol (DAS) as a Tool in Experimental Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, is a potent cytotoxic agent that has garnered significant interest in experimental toxicology.[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 60S ribosomal subunit, which triggers a ribotoxic stress response.[1][3][4] This response activates downstream signaling cascades, including mitogen-activated protein kinases (MAPKs), leading to the induction of apoptosis and cell cycle arrest.[1][4][5][6] These properties make DAS a valuable tool for studying cellular stress responses, apoptosis, and immunotoxicity. This document provides detailed application notes and protocols for the use of DAS in toxicology research.

Mechanism of Action

DAS exerts its toxic effects without the need for metabolic activation.[4] By binding to ribosomes, it inhibits protein synthesis, a critical process for all cells, particularly those that are actively dividing, such as hematopoietic and intestinal crypt epithelium cells.[4] This inhibition is a key event in the ribotoxic stress response, which subsequently activates MAPK pathways.[1][7] In various cell types, DAS has been shown to induce apoptosis through both caspase-dependent and mitochondrial pathways.[4][5][6][8][9]

Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the toxicity of this compound from various studies.

Table 1: In Vivo Toxicological Data for this compound

ParameterSpeciesRoute of AdministrationValueEffectReference
NOAEL (Emesis)HumanIntravenous32 µg/kg bwNo observed adverse effect level for emesis.[1][10]
NOAEL (Haematotoxicity)HumanIntravenous65 µg/kg bwNo observed adverse effect level for haematotoxicity.[1][10]
ARfDHumanOral (extrapolated)3.2 µg/kg bwAcute Reference Dose.[10][11]
TDIHumanOral (extrapolated)0.65 µg/kg bwTolerable Daily Intake.[10][11]
LOAELMouseIntraperitoneal1 mg/kg bwLowest observed adverse effect level for developmental toxicity.[1]
ED50 (Emesis)MinkIntraperitoneal< 0.5 - 1 mg/kg bwMedian emetic dose.[2]
NOAEL (Emesis)MinkIntraperitoneal0.1 mg/kg bwNo observed adverse effect level for emesis.[2]
LOAEL (Emesis)MinkIntraperitoneal0.25 mg/kg bwLowest observed adverse effect level for emesis.[2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50 ValueExposure TimeReference
Human Jurkat T cellsMTT AssayT-2 > HT-2 > DAS24 h[9][12]
Human Granulo-monocytic progenitors (CFU-GM)Colony Formation7.6 x 10⁻⁹ M14 days[13]
Rat Granulo-monocytic progenitors (CFU-GM)Colony Formation6.2 x 10⁻⁹ M14 days[13]

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of DAS on a selected cell line, such as human Jurkat T cells.

Materials:

  • This compound (DAS)

  • Human Jurkat T cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human Jurkat T cells at a density of 1 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.[9]

  • DAS Treatment: Prepare serial dilutions of DAS in culture medium. Add 100 µL of the DAS solutions to the wells to achieve the desired final concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve DAS, e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours in a CO₂ incubator at 37°C.[12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation of apoptotic, necrotic, and viable cells following DAS treatment.

Materials:

  • DAS-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of DAS for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptotic Pathway Proteins

This protocol is for detecting changes in the expression of key proteins involved in the DAS-induced apoptotic pathway.

Materials:

  • DAS-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-9, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse DAS-treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Visualizations

Signaling Pathway

DAS_Apoptosis_Pathway DAS This compound (DAS) Ribosome Ribosome DAS->Ribosome Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress MAPK MAPK Activation Ribotoxic_Stress->MAPK Cell_Cycle Cell Cycle Interruption Ribotoxic_Stress->Cell_Cycle Caspase8 Caspase-8 Activation MAPK->Caspase8 Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis cdk4_cyclinB1 Down-regulation of cdk4 and cyclin B1 Cell_Cycle->cdk4_cyclinB1 cdk4_cyclinB1->Apoptosis Experimental_Workflow Start Start: Cell Culture Treatment Treatment with this compound (DAS) Start->Treatment Incubation Incubation (e.g., 24h, 37°C, 5% CO2) Treatment->Incubation Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Incubation->Cytotoxicity Apoptosis_Analysis Apoptosis Analysis Incubation->Apoptosis_Analysis Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Apoptosis_Analysis->Flow_Cytometry Western_Blot Western Blot Analysis (Apoptotic Markers) Apoptosis_Analysis->Western_Blot Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

Diacetoxyscirpenol: Application Notes on Certified Reference Materials and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the availability and use of certified reference materials (CRMs) for Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin. Detailed protocols for its quantification using various analytical techniques and an overview of its biological signaling pathways are presented to support research and drug development activities.

Availability of Certified Reference Materials

Certified reference materials are crucial for accurate quantification and quality control in analytical studies. Several suppliers offer this compound CRMs in various formats.

Table 1: Commercially Available this compound (DAS) Certified Reference Materials

SupplierProduct NameCAS NumberPurityFormatAdditional Notes
LKT LabsThis compound2270-40-8≥98%White powderSoluble in methanol (B129727) and acetone.[1]
Santa Cruz BiotechnologyThis compound-d62270-40-8 (unlabeled)Not specifiedNot specifiedDeuterated internal standard for mass spectrometry.[2]
DC ChemicalsThis compound2270-40-8Not specifiedNot specifiedMycotoxin from the group of type A trichothecenes.[3]
FianovisThis compound in Acetonitrile (B52724)Not specifiedCertifiedLCMS grade solutionProduced in accordance with ISO 17034, ISO/IEC 17025.[4]
HPC StandardsThis compound2270-40-8Not specifiedSolid-
MedchemexpressThis compound2270-40-8>98%SolidInduces haematological disorders.[5]
BiosynthThis compound2270-40-8Not specifiedNot specifiedMycotoxin found in wastewater.[6]

Experimental Protocols

The following are detailed protocols for the analysis of this compound using common analytical techniques. The use of a certified reference material, such as those listed in Table 1, is essential for the preparation of calibration standards and quality control samples.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the detection and quantification of DAS in various matrices.[5][7]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound CRM in acetonitrile (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with an appropriate solvent mixture (e.g., acetonitrile/water) to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (e.g., Cereal Matrix):

    • Homogenize the sample.

    • Extract a known weight of the sample (e.g., 5 g) with an extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

    • Vortex or shake vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge the extract to pellet solid material.

    • (Optional) Clean up the supernatant using a solid-phase extraction (SPE) column (e.g., a multifunctional column) to remove interfering matrix components.[8]

    • Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • HPLC-MS/MS Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and 5mM ammonium (B1175870) acetate (B1210297) (A) and methanol with 0.1% formic acid and 5mM ammonium acetate (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DAS and any internal standards.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for DAS analysis, often requiring derivatization to improve volatility and thermal stability.[9]

Protocol:

  • Standard and Sample Preparation:

    • Follow steps 1 and 2 as described in the HPLC-MS/MS protocol for standard preparation and sample extraction/cleanup.

  • Derivatization:

    • Evaporate the extracted sample or standard solution to complete dryness.

    • Add a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) or a silylating agent like BSTFA with 1% TMCS).

    • Heat the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.

    • Evaporate the excess derivatizing reagent under nitrogen.

    • Reconstitute the derivatized residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a capillary column.

    • Column: A low-bleed capillary column suitable for mycotoxin analysis (e.g., 30m x 0.25mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection of 1-2 µL.

    • Temperature Program: An optimized temperature gradient to separate the analyte from matrix components.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

  • Data Analysis:

    • Perform data analysis as described for the HPLC-MS/MS method.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective screening method for the detection of this compound. Commercial ELISA kits are available and the following is a general protocol.

Protocol:

  • Kit and Sample Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare standards and samples according to the kit manufacturer's instructions. This may involve a simple extraction and dilution step.

  • Assay Procedure (Competitive ELISA):

    • Add a specific volume of the standards, controls, and prepared samples to the wells of the antibody-coated microtiter plate.

    • Add the enzyme-conjugated this compound to each well.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a set time (e.g., 15 minutes) in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Table 2: Example Specifications for a Commercial this compound ELISA Kit [10]

ParameterSpecification
Assay TypeCompetitive ELISA
Sample TypeRice
Sensitivity5.97 ng/mL
Detection Range1.57-22.6 ng/mL
Recovery99.4 - 110.7%
Cross-ReactivityThis compound: 100%; T-2 toxin: <0.1%; HT-2 toxin: <0.1%; Deoxynivalenol (B1670258): <0.1%; Nivalenol: <0.1%

Biological Signaling Pathways

This compound exerts its toxicity through the induction of a ribotoxic stress response and apoptosis. Understanding these pathways is crucial for toxicological studies and drug development.

Ribotoxic Stress Response and MAPK Activation

Like other trichothecenes, DAS binds to the peptidyl transferase center of the ribosome, inhibiting protein synthesis.[1][11] This triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.[11][12]

Ribotoxic_Stress_Response DAS This compound Ribosome Ribosome (Peptidyl Transferase Center) DAS->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Triggers MAPK_activation MAPK Activation RSR->MAPK_activation JNK JNK MAPK_activation->JNK p38 p38 MAPK_activation->p38 Downstream Downstream Effects (e.g., Apoptosis, Cytokine Expression) JNK->Downstream p38->Downstream

Caption: Ribotoxic stress response induced by this compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, primarily through the activation of caspase cascades.[2] Studies in Jurkat T cells have shown that DAS activates caspase-8, which can then initiate both extrinsic and intrinsic apoptotic pathways.[2][13][14]

Apoptosis_Pathway DAS This compound Caspase8 Caspase-8 Activation DAS->Caspase8 CellCycle Cell Cycle Arrest (Down-regulation of cdk4, cyclin B1) DAS->CellCycle Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Bid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic signaling pathway initiated by this compound.

Experimental Workflow for DAS Analysis

The following diagram illustrates a general workflow for the analysis of this compound in a given sample.

Experimental_Workflow Start Sample Collection Extraction Extraction Start->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Analysis Analytical Method Cleanup->Analysis HPLC HPLC-MS/MS Analysis->HPLC GC GC-MS (with Derivatization) Analysis->GC ELISA ELISA Analysis->ELISA Data Data Acquisition and Analysis HPLC->Data GC->Data ELISA->Data End Results Data->End

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for Rapid Screening of Diacetoxyscirpenol using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyscirpenol (DAS), a type A trichothecene (B1219388) mycotoxin, is a secondary metabolite produced by various Fusarium species. Its presence in agricultural commodities, particularly cereals, poses a significant threat to human and animal health due to its potent cytotoxicity. Rapid and effective screening methods are crucial for monitoring DAS contamination in food and feed to ensure safety and compliance with regulatory standards.

Thin Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the screening of DAS. This technique is particularly valuable for preliminary analysis of a large number of samples, allowing for the quick identification of contaminated materials that may require further quantitative analysis by more sophisticated methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

These application notes provide a detailed protocol for the rapid screening of this compound in grain samples using TLC, including sample preparation, chromatographic development, and visualization techniques.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica (B1680970) gel 60 F254 pre-coated aluminum or glass plates (20 x 20 cm).

  • Standards: this compound (DAS) standard solution (e.g., 100 µg/mL in methanol).

  • Solvents: Acetonitrile, methanol (B129727), chloroform, ethyl acetate, n-hexane, and isooctane (B107328) (all analytical or HPLC grade).

  • Extraction Solution: Acetonitrile-water (84:16, v/v).

  • Visualization Reagent (p-Anisaldehyde-Sulfuric Acid): 0.5 mL of p-anisaldehyde is mixed with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid. This reagent should be prepared fresh.[1]

  • Other Reagents: Anhydrous sodium sulfate, glass wool.

  • Equipment: Grinder/blender, shaker, rotary evaporator, UV lamp (254 nm and 366 nm), heating plate, micropipettes, developing tanks, fume hood.

Sample Preparation and Extraction
  • Grinding: Grind a representative sample of the grain (e.g., corn, wheat, barley) to a fine powder (e.g., to pass a 20-mesh sieve).

  • Extraction:

    • Weigh 25 g of the ground sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of acetonitrile-water (84:16, v/v) solution.

    • Shake vigorously for 30-60 minutes on a mechanical shaker.

  • Filtration: Filter the extract through Whatman No. 4 filter paper or equivalent.

  • Defatting (for high-fat matrices):

    • Transfer the filtrate to a separatory funnel.

    • Add 50 mL of isooctane or n-hexane and shake for 1-2 minutes.

    • Allow the layers to separate and discard the upper (lipid) layer.

    • Repeat the washing step if necessary.

  • Concentration:

    • Take a known volume of the acetonitrile-water extract (e.g., 50 mL).

    • Evaporate the solvent to near dryness using a rotary evaporator at 50°C.

    • Redissolve the residue in a small, precise volume of methanol (e.g., 1 mL) for TLC application.

Thin Layer Chromatography
  • Plate Activation: Activate the silica gel TLC plates by heating them in an oven at 105-110°C for 30-60 minutes prior to use. Allow them to cool in a desiccator.

  • Spotting:

    • With a pencil, lightly draw a starting line about 1.5-2.0 cm from the bottom of the TLC plate.

    • Using a micropipette, apply 5-10 µL of the redissolved sample extract and DAS standard solution as separate spots on the starting line.

    • Ensure the spots are small and uniform. Allow the solvent to evaporate completely between applications.

  • Development:

    • Prepare the developing tank by pouring the chosen mobile phase to a depth of about 0.5-1.0 cm. Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

    • Place the spotted TLC plate into the developing tank, ensuring the starting line is above the solvent level.

    • Cover the tank and allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.

  • Drying: Remove the plate from the tank and immediately mark the solvent front with a pencil. Dry the plate in a fume hood.

Visualization
  • UV Examination: Examine the dried plate under a UV lamp at 254 nm and 366 nm. Mark any fluorescent or quenching spots.

  • Chromogenic Derivatization:

    • In a fume hood, spray the plate evenly with the freshly prepared p-anisaldehyde-sulfuric acid reagent.

    • Heat the sprayed plate on a hot plate at 100-110°C for 5-10 minutes.[2]

    • DAS will appear as a distinct colored spot. Trichothecenes like DAS typically produce blue, purple, or gray spots with this reagent.[2]

Data Analysis and Interpretation
  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the standard and any corresponding spots in the sample extracts using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Identification: Compare the Rf value and the color of the spot in the sample lane with that of the DAS standard. A match in both Rf value and color provides a presumptive identification of DAS in the sample.

  • Quantification (Semi-Quantitative): A semi-quantitative estimation can be made by comparing the intensity and size of the sample spot with a series of standard spots of known concentrations applied to the same plate. For more accurate quantification, densitometric analysis of the TLC plate is recommended.

Quantitative Data Summary

The following table summarizes TLC data for this compound from available literature. Due to the limited availability of comprehensive quantitative TLC data for DAS in a variety of systems, this table presents a foundational overview.

TLC System ComponentDetailsReference
Stationary Phase Silica Gel 60 F254General Practice
Mobile Phase Toluene - Ethyl Acetate - Formic Acid (6:3:1, v/v/v)[3]
Chloroform - Acetone (3:2, v/v)[3]
Chloroform - Methanol (9:1, v/v)General for Mycotoxins
Visualization Reagent p-Anisaldehyde - Sulfuric Acid[1][2]
Detection Method Heating at 100-110°C[2]
Observed Color Blue, Purple, or Gray[2]
Minimum Detectable Conc. 2400 - 2600 µg/kg in mixed feeds[3]

Visualizations

Figure 1. Experimental workflow for the TLC screening of this compound.

Logical_Relationship DAS_Sample DAS in Sample TLC_Separation TLC Separation DAS_Sample->TLC_Separation DAS_Standard DAS Standard DAS_Standard->TLC_Separation Sample_Spot Sample Spot on TLC TLC_Separation->Sample_Spot Standard_Spot Standard Spot on TLC TLC_Separation->Standard_Spot Rf_Comparison Rf Value Comparison Sample_Spot->Rf_Comparison Color_Comparison Color Comparison Sample_Spot->Color_Comparison Standard_Spot->Rf_Comparison Standard_Spot->Color_Comparison Identification Presumptive Identification of DAS Rf_Comparison->Identification Match Color_Comparison->Identification Match

Figure 2. Logical relationship for the identification of DAS by TLC.

References

Application Notes and Protocols for the Analysis of Diacetoxyscirpenol (DAS) using Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin, is a significant contaminant in various agricultural commodities, posing a considerable risk to human and animal health. Produced by several species of Fusarium fungi, DAS is known for its cytotoxic, immunomodulatory, and pro-inflammatory effects. Accurate and sensitive detection of DAS is therefore critical for food safety, toxicological studies, and in the development of therapeutic interventions targeting mycotoxin exposure.

Gas chromatography (GC) is a powerful and widely used analytical technique for the determination of DAS and other trichothecenes. Due to their low volatility, derivatization is a mandatory step to convert these mycotoxins into more volatile and thermally stable compounds suitable for GC analysis. This document provides detailed application notes and protocols for the analysis of DAS using GC coupled with various detectors, including Electron Capture Detector (ECD), Flame Ionization Detector (FID), and Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated GC methods for the analysis of this compound.

Table 1: GC-ECD and GC-FID Methods for this compound (DAS) Analysis

MatrixDerivatizing AgentDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Maize, OatsHeptafluorobutyryl anhydride (B1165640)ECD-200 ng/g88[1]
Corn, Soybeans, Mixed FeedsPentafluoropropionyl anhydrideECD20 ng/g-70-84[2]
PopcornNot specifiedFID-50 ng/g-[3]

Table 2: GC-MS and GC-MS/MS Methods for this compound (DAS) Analysis

MatrixDerivatizing AgentDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Commercial CornTrifluoroacetic anhydrideMS10-40 ng/g--[4]
Laboratory Rat FeedNot specifiedMS/MS---[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Grain Samples by GC-ECD

This protocol is based on the method described for the simultaneous determination of this compound and T-2 toxin in fungal cultures and grain samples.[1]

1. Sample Preparation and Extraction

  • Extraction:

    • Weigh 50 g of the ground grain sample into a blender jar.

    • Add 200 mL of methanol:water (80:20, v/v).

    • Blend at high speed for 5 minutes.

    • Filter the extract through Whatman No. 4 filter paper.

  • Clean-up:

    • Kieselguhr Column:

      • Pack a glass column with 10 g of kieselguhr.

      • Apply 50 mL of the filtered extract to the column.

      • Elute the toxins with 150 mL of methanol:water (80:20, v/v).

    • Silica (B1680970) Gel Cartridge:

      • Condition a silica gel solid-phase extraction (SPE) cartridge with 5 mL of hexane.

      • Evaporate the eluate from the kieselguhr column to dryness under a stream of nitrogen at 50°C.

      • Redissolve the residue in 2 mL of chloroform:methanol (95:5, v/v).

      • Apply the redissolved sample to the silica gel cartridge.

      • Wash the cartridge with 5 mL of toluene.

      • Elute the DAS with 10 mL of toluene:acetone (80:20, v/v).

2. Derivatization

  • Evaporate the eluate from the clean-up step to dryness.

  • Add 100 µL of heptafluorobutyryl anhydride (HFBA) and 100 µL of trimethylamine.

  • Seal the vial and heat at 60°C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of isooctane (B107328) for GC-ECD analysis.

3. GC-ECD Conditions

  • Column: 25 m x 0.32 mm SE-30 fused silica capillary column.[1]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 250°C at 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a flow rate of 1 mL/minute.

  • Makeup Gas: Nitrogen.

Protocol 2: Analysis of this compound in Feeds by GC-MS

This protocol is a generalized procedure based on common practices for trichothecene analysis in feed matrices.[2][4]

1. Sample Preparation and Extraction

  • Extraction:

    • Weigh 25 g of the ground feed sample into a centrifuge tube.

    • Add 100 mL of acetonitrile:water (84:16, v/v).

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up:

    • Charcoal-Alumina-Celite Column:

      • Prepare a multi-layer column with charcoal, alumina, and Celite.

      • Pass the supernatant through the column.

    • Florisil and Silica Mini-Columns:

      • Further purify the eluate using Florisil and silica mini-columns sequentially for enhanced cleanup.[2]

2. Derivatization

  • Evaporate the cleaned extract to dryness.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 80°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

3. GC-MS Conditions

  • Column: 30 m x 0.25 mm, 0.25 µm film thickness, fused-silica capillary column with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 260°C (splitless injection).[4]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.[4]

    • Ramp to 280°C at 20°C/minute.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/minute.

  • MS Detection: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600 or selected ion monitoring (SIM) for target ions of the DAS derivative.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure sample Ground Sample (Grain/Feed) extraction Extraction (Methanol/Water or Acetonitrile/Water) sample->extraction Solvent Addition filtration Filtration / Centrifugation extraction->filtration Separation cleanup Clean-up (SPE Cartridge or Column Chromatography) filtration->cleanup Purification derivatization Derivatization (e.g., HFBA, MSTFA) cleanup->derivatization Evaporation & Reconstitution gc_analysis GC Analysis (ECD, FID, or MS) derivatization->gc_analysis Injection data_processing Data Processing and Quantification gc_analysis->data_processing Signal Detection

Caption: Experimental workflow for GC analysis of this compound.

logical_relationship das This compound (DAS) (Low Volatility) derivatization Derivatization das->derivatization volatile_derivative Volatile DAS Derivative (Increased Thermal Stability) derivatization->volatile_derivative gc_separation Gas Chromatographic Separation volatile_derivative->gc_separation detection Detection (ECD / MS) gc_separation->detection quantification Quantification detection->quantification

References

Application Notes and Protocols for Developing Animal Models of Diacetoxyscirpenol-Induced Emesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyscirpenol (DAS) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species that contaminate cereal grains and animal feed.[1][2] Ingestion of DAS can lead to a range of toxic effects, with emesis (vomiting) being a hallmark of acute toxicity.[1][3] Understanding the mechanisms of DAS-induced emesis and developing effective anti-emetic therapies requires robust and reliable animal models. These application notes provide detailed protocols for establishing and utilizing animal models to study DAS-induced emesis, with a primary focus on the mink model, for which the most comprehensive data is available.

Rationale for Animal Model Selection

The choice of an appropriate animal model is critical for studying emesis. Rodents, such as mice and rats, are commonly used in toxicological studies but are not suitable for emesis research as they lack a vomiting reflex.[1][4] Therefore, species that exhibit an emetic response analogous to humans are preferred. The mink (Neovison vison) has been established as a sensitive and reliable model for studying trichothecene-induced emesis, including that caused by DAS.[1][4] Other potential models include ferrets, dogs, and cats; however, ethical considerations and higher maintenance costs can be limiting factors.[4]

The Mink Model for DAS-Induced Emesis

The mink model offers a valuable platform to investigate the dose-response relationship, kinetics, and underlying physiological mechanisms of DAS-induced vomiting.

Quantitative Data Summary

The following tables summarize the key quantitative data for DAS-induced emesis in the mink model.

Table 1: Emetic Thresholds of this compound (DAS) in Mink [1][4]

Administration RouteNOAEL (mg/kg bw)LOAEL (mg/kg bw)ED50 (mg/kg bw)
Intraperitoneal (IP)0.10.25Not Determined
Oral< 0.10.1Not Determined

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; ED50: Median Emetic Dose.

Table 2: Onset and Incidence of Emesis in Mink Administered DAS [1]

Administration RouteDose (mg/kg bw)Incidence of Emesis (%)Time to First Emetic Episode (min)
Intraperitoneal (IP)0.2520Within 120
Intraperitoneal (IP)0.5100Within 120
Intraperitoneal (IP)1.0100Within 120
Oral0.180Not Reported

Experimental Protocols

Preparation of this compound (DAS) Solution

Materials:

  • This compound (DAS) (Sigma-Aldrich or other certified supplier)

  • Phosphate-buffered saline (PBS)

  • Propylene (B89431) glycol (for oral administration, if necessary)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Determine the required concentration: Calculate the amount of DAS needed based on the desired dose (mg/kg) and the average body weight of the animals.

  • Dissolving DAS:

    • For Intraperitoneal (IP) Injection: Dissolve DAS in PBS to the final desired concentration. Vortex thoroughly to ensure complete dissolution.

    • For Oral Administration: DAS can be dissolved in a vehicle such as a 1:9 mixture of propylene glycol and saline.[5] Ensure the final volume for oral gavage is appropriate for the animal's size.

  • Sterilization: If necessary, filter-sterilize the DAS solution using a 0.22 µm syringe filter.

  • Storage: Prepare fresh solutions on the day of the experiment. If short-term storage is required, store at 2-8°C and protect from light.

Induction of Emesis in Mink

Materials:

  • Healthy, adult female mink

  • This compound (DAS) solution

  • Appropriate syringes and needles for IP injection or gavage needles for oral administration

  • Observation cages with a clear view of the animals

  • Video recording equipment (optional but recommended)

  • Personal protective equipment (gloves, lab coat)

Protocol:

  • Animal Acclimation: Acclimate the mink to the housing and experimental conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before DAS administration to ensure an empty stomach, which facilitates the observation of emetic episodes.[2] Water should be available ad libitum.

  • Baseline Observation: Observe the animals for a period before dosing to ensure they are not exhibiting any signs of illness or distress.

  • DAS Administration:

    • Intraperitoneal (IP) Injection: Administer the prepared DAS solution via IP injection at the desired dose.

    • Oral Gavage: Administer the prepared DAS solution directly into the stomach using a gavage needle.

  • Observation Period: Immediately after administration, place the animals in individual observation cages. Continuously observe and record the following for at least 4 hours:

    • Latency to the first emetic episode (retching or vomiting).

    • Total number of emetic episodes (both retching and vomiting).

    • Duration of the emetic period.

    • Behavioral changes.

  • Data Recording: An emetic episode is defined as a single vomit or a bout of retches. Record the time of each episode.

Blood Collection and Neurotransmitter Analysis

Materials:

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Syringes and needles for blood collection

  • EDTA-coated blood collection tubes

  • Centrifuge

  • Pipettes and pipette tips

  • ELISA kits for Peptide YY (PYY) and Serotonin (5-HT)

  • Microplate reader

Protocol:

  • Blood Collection: At predetermined time points after DAS administration (e.g., 0, 30, 60, 120 minutes), anesthetize the animals.[1] Collect blood samples via cardiac puncture or from a suitable vein into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Neurotransmitter Analysis:

    • Quantify the plasma concentrations of Peptide YY (PYY) and Serotonin (5-HT) using commercially available ELISA kits, following the manufacturer's instructions.

    • General ELISA steps include adding standards and samples to the antibody-coated plate, followed by incubation with detection antibodies and a substrate for color development. The absorbance is then read on a microplate reader, and concentrations are calculated based on the standard curve.

Signaling Pathway and Experimental Workflow

Signaling Pathway of DAS-Induced Emesis

This compound induces emesis through a mechanism involving the release of key neurotransmitters that act on both peripheral and central pathways.[1] In the periphery, DAS stimulates enterochromaffin cells in the gastrointestinal tract to release Peptide YY (PYY) and Serotonin (5-HT).[1] These neurotransmitters then bind to their respective receptors (NPY2R for PYY and 5-HT3R for 5-HT) on vagal afferent nerves.[2] This activation transmits signals to the nucleus tractus solitarius (NTS) and the area postrema in the brainstem, which in turn activate the central pattern generator (CPG), or "vomiting center," to coordinate the physical act of vomiting.[1]

DAS_Emesis_Pathway cluster_Gut Gastrointestinal Tract cluster_Nerve Vagal Afferent Nerve cluster_Brain Brainstem DAS This compound (DAS) EC_Cell Enterochromaffin Cell DAS->EC_Cell stimulates PYY Peptide YY (PYY) EC_Cell->PYY releases SHT Serotonin (5-HT) EC_Cell->SHT releases NPY2R NPY2 Receptor PYY->NPY2R binds to SHT3R 5-HT3 Receptor SHT->SHT3R binds to NTS_AP NTS / Area Postrema NPY2R->NTS_AP activates SHT3R->NTS_AP activates CPG Central Pattern Generator (Vomiting Center) NTS_AP->CPG activates Emesis Emesis CPG->Emesis induces

Caption: Proposed signaling pathway for DAS-induced emesis.

Experimental Workflow for Developing a DAS-Induced Emesis Model

The following diagram outlines the logical steps for establishing and utilizing an animal model for DAS-induced emesis studies.

Experimental_Workflow cluster_Prep Preparation cluster_Experiment Experimentation cluster_Analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Mink) Fasting Overnight Fasting Animal_Acclimation->Fasting DAS_Prep DAS Solution Preparation Administration DAS Administration (IP or Oral) DAS_Prep->Administration Fasting->Administration Observation Emesis Observation (Latency, Frequency) Administration->Observation Blood_Collection Blood Collection (Time Course) Administration->Blood_Collection Data_Analysis Data Analysis & Interpretation Observation->Data_Analysis Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation ELISA PYY & 5-HT ELISA Plasma_Separation->ELISA ELISA->Data_Analysis

Caption: Experimental workflow for DAS-induced emesis studies.

Conclusion

The mink model provides a robust and sensitive system for investigating this compound-induced emesis. The detailed protocols and workflows presented in these application notes offer a comprehensive guide for researchers to establish this model and explore the underlying mechanisms of mycotoxin-induced vomiting. This will aid in the development of potential therapeutic interventions for mycotoxicoses. Strict adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Application Notes and Protocols for Assessing the Cellular Impact of Diacetoxyscirpenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxicity of Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin. The following sections offer step-by-step experimental procedures and data presentation guidelines.

Overview of this compound (DAS) Cytotoxicity

This compound (DAS) is a potent mycotoxin produced by various Fusarium species.[1][2] It is known to be cytotoxic to a wide range of cell types, primarily by inhibiting protein synthesis through binding to the 60S ribosomal subunit.[2][3] This inhibition triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs).[3] A primary mechanism of DAS-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[1][4][5] This process involves the activation of a cascade of caspases, mitochondrial dysfunction, and DNA fragmentation.[4][6][7]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DAS in various cell lines, providing a comparative measure of its cytotoxic potency.

Cell LineAssayIncubation TimeIC50 ValueReference
Human Jurkat T cellsMTT24 hours2.73 μM[8]
Human Jurkat T cellsNot SpecifiedNot Specified0.01-0.15 µM (range of apoptotic activity)[4][6]
Human Granulo-monocytic progenitors (CFU-GM)Colony Formation14 days7.6 x 10⁻⁹ M[9]
Rat Granulo-monocytic progenitors (CFU-GM)Colony Formation14 days6.2 x 10⁻⁹ M[9]

Experimental Protocols

This section details the protocols for commonly used cytotoxicity assays to evaluate the cellular effects of DAS.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[10]

Materials:

  • Human Jurkat T cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (DAS) stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of DAS in culture medium from a stock solution.

  • After the initial incubation, add 100 µL of the DAS dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for DAS).

  • Incubate the cells with DAS for the desired time period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Incubate the plate overnight at 37°C in a humidified atmosphere.[11]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12][13]

Materials:

  • V79 cells (or other suitable adherent cell line)

  • Culture medium appropriate for the cell line

  • This compound (DAS) stock solution

  • Neutral red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[13]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 4,000 cells/well in 200 µL of culture medium.[14]

  • Incubate for 24 hours to allow for cell attachment.[14]

  • Expose cells to various concentrations of DAS for a specified period (e.g., 48 hours).[14]

  • After incubation, remove the treatment medium and add 100 µL of neutral red solution to each well.

  • Incubate the plate for 1-3 hours at 37°C to allow for dye uptake.[13]

  • Remove the neutral red solution, and wash the cells with PBS.[12]

  • Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[13]

  • Measure the absorbance at 540 nm using a microplate reader.[12][13]

  • Express the results as a percentage of the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[15][16][17]

Materials:

  • Target cells (adherent or suspension)

  • Culture medium

  • This compound (DAS) stock solution

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Plate cells in a 96-well plate at an appropriate density (e.g., 10,000-40,000 cells/well for adherent cells).[16]

  • Allow adherent cells to attach overnight.

  • Treat cells with various concentrations of DAS and include appropriate controls (untreated cells for spontaneous LDH release, and cells treated with a lysis agent for maximum LDH release).

  • Incubate for the desired duration.

  • After incubation, centrifuge the plate (if using suspension cells) at 250 x g for 5 minutes.[18]

  • Carefully transfer the supernatant to a fresh 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[18]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Apoptosis Assays

DAS is a known inducer of apoptosis.[1][4][5] Several methods can be used to detect and quantify apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V.[19] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[19]

Materials:

  • Jurkat T cells (or other cell line of interest)

  • This compound (DAS)

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed Jurkat T cells at a density of 1 x 10⁵ cells/mL in 6-well plates.[5]

  • Treat the cells with different concentrations of DAS for a specified time (e.g., 24 hours).[5]

  • Harvest the cells by centrifugation at 1600 rpm for 10 minutes.[5]

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 50 µL of binding buffer.[5]

  • Add 5 µL of Annexin V-FITC and incubate at 4°C for 30 minutes in the dark.[5]

  • Just before analysis, add PI to the cell suspension.

  • Analyze the cells by flow cytometry.

Caspases are a family of proteases that are key mediators of apoptosis. DAS has been shown to activate caspase-3, -8, and -9.[1][4] Caspase activity can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

Materials:

  • Cells treated with DAS

  • Caspase activity assay kit (for caspase-3, -8, or -9)

  • Cell lysis buffer

  • Fluorometer or spectrophotometer

Protocol:

  • Treat cells with DAS as described in previous protocols.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the caspase substrate to the cell lysate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Quantify the caspase activity relative to an untreated control.

Visualizations

The following diagrams illustrate the signaling pathway of DAS-induced apoptosis and a general experimental workflow for cytotoxicity testing.

DAS_Apoptosis_Pathway DAS-Induced Apoptotic Signaling Pathway DAS This compound (DAS) Ribosome 60S Ribosomal Subunit DAS->Ribosome Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Caspase8 Caspase-8 Activation Protein_Synthesis_Inhibition->Caspase8 Bcl2 Bcl-2 Downregulation Protein_Synthesis_Inhibition->Bcl2 Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_Degradation PARP Degradation Caspase3->PARP_Degradation Apoptosis Apoptosis PARP_Degradation->Apoptosis Bcl2->Mitochondrion

Caption: Signaling pathway of DAS-induced apoptosis.

Cytotoxicity_Workflow General Workflow for DAS Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (96-well plate) DAS_Preparation 2. DAS Dilution Series Incubation 3. Cell Treatment with DAS (e.g., 24-72h) DAS_Preparation->Incubation Assay_Step 4. Perform Cytotoxicity Assay (e.g., MTT, LDH, NRU) Incubation->Assay_Step Data_Acquisition 5. Measure Signal (Absorbance/Fluorescence) Assay_Step->Data_Acquisition Data_Analysis 6. Calculate % Viability and IC50 Data_Acquisition->Data_Analysis

Caption: General workflow for assessing DAS cytotoxicity.

References

Application of Diacetoxyscirpenol in studying neurotransmitter release.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diacetoxyscirpenol (DAS), a type A trichothecene (B1219388) mycotoxin, is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] It exerts its toxic effects by binding to the 60S ribosomal subunit, which leads to the inhibition of translation.[1] This mechanism of action, known as ribotoxic stress, activates mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38.[3][4] While DAS is primarily recognized for its immunotoxic and cytotoxic effects, its ability to rapidly halt protein synthesis makes it a valuable tool for studying cellular processes with high protein turnover, including the synthesis and release of certain neurotransmitters and signaling peptides.

The primary application of DAS in neurotransmitter research lies in its demonstrated ability to induce the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and Peptide YY (PYY).[5][6] This effect is particularly relevant in the context of emesis (vomiting), where DAS has been shown to elicit a robust emetic response in animal models, corresponding with a significant elevation in plasma levels of 5-HT and PYY.[5][7] The release of these signaling molecules is thought to originate from enterochromaffin (EC) cells and L-cells in the gastrointestinal tract, respectively.[5][8][9]

The induction of 5-HT and PYY release by DAS is not a direct agonistic effect on their receptors but rather a consequence of the cellular stress induced by protein synthesis inhibition. This makes DAS a useful agent to study the stress-induced release pathways of these neurotransmitters.

While direct evidence for DAS-induced release of other classical neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132) is lacking in the current literature, its fundamental mechanism of protein synthesis inhibition can be theoretically exploited. For neurotransmitter systems where release is tightly coupled to the synthesis of specific proteins (e.g., enzymes involved in neurotransmitter synthesis, or regulatory proteins), DAS could be used to investigate the dependence of neurotransmitter release on de novo protein synthesis.

Key Applications:

  • Induction of Serotonin and Peptide YY Release: DAS can be used as a tool to stimulate the release of 5-HT and PYY in vivo and potentially in vitro from primary cell cultures of enterochromaffin and L-cells.

  • Studying Stress-Induced Neurotransmitter Release: The ribotoxic stress induced by DAS provides a model to investigate the signaling pathways involved in the release of neurotransmitters under cellular stress conditions.

  • Investigating the Role of Protein Synthesis in Neurotransmission: By inhibiting protein synthesis, DAS can help elucidate the short-term and long-term dependence of neurotransmitter synthesis, packaging, and release on newly synthesized proteins.

Data Presentation

Table 1: Effect of this compound (DAS) on Plasma Peptide YY (PYY) and Serotonin (5-HT) Levels in Mink (Intraperitoneal Administration) [5][6]

DAS Dose (mg/kg bw)Time (min)Plasma PYY (% of Control)Plasma 5-HT (% of Control)
0.530ElevatedNo significant change
0.560ElevatedElevated
0.5120ElevatedNo significant change
1.030No significant changeNo significant change
1.060ElevatedElevated
1.0120ElevatedElevated

*Denotes a statistically significant elevation compared to the control group.

Table 2: Effect of this compound (DAS) on Plasma Peptide YY (PYY) and Serotonin (5-HT) Levels in Mink (Oral Administration) [5][6]

DAS Dose (mg/kg bw)Time (min)Plasma PYY (% of Control)Plasma 5-HT (% of Control)
0.130No significant changeNo significant change
0.160Markedly raisedNo significant change
0.1120Markedly raisedNo significant change
0.2530UpregulatedNo significant change
0.2560Upregulated (peaked)Increased
0.25120UpregulatedIncreased*

*Denotes a statistically significant elevation compared to the control group.

Experimental Protocols

Protocol 1: In Vivo Induction of Serotonin and PYY Release by DAS in an Animal Model (Mink)

This protocol is adapted from studies investigating DAS-induced emesis.[5][7]

1. Animal Model:

  • Adult male mink (Neovison vison).

  • House animals individually with free access to food and water.

  • Fast animals for 24 hours before the experiment, with water available ad libitum.

2. DAS Preparation and Administration:

  • Dissolve this compound (CAS No. 2270-40-8) in a suitable vehicle such as phosphate-buffered saline (PBS).

  • Administer DAS via intraperitoneal (IP) injection or oral gavage at desired concentrations (e.g., 0.1 mg/kg to 1.0 mg/kg body weight).[5]

  • A control group should receive the vehicle only.

3. Blood Sampling:

  • Collect blood samples at baseline (0 min) and at various time points post-DAS administration (e.g., 30, 60, 120 minutes).[5]

  • Collect blood via a suitable method, such as from the jugular vein, into tubes containing appropriate anticoagulants and preservatives for PYY and 5-HT analysis (e.g., EDTA and aprotinin (B3435010) for PYY).

4. Measurement of PYY and 5-HT:

  • Centrifuge blood samples to separate plasma.

  • Store plasma at -80°C until analysis.

  • Quantify plasma PYY and 5-HT levels using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vitro Serotonin Release Assay Using Enterochromaffin-like Cells (Theoretical Application of DAS)

This protocol is a theoretical adaptation based on established in vitro serotonin release assays.[5][10]

1. Cell Culture:

  • Culture a suitable enterochromaffin cell line (e.g., human carcinoid cell line BON) or primary intestinal organoids enriched for enterochromaffin cells.[5][10]

  • Maintain cells in appropriate culture medium and conditions.

2. DAS Treatment:

  • Prepare stock solutions of DAS in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

  • Wash the cells with a buffered salt solution (e.g., Krebs-Ringer bicarbonate buffer) and then incubate with varying concentrations of DAS for different durations.

3. Sample Collection:

  • Collect the supernatant (extracellular medium) at the end of the incubation period.

  • Lyse the cells to determine the remaining intracellular serotonin content.

4. Serotonin Quantification:

  • Measure the concentration of serotonin in the supernatant and cell lysates using a sensitive method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or a specific ELISA kit.[11]

  • Calculate the percentage of serotonin released relative to the total serotonin content (supernatant + cell lysate).

Protocol 3: Investigating the Role of Protein Synthesis in Neurotransmitter Release Using DAS (Theoretical Framework)

This protocol provides a general framework for using DAS to study the dependence of any neurotransmitter release on de novo protein synthesis.

1. Model System:

  • Choose a suitable model system, such as primary neuronal cultures, brain slices, or synaptosomes, relevant to the neurotransmitter of interest.

2. Experimental Design:

  • Group 1 (Control): Treat the model system with vehicle only.

  • Group 2 (DAS Pre-treatment): Pre-incubate the model system with an effective concentration of DAS to inhibit protein synthesis for a defined period (e.g., 30-60 minutes).

  • Group 3 (Stimulation Alone): Treat the model system with a known secretagogue for the neurotransmitter of interest (e.g., high potassium for depolarization-induced release, or a specific receptor agonist).

  • Group 4 (DAS Pre-treatment + Stimulation): Pre-treat with DAS as in Group 2, followed by stimulation as in Group 3.

3. Measurement of Neurotransmitter Release:

  • Collect the extracellular medium at appropriate time points after stimulation.

  • Quantify the concentration of the released neurotransmitter using a suitable analytical method (e.g., HPLC, ELISA, or mass spectrometry).

4. Analysis:

  • Compare the amount of neurotransmitter released in Group 4 with that in Group 3. A significant reduction in neurotransmitter release in the DAS-treated group would suggest that de novo protein synthesis is required for the release process under the tested conditions.

Visualizations

cluster_0 Cellular Response to this compound (DAS) DAS This compound (DAS) Ribosome 60S Ribosomal Subunit DAS->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress MAPK MAPK Activation (JNK, p38) RibotoxicStress->MAPK CellStress Cellular Stress MAPK->CellStress

Caption: Mechanism of this compound (DAS) induced cellular stress.

cluster_1 DAS-Induced Neurotransmitter Release Pathway DAS This compound (DAS) EC_L_Cells Enterochromaffin (EC) and L-Cells DAS->EC_L_Cells CellStress Cellular Stress (via Protein Synthesis Inhibition) EC_L_Cells->CellStress Release Release of Signaling Molecules CellStress->Release Serotonin Serotonin (5-HT) Release->Serotonin PYY Peptide YY (PYY) Release->PYY VagalAfferents Vagal Afferent Nerve Serotonin->VagalAfferents Activates 5-HT3 Receptors PYY->VagalAfferents Activates NPY2 Receptors NTS Nucleus Tractus Solitarius (NTS) VagalAfferents->NTS Transmits Stimuli Emesis Emetic Response (Vomiting) NTS->Emesis

Caption: Signaling pathway of DAS-induced emesis via neurotransmitter release.

cluster_2 Experimental Workflow: Investigating Protein Synthesis Dependence Start Start: Neuronal Culture/Tissue Prep Split Start->Split Control Group A: Vehicle Control Split->Control DAS_Treat Group B: DAS Treatment Split->DAS_Treat Stimulation Apply Neurotransmitter Release Stimulus Control->Stimulation DAS_Treat->Stimulation Collect Collect Supernatant Stimulation->Collect Analyze Quantify Neurotransmitter Collect->Analyze Compare Compare Release Between Groups Analyze->Compare End Conclusion on Protein Synthesis Dependence Compare->End

Caption: Workflow for studying neurotransmitter release and protein synthesis.

References

Troubleshooting & Optimization

Optimizing extraction efficiency of Diacetoxyscirpenol from various substrates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the efficient extraction of Diacetoxyscirpenol (B1670381) (DAS) from various substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound (DAS)?

A1: The choice of solvent significantly impacts DAS extraction efficiency. Generally, moderately polar solvents are most effective. Acetonitrile (B52724)/water and methanol (B129727)/water mixtures are commonly used for conventional solvent extraction from cereal matrices.[1] Ethyl acetate (B1210297) has also been used, particularly in the extraction from fungal cultures. For QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, acetonitrile is the solvent of choice.

Q2: How does pH affect the stability and extraction of DAS?

A2: DAS is stable in neutral and acidic conditions. However, it is susceptible to hydrolysis under alkaline conditions, which can lead to its degradation to monoacetoxyscirpenol (B1663939) (MAS) or scirpentriol. Therefore, it is crucial to maintain a neutral or slightly acidic pH during the extraction process to ensure the integrity of the analyte.

Q3: What are the common clean-up strategies for DAS extracts?

A3: Solid-phase extraction (SPE) is the most common clean-up technique for DAS extracts. Various SPE cartridges are available, including those containing silica, C18, or proprietary materials like MycoSep and MultiSep. These help in removing interfering matrix components. Dispersive SPE (dSPE), a key step in the QuEChERS method, often employs primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids.

Q4: Can DAS be analyzed directly by Gas Chromatography (GC)?

A4: Due to its low volatility, DAS requires derivatization before GC analysis. This process involves converting the hydroxyl groups of DAS into more volatile silyl (B83357) or acetyl derivatives. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[2]

Q5: What are the advantages of using advanced extraction techniques like UAE and SFE for DAS?

A5: Ultrasound-Assisted Extraction (UAE) can enhance extraction efficiency by using ultrasonic waves to disrupt cell walls, improving solvent penetration. This often leads to shorter extraction times and reduced solvent consumption. Supercritical Fluid Extraction (SFE) with carbon dioxide is a green alternative to organic solvents. By manipulating temperature and pressure, the selectivity of the extraction can be fine-tuned.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of DAS.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the sample is finely ground to increase the surface area for solvent interaction.- Increase the extraction time or perform multiple extraction cycles.- Optimize the solvent-to-sample ratio; a higher volume of solvent may be needed for complex matrices.- Consider using a more vigorous agitation method (e.g., vortexing, sonication).
Analyte Degradation - Verify the pH of the extraction solvent is neutral or slightly acidic.- Avoid high temperatures during extraction and evaporation steps, as DAS can be heat-labile.- Store extracts at low temperatures (-20°C) and away from light to prevent degradation.
Poor Solid-Phase Extraction (SPE) Performance - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.- Check for breakthrough of DAS during sample loading and washing steps by analyzing these fractions.- Optimize the wash solvent to remove interferences without eluting the analyte.- Use a stronger elution solvent or increase the elution volume to ensure complete recovery from the cartridge.
Matrix Effects in LC-MS/MS - Dilute the final extract to reduce the concentration of interfering matrix components.- Use matrix-matched calibration standards to compensate for signal suppression or enhancement.- Employ isotopically labeled internal standards for more accurate quantification.
High Background or Interfering Peaks
Potential Cause Troubleshooting Steps
Insufficient Clean-up - Use a more effective SPE clean-up protocol. Consider using a multi-stage clean-up with different sorbents (e.g., a combination of C18 and PSA).- For fatty matrices, a preliminary defatting step with a non-polar solvent like hexane (B92381) may be necessary.
Matrix Co-extractives - Optimize the extraction solvent to be more selective for DAS and less for interfering compounds.- In LC-MS/MS analysis, adjust the chromatographic gradient to better separate DAS from co-eluting matrix components.
Contamination - Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.- Use high-purity solvents and reagents.

Data on Extraction Efficiency

The following tables summarize the recovery of DAS from various substrates using different extraction methods.

Table 1: Conventional Solvent Extraction Recovery of DAS

SubstrateExtraction SolventClean-up MethodRecovery (%)Reference
MaizeAqueous MethanolKieselguhr and Silica Gel Cartridge88[1]
CornAcetonitrile-WaterCharcoal-Alumina-Celite, Florisil, Silica80[3]
SoybeansAcetonitrile-WaterCharcoal-Alumina-Celite, Florisil, Silica65[3]
Mixed FeedsAcetonitrile-WaterCharcoal-Alumina-Celite, Florisil, Silica70[3]

Table 2: QuEChERS Extraction Recovery of Mycotoxins (including Trichothecenes)

SubstrateExtraction SolventdSPE Clean-upRecovery (%)Reference
BarleyAcetonitrile/WaterNot specified72-101[4]

Table 3: Ultrasound-Assisted Extraction (UAE) Parameters for Related Compounds

SubstrateCompoundOptimal ParametersRecovery/YieldReference
Corn SilkIsoorientin65.32% ethanol, 19.46 mL/g, 430.82 W, 15.25 min1.26 mg/g[5]
Pigmented CornAnthocyanins36% methanol in water (pH 7), 70°C, 73% power, 10 min>90%[6]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of DAS from Wheat

This protocol is adapted from methods for trichothecene (B1219388) extraction from cereals.

1. Sample Preparation:

  • Grind wheat samples to a fine powder (e.g., to pass through a 1 mm sieve).

2. Extraction:

  • Weigh 25 g of the homogenized sample into a 250 mL flask.

  • Add 100 mL of acetonitrile:water (84:16, v/v).

  • Shake vigorously for 60 minutes using a mechanical shaker.

  • Filter the extract through a fluted filter paper.

3. Clean-up (using a charcoal-alumina-Celite column):

  • Pack a chromatography column with a small plug of glass wool, followed by 2 g of charcoal-alumina-Celite mixture (e.g., 50:50:100 w/w/w).

  • Pre-wash the column with 20 mL of the extraction solvent.

  • Load 20 mL of the filtered extract onto the column.

  • Elute the toxins with 50 mL of the extraction solvent.

  • Collect the eluate and evaporate to dryness at 50°C under a gentle stream of nitrogen.

4. Derivatization for GC Analysis:

  • Reconstitute the dried extract in 200 µL of a derivatizing agent (e.g., BSTFA + 1% TMCS).

  • Heat the vial at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC system.

Protocol 2: QuEChERS-based Extraction of DAS from Barley

This protocol is a general guideline for the QuEChERS methodology.

1. Sample Preparation:

  • Mill barley samples to a fine powder.

2. Extraction:

  • Place 5 g of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (dSPE) Clean-up:

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant for analysis by LC-MS/MS, or evaporate and reconstitute in a suitable solvent for GC-MS analysis after derivatization.

Visualizations

Experimental Workflow for Conventional DAS Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Grind Grind Cereal Sample Homogenize Homogenize Powder Grind->Homogenize AddSolvent Add Acetonitrile/Water Homogenize->AddSolvent Shake Shake Vigorously AddSolvent->Shake Filter Filter Extract Shake->Filter LoadSPE Load onto SPE Column Filter->LoadSPE Wash Wash Interferences LoadSPE->Wash Elute Elute DAS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Analyze GC-MS or LC-MS/MS Analysis Elute->Analyze Derivatize Derivatize (for GC) Evaporate->Derivatize Derivatize->Analyze

Caption: Workflow for conventional solvent extraction of DAS.

DAS-Induced Apoptosis Signaling Pathway

DAS This compound (DAS) Casp8 Caspase-8 Activation DAS->Casp8 Bid Bid Cleavage to tBid Casp8->Bid Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Disruption Bid->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 PARP PARP Degradation Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling cascade of DAS-induced apoptosis.

References

Technical Support Center: Analysis of Diacetoxyscirpenol (DAS) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of Diacetoxyscirpenol (DAS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (DAS)?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as DAS, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1] In the analysis of DAS, a type A trichothecene (B1219388) mycotoxin, complex matrices like cereals, feed, and food supplements can introduce a variety of interfering substances.[1][2]

Q2: What are the common signs of significant matrix effects in my LC-MS/MS data for DAS?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.

  • Low or inconsistent recovery of spiked standards.

  • Non-linear calibration curves when using standards prepared in a pure solvent.

  • Drifting retention times or distorted peak shapes.[3]

  • A significant difference in the signal intensity of a post-extraction spiked sample compared to a standard in pure solvent.

Q3: What are the primary strategies to mitigate matrix effects for DAS analysis?

A3: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS/MS analysis.[4]

  • Chromatographic Separation: To resolve DAS from co-eluting matrix components.[2]

  • Calibration Strategies: To compensate for the matrix effects that cannot be eliminated.[2]

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: Yes, a 13C isotope-labeled internal standard for this compound is commercially available.[2] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations during sample preparation and ionization, as it shares the same chemical and physical properties as the target analyte.[2]

Troubleshooting Guides

Issue 1: Low Recovery of DAS
Possible Cause Troubleshooting Step Detailed Explanation
Inefficient Extraction Optimize the extraction solvent and procedure.For trichothecenes like DAS, mixtures of acetonitrile (B52724)/water or methanol/water are commonly used.[5] Ensure thorough homogenization and sufficient extraction time. For complex matrices, consider techniques like ultrasonication or microwave-assisted extraction.
Suboptimal Sample Cleanup Evaluate and compare different sample preparation techniques.The choice of cleanup method significantly impacts recovery. See the "Sample Preparation Methodologies" section and Table 1 for a comparison of common techniques. For highly complex matrices, immunoaffinity chromatography (IAC) offers high selectivity.[2]
Analyte Degradation Check the pH and temperature of the extraction and storage conditions.DAS can be sensitive to extreme pH and high temperatures. Ensure that the sample processing and storage conditions are appropriate to maintain its stability.
Issue 2: Poor Peak Shape and/or Shifting Retention Times
Possible Cause Troubleshooting Step Detailed Explanation
Matrix Overload on Analytical Column Dilute the sample extract or improve the cleanup procedure.Injecting a sample with a high concentration of matrix components can lead to column overload, resulting in peak distortion.[3] Diluting the extract can help, but ensure the DAS concentration remains above the limit of quantification. Improving the sample cleanup will reduce the overall matrix load.
Contamination of the LC System Flush the LC system and column.Buildup of matrix components in the injector, tubing, or on the column can affect peak shape and retention time.[6] Regularly flush the system with a strong solvent wash.
Inappropriate Mobile Phase Optimize the mobile phase composition.Ensure the mobile phase is compatible with the analytical column and provides good retention and peak shape for DAS. The use of additives like ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.[7]
Issue 3: High Signal Suppression or Enhancement
Possible Cause Troubleshooting Step Detailed Explanation
Co-elution of Matrix Components Modify the chromatographic gradient or change the analytical column.Adjusting the gradient can help separate DAS from interfering compounds. If co-elution persists, consider a column with a different stationary phase chemistry.
Ineffective Sample Cleanup Implement a more rigorous cleanup method (e.g., SPE or IAC)."Dilute and shoot" methods may not be sufficient for complex matrices.[4] A more selective cleanup technique will remove a larger portion of the interfering matrix components.[2]
Inappropriate Calibration Strategy Use a matrix-matched calibration or a stable isotope-labeled internal standard.External calibration with standards in pure solvent does not account for matrix effects.[2] Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. The use of a 13C-labeled DAS internal standard is the preferred approach to correct for signal suppression or enhancement.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Trichothecene Mycotoxins (including DAS) in Cereal Matrices

TechniquePrincipleSelectivityRecovery RangeThroughputCostReference
QuEChERS Liquid-liquid partitioning and dispersive SPEModerate70-120%HighLow[8][9]
Solid-Phase Extraction (SPE) Adsorption chromatographyModerate to High80-120%ModerateModerate[1][10]
Immunoaffinity Chromatography (IAC) Antigen-antibody bindingVery High90-110%Low to ModerateHigh[2]
Dilute and Shoot Simple dilution of the extractNoneHighly variable, prone to matrix effectsVery HighVery Low[4][11]

Note: Recovery ranges are typical and can vary depending on the specific matrix, mycotoxin, and protocol.

Experimental Protocols

Protocol 1: Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for DAS in Cereals
  • Sample Homogenization: Mill the cereal sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to hydrate (B1144303) the sample.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Immunoaffinity Chromatography (IAC) Cleanup for Trichothecenes
  • Sample Extraction: Extract the sample as described in the QuEChERS protocol (steps 1 and 2).

  • Dilution: Dilute the crude extract with phosphate-buffered saline (PBS) to reduce the organic solvent concentration to a level compatible with the IAC column (typically <10%).

  • IAC Cleanup:

    • Pass the diluted extract through the trichothecene-specific immunoaffinity column at a slow, controlled flow rate (e.g., 1-2 mL/min).

    • Wash the column with PBS to remove unbound matrix components.

    • Elute the bound trichothecenes (including DAS) with methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Matrix Effects in DAS Analysis start Problem Identified: Inaccurate DAS Quantification check_symptoms Evaluate Symptoms: - Poor Recovery - Bad Peak Shape - Signal Suppression/Enhancement start->check_symptoms poor_recovery Low/Inconsistent Recovery check_symptoms->poor_recovery Recovery Issues bad_peak_shape Poor Peak Shape/ Shifting Retention check_symptoms->bad_peak_shape Chromatography Issues signal_issue High Signal Suppression/ Enhancement check_symptoms->signal_issue Intensity Issues optimize_extraction Optimize Extraction (Solvent, Time, Technique) poor_recovery->optimize_extraction improve_cleanup1 Improve Sample Cleanup (SPE, IAC) poor_recovery->improve_cleanup1 dilute_sample Dilute Sample Extract bad_peak_shape->dilute_sample clean_system Clean LC System & Column bad_peak_shape->clean_system optimize_mobile_phase Optimize Mobile Phase bad_peak_shape->optimize_mobile_phase improve_chromatography Improve Chromatographic Separation signal_issue->improve_chromatography improve_cleanup2 Enhance Sample Cleanup signal_issue->improve_cleanup2 change_calibration Change Calibration Strategy (Matrix-Matched, IS) signal_issue->change_calibration end_node Accurate DAS Quantification optimize_extraction->end_node improve_cleanup1->end_node dilute_sample->end_node clean_system->end_node optimize_mobile_phase->end_node improve_chromatography->end_node improve_cleanup2->end_node change_calibration->end_node

Caption: A workflow diagram for troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Sample_Prep_Comparison Comparison of Sample Preparation Strategies for DAS cluster_methods Cleanup Methods cluster_outcomes Expected Outcomes start Crude Sample Extract dilute_shoot Dilute and Shoot start->dilute_shoot quechers QuEChERS start->quechers spe Solid-Phase Extraction (SPE) start->spe iac Immunoaffinity Chromatography (IAC) start->iac outcome_ds High Matrix Effects Low Selectivity dilute_shoot->outcome_ds outcome_q Moderate Matrix Effects Good Throughput quechers->outcome_q outcome_s Low Matrix Effects Moderate Selectivity spe->outcome_s outcome_i Very Low Matrix Effects High Selectivity iac->outcome_i analysis LC-MS/MS Analysis outcome_ds->analysis outcome_q->analysis outcome_s->analysis outcome_i->analysis

Caption: A diagram comparing different sample preparation strategies for the analysis of this compound and their expected impact on matrix effects.

References

Technical Support Center: Enhancing Diacetoxyscirpenol (DAS) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and detection limits for Diacetoxyscirpenol (DAS).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound (DAS), and how do they compare in terms of sensitivity?

A1: The primary methods for DAS detection are immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFIA), and chromatographic techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

  • Immunoassays (ELISA, LFIA): These methods are known for their high sensitivity, high throughput, and cost-effectiveness, making them suitable for rapid screening of a large number of samples.[3] Recent developments in monoclonal antibodies have significantly improved the sensitivity of these assays.

  • Chromatographic Methods (HPLC, LC-MS/MS): LC-MS/MS is considered a gold-standard method, offering high selectivity, sensitivity, and the ability to identify and quantify multiple mycotoxins simultaneously.[2][4] While highly reliable, these methods require expensive equipment and skilled personnel.[1]

Q2: What are the key challenges in achieving high sensitivity for DAS detection?

A2: A major challenge in DAS analysis is the "matrix effect," where components in the sample (e.g., fats, proteins, and carbohydrates in cereals) interfere with the analytical signal, leading to either suppression or enhancement of the DAS signal.[4][5][6] This can result in inaccurate quantification and reduced sensitivity. Other challenges include the low concentrations at which DAS often occurs in samples and the potential for cross-reactivity with other structurally similar trichothecenes in immunoassays.

Q3: How can I mitigate matrix effects in my DAS analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Thorough sample cleanup is crucial. This can involve solid-phase extraction (SPE) or the use of immunoaffinity columns to selectively isolate DAS and remove interfering compounds.[4][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles the sample matrix can help to compensate for signal suppression or enhancement.[4][6]

  • Isotope-Labeled Internal Standards: For LC-MS/MS, using a stable isotope-labeled internal standard for DAS is a highly effective way to correct for matrix effects and variations during sample preparation and analysis.[7]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may also lower the analyte concentration, requiring a highly sensitive instrument.[8]

Q4: What is the mechanism of action of DAS, and why is it important for drug development professionals?

A4: DAS is a potent inhibitor of protein synthesis in eukaryotic cells.[9] It binds to the 60S ribosomal subunit, which stalls the elongation phase of translation. This disruption of protein synthesis leads to a variety of cellular effects, including apoptosis (programmed cell death), inflammation, and immunosuppression.[9] Understanding this mechanism is critical for drug development professionals, as it provides insights into the toxicological profile of DAS and can inform the development of therapeutic strategies to counteract its effects. It also highlights the importance of sensitive detection methods to ensure the safety of pharmaceutical raw materials and finished products.

Quantitative Data Summary

The following tables summarize key performance metrics for various DAS detection methods.

Table 1: Performance Characteristics of Immunoassays for DAS Detection

Assay TypeMatrixIC50 (ng/mL)Limit of Detection (LOD)Recovery Rate (%)Reference
ic-ELISARice5.970.78 ng/mL99.4 - 110.7--INVALID-LINK--
ic-ELISARice0.31 µg/L0.65 µg/kgNot Specified--INVALID-LINK--
Lateral Flow ICARiceNot Applicable1 ng/g (visual), 10 ng/g (cut-off)Not Specified--INVALID-LINK--

Table 2: Performance Characteristics of Chromatographic Methods for DAS Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Capillary GCMaize, Oats~200 ng/gNot Specified88--INVALID-LINK--
LC-MS/MSCerealsNot SpecifiedBelow regulatory limits80 - 120--INVALID-LINK--

Experimental Protocols & Methodologies

Protocol 1: Indirect Competitive ELISA (ic-ELISA) for DAS in Rice

This protocol is a general guideline based on established methods.[3][10]

  • Coating: Coat a 96-well microplate with a DAS-protein conjugate (e.g., DAS-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add DAS standards or sample extracts to the wells, followed by the addition of a specific anti-DAS monoclonal antibody. Incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP). Incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add a TMB substrate solution and incubate in the dark for 10-15 minutes at room temperature.

  • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of DAS is inversely proportional to the absorbance.

Protocol 2: LC-MS/MS Analysis of DAS in Cereals

This protocol provides a general workflow for LC-MS/MS analysis.[11]

  • Sample Extraction:

    • Homogenize the cereal sample to a fine powder.

    • Extract a known amount of the sample with a suitable solvent mixture (e.g., acetonitrile/water).

    • Vortex or shake for an extended period to ensure efficient extraction.

    • Centrifuge the sample to pellet solid material.

  • Sample Cleanup (if necessary):

    • Pass the supernatant through a solid-phase extraction (SPE) or immunoaffinity column to remove matrix interferences.

    • Elute the DAS from the column with an appropriate solvent.

  • LC Separation:

    • Inject the cleaned extract into an LC system equipped with a suitable column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for DAS for sensitive and selective quantification.

Troubleshooting Guides

Troubleshooting for Immunoassays (ELISA & LFIA)
IssuePossible Cause(s)Recommended Solution(s)
Low Sensitivity/Weak Signal - Inactive antibody or antigen- Insufficient incubation times or temperatures- Improper dilutions of reagents- Matrix effects from the sample- Use fresh, properly stored reagents- Optimize incubation times and temperatures- Verify all dilution calculations- Dilute the sample further or use a matrix-matched calibration curve
High Background - Insufficient washing- High concentration of detection antibody- Non-specific binding- Contaminated reagents or plate- Increase the number of washing steps and soaking time- Titrate the detection antibody to an optimal concentration- Ensure the blocking step is effective- Use fresh, sterile reagents and plates
Poor Reproducibility (High CV%) - Pipetting errors- Inconsistent incubation times or temperatures- Edge effects in the microplate- Calibrate pipettes and ensure consistent technique- Use a temperature-controlled incubator and a timer- Avoid using the outer wells of the plate if edge effects are suspected
False Positive/Negative (LFIA) - Cross-reactivity with other mycotoxins- Incorrect sample volume or viscosity- Inconsistent flow rate- Use a highly specific monoclonal antibody- Ensure proper sample preparation and volume- Check for obstructions on the strip and ensure proper assembly
Troubleshooting for LC-MS/MS
IssuePossible Cause(s)Recommended Solution(s)
Poor Sensitivity/Low Signal - Ion suppression due to matrix effects- Suboptimal ionization source parameters- Inefficient extraction or cleanup- Improve sample cleanup using SPE or IAC- Optimize source temperature, gas flows, and voltages- Evaluate and optimize the extraction solvent and procedure
Inconsistent Retention Times - Changes in mobile phase composition- Column degradation- Fluctuations in column temperature- Prepare fresh mobile phase and ensure proper mixing- Use a guard column and replace the analytical column if necessary- Use a column oven to maintain a stable temperature
Peak Tailing or Broadening - Column overload- Inappropriate mobile phase pH- Presence of active sites on the column- Dilute the sample or inject a smaller volume- Adjust the mobile phase pH to ensure the analyte is in a single ionic form- Use a column with end-capping or add a competing agent to the mobile phase
Inaccurate Quantification - Significant matrix effects- Non-linearity of the calibration curve- Degradation of standards- Use matrix-matched calibrants or a stable isotope-labeled internal standard- Prepare a new calibration curve and ensure it covers the expected sample concentration range- Use freshly prepared standards and store them properly

Visualizations

DAS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Eukaryotic Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS This compound (DAS) Ribosome 60S Ribosomal Subunit DAS->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Stress_Kinases Stress-Activated Protein Kinases (SAPKs/JNKs) Protein_Synthesis->Stress_Kinases Ribotoxic Stress Response Activates Apoptosis_Genes Apoptosis-related Gene Expression Stress_Kinases->Apoptosis_Genes Activates Transcription Factors for Inflammatory_Response Inflammatory Response Genes Stress_Kinases->Inflammatory_Response Activates Transcription Factors for Cell_Death Apoptosis Apoptosis_Genes->Cell_Death Leads to Cytokine_Production Cytokine Production Inflammatory_Response->Cytokine_Production Induces Cell_Membrane

Caption: DAS Mechanism of Action

Experimental_Workflow_ELISA cluster_prep Sample Preparation cluster_assay ic-ELISA Sample Cereal Sample Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., Acetonitrile/Water) Homogenize->Extract Cleanup Cleanup (SPE or IAC) Extract->Cleanup Compete Add Sample/Standard & Anti-DAS Antibody Cleanup->Compete Analyte Coat Coat Plate (DAS-BSA) Block Block Plate Coat->Block Block->Compete Secondary Add HRP-Secondary Ab Compete->Secondary Substrate Add TMB Substrate Secondary->Substrate Read Read Absorbance (450 nm) Substrate->Read

Caption: ic-ELISA Workflow for DAS Detection

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cereal Sample Homogenize Homogenization Sample->Homogenize Extract Extraction (Solvent) Homogenize->Extract Cleanup Cleanup (SPE/IAC) Extract->Cleanup LC LC Separation (C18 Column) Cleanup->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

References

Technical Support Center: Stability of Diacetoxyscirpenol (DAS) Stock Solutions and Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Diacetoxyscirpenol (DAS) stock solutions and analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (DAS) stock solutions?

A1: Acetonitrile (B52724) is the highly recommended solvent for the preparation and long-term storage of DAS stock solutions.[1] Methanol is generally not recommended for long-term storage as it can lead to the transesterification of trichothecenes like DAS.[1]

Q2: What are the optimal storage conditions for DAS stock solutions?

A2: For long-term stability, it is recommended to store DAS stock solutions in acetonitrile at -18°C or lower in tightly sealed, amber glass vials to protect from light.[1][2] One study has shown that type A trichothecenes, including DAS, in a mixed stock standard acetonitrile solution are stable for at least 21 days when frozen.[1]

Q3: How long can I expect my DAS stock solution to be stable?

A3: In acetonitrile, DAS is considered stable for at least two years when stored at -18°C.[1] However, for quantitative applications, it is best practice to periodically check the concentration of the stock solution, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.

Q4: Can I store my DAS working solutions at room temperature?

A4: It is not advisable to store DAS solutions at room temperature for extended periods. While pure organic solvent solutions show stability at 22°C for 24 hours, the addition of water can induce degradation.[1] If working solutions in solvent-water mixtures are necessary, they should be prepared fresh daily. Acidification of water-organic mixtures can help prevent degradation.[1]

Q5: What are the known degradation products of DAS?

A5: Under thermal stress in aqueous solutions, DAS can degrade to a product named DAS-M1.[3] In biological systems, DAS is primarily metabolized through deacetylation at the C-4 position to form 15-monoacetoxyscirpenol (15-MAS), which can be further deacetylated at the C-15 position to scirpentriol (B1226779) (SCT).[4] Another metabolic pathway involves de-epoxidation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or lower than expected analytical results. 1. Degradation of DAS stock or working solution. 2. Inaccurate initial concentration of the stock solution. 3. Adsorption of DAS to container surfaces. 4. Contamination of the solution.1. Prepare fresh working solutions from a recently prepared or validated stock solution. Verify storage conditions (temperature, light protection). 2. Re-verify the certificate of analysis of the solid material and the preparation procedure of the stock solution. 3. Use silanized glass vials for storing dilute solutions.[1] 4. Ensure proper handling and use of clean labware to avoid cross-contamination.
Appearance of unknown peaks in the chromatogram. 1. Presence of DAS degradation products (e.g., DAS-M1, 15-MAS). 2. Contamination from the solvent, container, or sample matrix.1. Analyze a freshly prepared standard to confirm if the unknown peaks are absent. If present in the older standard, degradation is likely. 2. Run a solvent blank to check for solvent contamination. Ensure all glassware and equipment are thoroughly cleaned.
Gradual decrease in peak area over a series of injections. 1. Instability of DAS in the autosampler. 2. Adsorption to the injection vial or tubing.1. If using a solvent-water mixture, prepare fresh standards more frequently. Consider using an autosampler with temperature control set to a low temperature (e.g., 4°C). 2. Use deactivated (silanized) vials and consider the compatibility of the solvent with the autosampler components.
Variability between different aliquots of the same stock solution. 1. Improper mixing of the stock solution before aliquoting. 2. Solvent evaporation from improperly sealed vials.1. Ensure the stock solution is brought to room temperature and vortexed thoroughly before taking aliquots. 2. Use high-quality vials with secure caps (B75204) (e.g., screw caps with PTFE septa) and ensure they are tightly sealed. Store aliquots in a freezer to minimize evaporation.

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under various conditions.

Table 1: Thermal Degradation of DAS in Aqueous Solution after 4 Hours

TemperaturepH 3.0 (% Decrease)pH 5.0 (% Decrease)pH 7.0 (% Decrease)
80°C8%Not Reported1%
100°C38%Not Reported20%
121°C91%Not Reported46%
Data sourced from a study on the thermal treatment of aqueous DAS standards.[3]

Table 2: General Stability of Trichothecenes (including DAS) in Different Solvents

SolventStorage ConditionStability AssessmentReference
AcetonitrileFrozen (-18°C or lower)Stable for at least 2 years. A study on a mixed standard solution showed stability for at least 21 days.[1]
MethanolRoom TemperatureNot suitable for long-term storage due to potential transesterification.[1]
Acetonitrile-Water (50/50 v/v)Room TemperatureDegradation can occur; prepare fresh daily.[1]
Acidified Acetonitrile-WaterRoom TemperatureMore stable than non-acidified mixtures.[1]

Note: The term "stable" in some of the source literature is not always accompanied by a specific percentage of acceptable degradation. It is recommended to establish internal criteria for stability based on the specific application.

Experimental Protocols

Protocol 1: Preparation of this compound (DAS) Stock Solution

Objective: To prepare a concentrated stock solution of DAS in acetonitrile.

Materials:

  • This compound (solid standard)

  • HPLC-grade acetonitrile

  • Analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Amber glass vials with PTFE-lined screw caps

  • Pipettes and tips or glass syringes

Procedure:

  • Allow the sealed container of solid DAS to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of solid DAS using an analytical balance.

  • Quantitatively transfer the weighed DAS to a Class A volumetric flask of appropriate size.

  • Add a small amount of HPLC-grade acetonitrile to dissolve the solid DAS completely. Gently swirl or sonicate if necessary.

  • Once dissolved, fill the volumetric flask to the mark with acetonitrile.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial for storage.

  • Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Store the stock solution at -20°C or lower.

Protocol 2: Stability Assessment of DAS Solutions by HPLC-UV

Objective: To determine the stability of a DAS solution over time under specific storage conditions.

Materials:

  • DAS solution to be tested

  • Freshly prepared DAS standard of the same concentration (for comparison)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a fresh DAS standard solution at the desired concentration.

    • Analyze the freshly prepared standard and the test solution (stored under specific conditions) using a validated HPLC-UV method. A typical mobile phase could be a gradient of acetonitrile and water. The UV detection wavelength for trichothecenes is often in the range of 195-220 nm.[1]

    • Inject each solution multiple times (e.g., n=3) and record the peak area of the DAS peak.

    • The initial analysis of the test solution serves as the baseline (100% concentration).

  • Subsequent Analyses (Time X):

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve the test solution from its storage condition.

    • Allow the solution to equilibrate to room temperature.

    • Prepare a fresh DAS standard at the same concentration as the initial analysis.

    • Analyze both the test solution and the fresh standard under the same HPLC-UV conditions as the initial analysis.

    • Inject each solution multiple times (e.g., n=3) and record the peak area of the DAS peak.

  • Data Analysis:

    • Calculate the average peak area for the test solution and the fresh standard at each time point.

    • Calculate the percentage of DAS remaining in the test solution relative to the initial analysis or the fresh standard at each time point. The use of a fresh standard at each time point helps to account for instrument variability.

    • Percentage Remaining = (Average peak area of test solution at Time X / Average peak area of fresh standard at Time X) * 100

    • Plot the percentage of DAS remaining against time to visualize the stability profile.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for DAS Stability Issues start Inconsistent Analytical Results check_solution Check Solution Preparation and Storage start->check_solution prepare_fresh Prepare Fresh Standard check_solution->prepare_fresh compare_results Compare Old vs. Fresh Standard prepare_fresh->compare_results degradation Degradation Confirmed compare_results->degradation Discrepancy Found no_degradation No Significant Degradation compare_results->no_degradation Results Match review_protocol Review Storage Protocol (Solvent, Temp, Light) degradation->review_protocol investigate_instrument Investigate Instrument/Method Issues no_degradation->investigate_instrument end Problem Resolved investigate_instrument->end review_protocol->end

Caption: Troubleshooting workflow for addressing stability issues with DAS standards.

DAS_Degradation_Pathway Metabolic Degradation Pathway of this compound (DAS) DAS This compound (DAS) MAS15 15-Monoacetoxyscirpenol (15-MAS) DAS->MAS15 Deacetylation at C-4 Deepoxy De-epoxy Metabolites DAS->Deepoxy De-epoxidation SCT Scirpentriol (SCT) MAS15->SCT Deacetylation at C-15 MAS15->Deepoxy De-epoxidation

Caption: Simplified metabolic degradation pathway of this compound.

References

Technical Support Center: Simultaneous Analysis of Diacetoxyscirpenol and Other Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the simultaneous analysis of Diacetoxyscirpenol (DAS) and other mycotoxins.

Troubleshooting Guides

This section addresses common issues encountered during the simultaneous analysis of this compound (DAS) and other mycotoxins, such as Deoxynivalenol (DON), Zearalenone (ZEA), T-2 toxin, and HT-2 toxin, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor or Inconsistent Recovery of this compound (DAS)

  • Question: My recovery rates for DAS are consistently low and variable compared to other mycotoxins in the same run. What could be the cause and how can I improve it?

  • Answer:

    • Inadequate Extraction Solvent: The polarity of the extraction solvent is critical for the efficient recovery of a broad range of mycotoxins. While acetonitrile (B52724) is commonly used in QuEChERS-based methods, its efficiency for certain mycotoxins can be enhanced.[1] Consider using a solvent mixture such as acetonitrile/water/acetic acid (e.g., 79/20/1, v/v/v) to improve the extraction of a wider polarity range of mycotoxins, including DAS.[2]

    • Suboptimal pH: The pH of the extraction solvent can influence the stability and recovery of mycotoxins. Acidifying the extraction solvent, for instance with formic acid, can improve the recovery of certain mycotoxins.[1][3]

    • Sample Matrix Complexity: Animal feed and complex cereal matrices can lead to poor recovery. A modified QuEChERS approach with a focus on lipid removal might be necessary for such samples.[4]

    • Analyte Loss During Clean-up: The choice of clean-up sorbent in dispersive solid-phase extraction (dSPE) is crucial. While Primary Secondary Amine (PSA) is effective for removing fatty acids, it can also retain some acidic mycotoxins. For a multi-mycotoxin method including DAS, a combination of PSA and C18 sorbents is often recommended.[1]

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

  • Question: I am observing significant ion suppression for DAS and other analytes, leading to inaccurate quantification. What strategies can I employ to mitigate matrix effects?

  • Answer:

    • Dilution of the Final Extract: A simple and effective method to reduce matrix effects is to dilute the final sample extract before injection into the LC-MS/MS system. However, this may compromise the limits of detection (LODs) if the initial mycotoxin concentration is low.[5]

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can compensate for matrix effects. This is a highly recommended approach for accurate quantification in complex matrices.[1][4][6]

    • Use of Isotope-Labeled Internal Standards: The most robust method for correcting matrix effects is the use of stable isotope-labeled internal standards for each analyte. These standards co-elute with the target analyte and experience the same matrix effects, allowing for accurate correction.[7]

    • Optimized Clean-up: A more rigorous clean-up procedure can help remove interfering matrix components. Immunoaffinity columns (IACs) offer high selectivity but are often specific to a single mycotoxin or a small group of structurally related mycotoxins.[8][9] For multi-mycotoxin analysis, solid-phase extraction (SPE) with cartridges like Oasis HLB or multi-functional columns can provide a cleaner extract than dSPE alone.[10]

Issue 3: Poor Peak Shape for DAS and Other Trichothecenes

  • Question: My chromatogram shows tailing or split peaks for DAS and other trichothecenes. What are the likely causes and solutions?

  • Answer:

    • Incompatible Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. It is recommended to reconstitute the final dried extract in the initial mobile phase composition or a weaker solvent.[11]

    • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape. Regularly flushing the column or using a guard column can help. If the problem persists, the column may need to be replaced.[12][13]

    • Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While trichothecenes are not strongly ionizable, adjusting the pH with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve peak symmetry.[3][14]

    • Secondary Interactions: Some analytes can have secondary interactions with the stationary phase or active sites on the column hardware. Using a column with end-capping or a different stationary phase chemistry might be beneficial.[12]

Frequently Asked Questions (FAQs)

Q1: Which sample preparation method is best for the simultaneous analysis of DAS and other mycotoxins in cereals?

A1: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, often with modifications, is widely adopted for multi-mycotoxin analysis due to its simplicity, speed, and effectiveness.[3][15][16] A typical modified QuEChERS protocol involves extraction with an acetonitrile-based solvent, followed by a salting-out step and dispersive solid-phase extraction (dSPE) for clean-up.[4] For complex matrices like animal feed, additional clean-up steps or specialized sorbents may be necessary.[4]

Q2: What are the typical LC-MS/MS parameters for the analysis of DAS and its co-occurring mycotoxins?

A2: A reversed-phase C18 column is commonly used for chromatographic separation. The mobile phase typically consists of a gradient of water and methanol (B129727) or acetonitrile, often with additives like ammonium formate or acetate to improve ionization.[14][17] Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.[6][15]

Q3: How can I confirm the identity of DAS and other mycotoxins in my samples?

A3: Confirmation of mycotoxin identity is typically achieved by comparing the retention time of the analyte in the sample with that of a certified reference standard. Additionally, the ratio of the intensities of at least two characteristic MRM transitions for each analyte should match that of the standard within a specified tolerance.[8]

Q4: What are "modified" or "masked" mycotoxins, and how do they affect the analysis of DAS?

A4: Modified mycotoxins are derivatives of the parent mycotoxin formed through metabolic processes in plants or fungi.[2] These conjugated forms, such as glycosylated derivatives, may not be detected by standard analytical methods but can be converted back to the toxic parent compound in the digestive tract. The simultaneous analysis of both parent and modified mycotoxins is a growing area of research and requires specialized analytical methods.[2]

Q5: Is it possible to analyze for DAS and other mycotoxins without a clean-up step?

A5: While "dilute-and-shoot" methods, where the sample extract is simply diluted and injected, are possible, they are generally only suitable for screening purposes.[8] For accurate and reliable quantification, especially for regulatory compliance, a clean-up step such as immunoaffinity chromatography (IAC) or solid-phase extraction (SPE) is considered essential to minimize matrix effects and background interference.[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the simultaneous analysis of this compound and other mycotoxins in different cereal matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in µg/kg

MycotoxinMatrixLOD (µg/kg)LOQ (µg/kg)Reference
This compound (DAS) Feed-2-80 (spike range)[4]
Food Supplements0.3-301-100[10]
Deoxynivalenol (DON) Corn4.113.6[18]
Cereals5-1310-26[2]
Zearalenone (ZEA) Corn0.20.6[18]
Cereals5-1310-26[2]
T-2 Toxin Corn0.10.3[18]
Cereals5-1310-26[2]
HT-2 Toxin Corn1.75.6[18]
Cereals5-1310-26[2]

Table 2: Recovery Rates (%) in Cereal Matrices

MycotoxinMatrixRecovery (%)Reference
This compound (DAS) Feed70-100[4]
Wheat72-105[19]
Deoxynivalenol (DON) Corn108.8[18]
Feed70-100[4]
Zearalenone (ZEA) Corn93.5[18]
Feed70-100[4]
T-2 Toxin Corn82.5[18]
Feed70-100[4]
HT-2 Toxin Corn72.7[18]
Feed70-100[4]

Experimental Protocols

Recommended Method: Modified QuEChERS for Multi-Mycotoxin Analysis in Cereals

This protocol is a generalized procedure based on several published methods for the simultaneous extraction of DAS and other mycotoxins from cereal matrices.

1. Sample Preparation and Extraction

  • Homogenize a representative sample of the cereal grain to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex briefly. Allow the sample to hydrate (B1144303) for at least 15 minutes.

  • Add internal standards if used.

  • Add 10 mL of extraction solvent (e.g., acetonitrile with 1-2% formic acid).

  • Shake or vortex vigorously for 15-20 minutes to extract the mycotoxins.

2. Salting-Out and Phase Separation

  • Add a QuEChERS salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to the centrifuge tube.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Clean-up

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL centrifuge tube containing the dSPE sorbent mixture. For multi-mycotoxin analysis, a combination of anhydrous MgSO₄, PSA, and C18 is commonly used (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract).

  • Vortex for 30 seconds.

  • Centrifuge for 5 minutes at ≥ 3000 g.

4. Final Extract Preparation and Analysis

  • Transfer an aliquot of the cleaned supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water 50:50, v/v).

  • Filter the reconstituted extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow Experimental Workflow for Multi-Mycotoxin Analysis cluster_sample_prep Sample Preparation cluster_quechers QuEChERS cluster_analysis Analysis Homogenization 1. Homogenize Cereal Sample Weighing 2. Weigh 5g of Sample Homogenization->Weighing Hydration 3. Add Water and Hydrate Weighing->Hydration Extraction 4. Add Extraction Solvent (e.g., Acetonitrile + Formic Acid) Hydration->Extraction Salting_Out 5. Add QuEChERS Salts Extraction->Salting_Out Vortex Centrifugation1 6. Centrifuge Salting_Out->Centrifugation1 dSPE 7. Dispersive SPE Clean-up (PSA + C18) Centrifugation1->dSPE Centrifugation2 8. Centrifuge dSPE->Centrifugation2 Evaporation 9. Evaporate Supernatant Centrifugation2->Evaporation Transfer Supernatant Reconstitution 10. Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration 11. Filter Reconstitution->Filtration LCMSMS 12. LC-MS/MS Analysis Filtration->LCMSMS

Caption: A typical experimental workflow for the simultaneous analysis of mycotoxins using a modified QuEChERS method.

Troubleshooting_Matrix_Effects Troubleshooting Decision Tree for Matrix Effects Start Significant Ion Suppression or Enhancement Observed? Dilute Dilute Final Extract Start->Dilute Yes MM_Cal Use Matrix-Matched Calibration Start->MM_Cal No Check_LOD Is LOD still acceptable? Dilute->Check_LOD Check_LOD->MM_Cal No Revalidate Re-validate Method Check_LOD->Revalidate Yes IS Use Isotope-Labeled Internal Standards MM_Cal->IS For highest accuracy Improve_Cleanup Improve Sample Clean-up (e.g., SPE, IAC) MM_Cal->Improve_Cleanup If still problematic IS->Revalidate Improve_Cleanup->Revalidate

Caption: A decision tree for troubleshooting and mitigating matrix effects in LC-MS/MS analysis.

References

Improving chromatographic peak shape and resolution for Diacetoxyscirpenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving chromatographic peak shape and resolution for Diacetoxyscirpenol (DAS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound (DAS) in reversed-phase HPLC?

A1: Poor peak shape for DAS, a type A trichothecene (B1219388) mycotoxin, in reversed-phase chromatography is often attributed to several factors:

  • Secondary Interactions: The primary cause of peak tailing for compounds like DAS can be secondary interactions between the analyte and the stationary phase. Residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (like C18) can be ionized (Si-O⁻) at moderate pH levels. If the analyte has any basic functional groups, it can become protonated and engage in strong ionic interactions with these ionized silanols, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak.

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate secondary interactions. If the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. For trichothecenes, controlling the mobile phase pH is crucial for achieving symmetrical peaks.

  • Column Contamination or Degradation: Accumulation of matrix components from the sample on the column inlet frit or at the head of the column can distort peak shape. Over time, the stationary phase can also degrade, especially when operating at extreme pH values or high temperatures, leading to a loss of performance and peak tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and tail.

  • Extra-Column Volume: Excessive volume in the tubing, detector cell, or fittings can lead to band broadening and peak tailing, particularly for early eluting peaks.

Q2: How can I improve the resolution between this compound and other co-eluting mycotoxins or matrix components?

A2: Improving the resolution of DAS from other compounds involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (acetonitrile or methanol) content in the mobile phase can alter the selectivity of the separation. Acetonitrile (B52724) generally provides higher efficiency and lower backpressure, while methanol (B129727) can offer different selectivity for certain compounds.

  • Gradient Elution: Employing a shallower gradient can increase the separation between closely eluting peaks. Optimizing the gradient profile is a key step in method development for multi-mycotoxin analysis.

  • Column Chemistry: Selecting a column with a different stationary phase can significantly impact selectivity. While C18 columns are common, exploring other phases like phenyl-hexyl or polar-embedded phases may provide the necessary resolution.

  • Temperature: Increasing the column temperature can improve efficiency and reduce peak widths, which may enhance resolution. However, it can also affect the stability of the analyte and the column.

  • Sample Preparation: A more effective sample clean-up procedure can remove interfering matrix components that may co-elute with DAS. Techniques like solid-phase extraction (SPE) can significantly reduce matrix effects and improve the overall quality of the chromatogram.

Q3: What are the recommended starting conditions for HPLC or LC-MS/MS analysis of this compound?

A3: Based on published methods, the following are typical starting conditions for the analysis of DAS:

  • Column: A C18 reversed-phase column is a common choice. Dimensions such as 150 mm x 2.1 mm with 3 µm particles are frequently used.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically employed. The addition of a modifier like ammonium (B1175870) acetate (B1210297) (e.g., 2-10 mM) is often used to improve peak shape and ionization efficiency in LC-MS/MS.

  • pH: Acidifying the mobile phase with formic acid or acetic acid to a pH of around 2.5-3.5 is a common strategy to suppress the ionization of residual silanol groups on the column.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is typical.

  • Injection Volume: This is dependent on the column dimensions and sample concentration but is generally in the range of 5-10 µL.

  • Detector: For LC-MS/MS, electrospray ionization (ESI) in positive mode is commonly used for the detection of trichothecenes like DAS.

Troubleshooting Guides

Issue 1: Peak Tailing

This is the most common peak shape problem encountered. The peak appears asymmetrical with a trailing edge that is broader than the leading edge.

G start Peak Tailing Observed for DAS check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks instrument_issue Suspect Instrument Issue: - Extra-column volume - Column void/contamination check_all_peaks->instrument_issue Yes chemical_issue Suspect Chemical Interaction: - Secondary silanol interactions - Mobile phase pH issue check_all_peaks->chemical_issue No yes_all_peaks Yes no_some_peaks No, primarily DAS peak check_connections Check and minimize tubing length/ID. Inspect column for voids. instrument_issue->check_connections flush_column Flush column with strong solvent. Replace if necessary. check_connections->flush_column end Symmetrical Peak Achieved flush_column->end adjust_ph Adjust mobile phase pH to 2.5-3.0 with formic acid. chemical_issue->adjust_ph ph_improves Peak shape improves? adjust_ph->ph_improves problem_solved_ph Problem Solved. Continue with optimized pH. ph_improves->problem_solved_ph Yes change_column Consider a different column: - End-capped C18 - Polar-embedded phase ph_improves->change_column No yes_ph_improves Yes no_ph_improves No problem_solved_ph->end check_overload Check for sample overload. Dilute sample and re-inject. change_column->check_overload check_overload->end

Caption: Logical workflow for improving chromatographic resolution.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
  • Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak for this compound.

  • Materials:

    • This compound analytical standard

    • HPLC or LC-MS grade water

    • HPLC or LC-MS grade acetonitrile or methanol

    • Formic acid (or other suitable acid for pH adjustment)

    • Your current HPLC/LC-MS system and column

  • Procedure:

    • Prepare your standard mobile phase (aqueous and organic components) as per your current method.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the DAS standard using your current method and record the chromatogram. Calculate the peak asymmetry or tailing factor.

    • Prepare a new batch of the aqueous component of your mobile phase. Adjust the pH to approximately 3.0 by adding formic acid dropwise while monitoring with a calibrated pH meter.

    • Flush the HPLC system and equilibrate the column with the new low-pH mobile phase for at least 20 column volumes.

    • Re-inject the DAS standard and record the chromatogram. Calculate the new peak asymmetry or tailing factor.

    • Prepare another batch of the aqueous mobile phase and adjust the pH to approximately 2.5.

    • Equilibrate the system and re-inject the standard. Record the chromatogram and calculate the asymmetry factor.

    • Compare the peak shapes obtained at the different pH values to determine the optimal condition.

Protocol 2: Evaluation of Column Performance and Contamination
  • Objective: To determine if the column is the source of peak tailing.

  • Materials:

    • This compound analytical standard

    • Your current mobile phase

    • A new, unused column of the same type

    • Strong solvent for flushing (e.g., 100% acetonitrile or isopropanol)

  • Procedure:

    • Using your current (suspect) column, inject the DAS standard and record the chromatogram. Note the peak shape.

    • Replace the suspect column with a new, identical column.

    • Equilibrate the new column with the mobile phase.

    • Inject the DAS standard and record the chromatogram.

    • Analysis:

      • If the peak shape is good on the new column, the old column is likely contaminated or degraded.

      • If the peak shape is still poor on the new column, the problem is likely related to the mobile phase, sample, or instrument.

    • Column Flushing (if old column is suspected):

      • Disconnect the column from the detector.

      • Flush the old column in the reverse direction with a strong solvent at a low flow rate for at least 30 column volumes.

      • Re-equilibrate the column with your mobile phase and re-inject the standard to see if performance has been restored.

Technical Support Center: Quantification of Diacetoxyscirpenol in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of Diacetoxyscirpenol (B1670381) (DAS) in biological tissues. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound in biological tissues.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal (LC-MS/MS) 1. Inefficient Extraction: DAS may not be efficiently extracted from the tissue matrix. 2. Analyte Degradation: DAS can be unstable under certain conditions (e.g., high pH, extended heat).[1] 3. Ion Suppression: Co-eluting matrix components (e.g., lipids, salts) can suppress the DAS signal. 4. Incorrect MS/MS Parameters: Suboptimal MRM transitions, collision energy, or source parameters. 5. Sample Loss During Evaporation: Analyte may be lost if evaporation to dryness is too harsh.1. Optimize the extraction solvent. Acetonitrile (B52724)/water or ethyl acetate (B1210297) are commonly used.[2] Consider tissue homogenization techniques (e.g., bead beating) to improve extraction efficiency. 2. Ensure samples are processed promptly and stored frozen.[3] Avoid high temperatures and strongly alkaline conditions during sample preparation. 3. Incorporate a cleanup step such as solid-phase extraction (SPE) or a modified QuEChERS protocol with lipid removal sorbents (e.g., C18, PSA, or specialized lipid removal products).[4][5][6][7][8] Dilute the final extract to minimize matrix effects. Use of a matrix-matched calibration curve is highly recommended. 4. Verify and optimize MRM transitions (see Quantitative Data section for examples) and compound-specific MS parameters. 5. Evaporate under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). Reconstitute in an appropriate solvent, ensuring the analyte is fully dissolved.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample or analyte. 2. Incompatible Reconstitution Solvent: The final sample solvent may be too strong compared to the initial mobile phase. 3. Column Contamination/Degradation: Accumulation of matrix components on the analytical column. 4. Secondary Interactions: Analyte interacting with active sites in the LC system or column.1. Dilute the sample extract before injection. 2. Ensure the reconstitution solvent is of similar or weaker strength than the starting mobile phase composition. 3. Use a guard column and implement a column washing step after each analytical batch. 4. Add a small amount of a modifier like formic acid or ammonium (B1175870) acetate to the mobile phase to improve peak shape.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Homogenization: Non-uniform distribution of DAS in the tissue. 2. Inconsistent Extraction/Cleanup: Variable recovery between samples. 3. Analyte Instability: Degradation of DAS in processed samples on the autosampler. 4. Instrument Fluctuation: Unstable spray in the MS source.1. Ensure the entire tissue sample is thoroughly homogenized before taking an aliquot for extraction. 2. Use an internal standard (preferably a stable isotope-labeled DAS) to correct for variability in sample preparation. Ensure consistent timing and technique for all extraction and cleanup steps. 3. Keep the autosampler at a low temperature (e.g., 4-10°C). Analyze samples within a validated stability window. 4. Check for clogs in the sample capillary and ensure consistent solvent flow. Clean the MS source as needed.
No or Low Recovery in GC-MS Analysis 1. Incomplete Derivatization: Hydroxyl groups on DAS are not fully derivatized, leading to poor volatility and chromatographic performance. 2. Derivativative Degradation: The derivatized analyte may be unstable. 3. Active Sites in GC System: The analyte or its derivative may be adsorbing to active sites in the injector or column.1. Optimize derivatization conditions (reagent, temperature, and time). Silylating agents like MSTFA are commonly used.[9] Ensure the sample extract is completely dry before adding the derivatization reagent. 2. Analyze samples as soon as possible after derivatization. 3. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for trace analysis.
High Background/Interference Peaks 1. Matrix Interferences: Lipids and other endogenous compounds from the tissue are co-extracted and detected. 2. Contamination: Contamination from solvents, reagents, or labware. 3. Carryover: Residual analyte from a previous high-concentration sample.1. Improve the cleanup procedure. For fatty tissues, a lipid removal step (e.g., hexane (B92381) wash, d-SPE with C18/PSA, or specialized lipid removal products) is critical.[4][10] 2. Use high-purity solvents and reagents. Thoroughly clean all labware. Run a method blank with each batch to identify sources of contamination. 3. Implement a robust needle wash protocol on the autosampler, using a strong organic solvent. Inject a blank solvent after high-concentration samples to check for carryover.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for DAS quantification in tissues: LC-MS/MS or GC-MS?

A1: LC-MS/MS is generally the preferred method for quantifying DAS and other trichothecenes in biological matrices. It offers high sensitivity and specificity and does not require a chemical derivatization step, which simplifies sample preparation and reduces a potential source of variability.[11] GC-MS can also be used and provides excellent sensitivity, but it requires derivatization of the hydroxyl groups of DAS to make it volatile, adding complexity to the protocol.[11]

Q2: What is the most critical step in preparing tissue samples for DAS analysis?

A2: The most critical steps are homogenization and cleanup. Effective homogenization ensures that the subsample taken for extraction is representative of the entire tissue, which is crucial for accurate quantification. The cleanup step is vital for removing matrix components, especially lipids in tissues like the liver, that can cause significant ion suppression in LC-MS/MS and interfere with the analysis.[5][10]

Q3: How can I deal with the high lipid content in liver or adipose tissue?

A3: For high-fat matrices, a dedicated lipid removal step is essential. This can be achieved through:

  • Liquid-Liquid Partitioning: A wash with a non-polar solvent like hexane after the initial extraction can remove a significant portion of lipids.

  • Dispersive SPE (d-SPE) in QuEChERS: Including sorbents like C18 and/or PSA in the cleanup step helps to bind and remove fatty acids and other lipids.

  • Specialized Lipid Removal Products: There are commercially available SPE cartridges and dispersive sorbents specifically designed for high-efficiency lipid removal from sample extracts.[4][5][6]

Q4: Is an internal standard necessary for accurate quantification?

A4: Yes, using an internal standard (IS) is highly recommended for accurate and precise quantification. A stable isotope-labeled (SIL) internal standard, such as ¹³C-DAS, is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery variations. If a SIL-IS is not available, a structurally similar compound that is not present in the samples can be used as an alternative.

Q5: What are the typical MRM transitions for DAS in positive ion mode LC-MS/MS?

A5: this compound typically forms an ammonium adduct ([M+NH₄]⁺) in the presence of ammonium acetate in the mobile phase. Common MRM transitions for the [M+NH₄]⁺ precursor ion (m/z 384.2) are:

  • Quantifier: 384.2 > 307.2

  • Qualifier: 384.2 > 105.1

Note: These transitions should be empirically optimized on your specific instrument.

Q6: How should I store biological tissue samples before analysis to ensure DAS stability?

A6: Biological tissue samples should be frozen immediately after collection and stored at -20°C or, preferably, at -80°C for long-term storage to prevent degradation of the analyte and minimize enzymatic activity.[3] Avoid repeated freeze-thaw cycles. Studies have shown that some trichothecenes can be unstable at room temperature or when exposed to heat.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound and related trichothecenes in biological matrices.

Table 1: LC-MS/MS Method Performance in Various Biological Tissues

AnalyteMatrixRecovery (%)LOQ (ng/g or ng/mL)RSD (%)Reference
This compound (DAS) Broiler Tissues (Liver, Kidney, Muscle)58.5 - 110.50.08 - 0.15 ng/g< 17.0[2]
This compound (DAS) Human Urine> 650.3 - 5 ng/mL (multi-mycotoxin method)N/A[12]
Tacrolimus (B1663567) (Model compound)Rat Kidney & Liver~700.04 µg/L (in extract)< 17[13]
Paritaprevir (B612276) (Model compound)Rat Liver>85 (calculated)20 pg on column< 5.4[14]

Table 2: Common Mass Spectrometry Parameters for this compound (DAS)

ParameterValueNotes
Ionization Mode ESI PositiveElectrospray Ionization
Precursor Ion ([M+NH₄]⁺) m/z 384.2Ammonium adduct
Product Ion (Quantifier) m/z 307.2Should be the most intense and stable fragment.
Product Ion (Qualifier) m/z 105.1Used for confirmation of analyte identity.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of DAS in Liver Tissue

This protocol is a representative method based on common practices for mycotoxin analysis in complex biological tissues.

  • Sample Preparation & Homogenization:

    • Weigh approximately 1 g of frozen liver tissue.

    • Add 4 mL of cold acetonitrile/water (80:20, v/v).

    • Add ceramic homogenizer beads.

    • Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction & Lipid Removal (Modified QuEChERS):

    • Transfer the supernatant to a 15 mL centrifuge tube containing QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing MgSO₄, PSA, and C18 sorbents for cleanup.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the residue in 500 µL of mobile phase A/mobile phase B (e.g., 80:20, v/v).

    • Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS Detection: Use ESI+ with the MRM transitions specified in Table 2.

Protocol 2: GC-MS Quantification of DAS in Biological Tissues (General Workflow)

This protocol outlines the key steps, including necessary derivatization.

  • Extraction and Cleanup:

    • Follow a similar extraction and cleanup procedure as for LC-MS/MS (Steps 1 & 2 above) to obtain a clean extract. A thorough cleanup is critical to protect the GC system.

  • Derivatization:

    • Evaporate the cleaned extract to complete dryness under nitrogen. It is crucial to remove all water and protic solvents.

    • Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS).[9]

    • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Vortex and heat the sample at 60-80°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: ~80-100°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at 15-25°C/min to ~280-300°C.

      • Hold: Hold at the final temperature for 5-10 minutes.

    • MS Detection: Use electron ionization (EI) in Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions of the derivatized DAS.

Visualizations

Signaling Pathway and Experimental Workflows

protein_synthesis_inhibition Mechanism of Action: DAS Inhibition of Protein Synthesis cluster_ribosome Eukaryotic Ribosome 60S_subunit 60S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 40S_subunit 40S Subunit mRNA mRNA 40S_subunit->mRNA Polypeptide Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide Catalyzes peptide bond formation Inhibition Inhibition of Peptide Bond Formation Peptidyl_Transferase_Center->Inhibition DAS This compound (DAS) DAS->Peptidyl_Transferase_Center Binds to A-site tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center

Caption: DAS binds to the 60S ribosomal subunit, inhibiting protein synthesis.

lc_ms_workflow LC-MS/MS Workflow for DAS in Biological Tissue Sample 1. Tissue Sample (e.g., Liver, Kidney) Homogenize 2. Homogenization (Acetonitrile/Water) Sample->Homogenize Extract 3. Extraction (QuEChERS salts) Homogenize->Extract Cleanup 4. Dispersive SPE Cleanup (PSA, C18) Extract->Cleanup Evap 5. Evaporation Cleanup->Evap Recon 6. Reconstitution Evap->Recon Analysis 7. LC-MS/MS Analysis (C18, ESI+, MRM) Recon->Analysis Data 8. Data Processing & Quantification Analysis->Data troubleshooting_logic Troubleshooting Logic for Low Analyte Signal action_node action_node Start Low or No DAS Signal CheckIS Internal Standard Signal OK? Start->CheckIS CheckTuning Instrument Tuning & Calibration OK? CheckIS->CheckTuning No CheckExtraction Spike Recovery Experiment OK? CheckIS->CheckExtraction Yes CheckTuning->CheckExtraction Yes FixInstrument Action: Retune/Calibrate Instrument, Check Source CheckTuning->FixInstrument No CheckMatrix Post-extraction Spike vs. Solvent Standard? CheckExtraction->CheckMatrix Yes ImproveExtraction Action: Optimize Extraction/Cleanup CheckExtraction->ImproveExtraction No AddressMatrix Action: Dilute Sample, Use Matrix-Matched Cal. CheckMatrix->AddressMatrix Suppression Detected Resolved Problem Resolved CheckMatrix->Resolved No Suppression FixInstrument->Start Re-analyze ImproveExtraction->Start Re-analyze AddressMatrix->Start Re-analyze

References

Technical Support Center: Optimizing Diacetoxyscirpenol (DAS) Purification using Design of Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Diacetoxyscirpenol (DAS) with a focus on optimization using Design of Experiments (DoE). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues you may encounter.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery of DAS after Purification

Low recovery is a common challenge in mycotoxin purification. A systematic investigation of each step in the protocol can help identify the source of analyte loss.

Potential CauseRecommended Solution
Inappropriate Sorbent/Stationary Phase The retention mechanism of the solid phase extraction (SPE) sorbent or HPLC stationary phase may not be suitable for DAS. For reversed-phase methods, if DAS (a moderately polar compound) breaks through, consider a more retentive sorbent (e.g., C18 with higher carbon load). If it is too strongly retained, a less retentive phase might be necessary.[1]
Suboptimal Mobile Phase/Elution Solvent The solvent system may not be optimal for retaining DAS during loading or eluting it effectively. For reversed-phase HPLC, ensure the initial mobile phase has a high enough aqueous content to retain DAS. For elution, the organic solvent concentration must be sufficient to desorb the analyte completely. In SPE, the elution solvent might not be strong enough; consider increasing the polarity or using a stronger solvent mixture.[2][3]
Incorrect Sample pH The pH of the sample can affect the polarity and stability of DAS. While DAS is stable at neutral and acidic pH, alkaline conditions can lead to hydrolysis.[4] Ensure the pH of your sample and mobile phase is maintained in the optimal range.
High Flow Rate A high flow rate during sample loading on an SPE cartridge or during the initial phase of an HPLC gradient can prevent efficient retention of DAS.[1][5] A slow and consistent flow rate is recommended for sample application.
Insufficient Elution Volume An inadequate volume of elution solvent in SPE can lead to incomplete recovery.[1][2] Ensure a sufficient volume is used to completely elute DAS from the sorbent bed.
Analyte Degradation DAS can degrade under certain conditions, such as extended exposure to heat or strong alkaline solutions.[4][6][7] Minimize sample processing time and avoid harsh chemical conditions.

Issue 2: Poor Purity of DAS Isolate

Co-eluting impurities are a frequent source of poor purity in the final DAS isolate.

Potential CauseRecommended Solution
Inadequate Chromatographic Resolution The HPLC method may not be optimized to separate DAS from closely related compounds or matrix interferences. Adjusting the mobile phase composition, gradient slope, or column temperature can improve resolution.[3][8] A shallower gradient can often improve the separation of co-eluting peaks.[8]
Matrix Effects Complex sample matrices can introduce a variety of interfering compounds.[9] Enhance the sample clean-up procedure before the final purification step. This could involve a preliminary liquid-liquid extraction or using a different SPE sorbent that is more selective for DAS or the interfering compounds.[7]
Column Overload Injecting a sample that is too concentrated can lead to peak distortion and co-elution.[8] Dilute the sample extract before injection or use a column with a higher loading capacity.
Contaminated Solvents or Glassware Impurities in solvents or on glassware can be introduced into the sample during processing. Use high-purity solvents (e.g., HPLC or LC-MS grade) and ensure all glassware is thoroughly cleaned.[9]

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and how can it be applied to DAS purification?

A1: Design of Experiments (DoE) is a statistical approach to systematically plan and conduct experiments to understand the relationship between factors affecting a process and the outcomes of that process.[10][11] For DAS purification, DoE can be used to efficiently optimize critical process parameters such as mobile phase composition, pH, temperature, and flow rate to maximize purity and yield, while minimizing time and resource consumption.[12][13]

Q2: What are the key factors to consider when developing a DoE for DAS purification?

A2: Key factors to investigate for optimizing DAS purification using DoE include:

  • For HPLC: Mobile phase composition (e.g., percentage of organic solvent like acetonitrile (B52724) or methanol), pH of the aqueous phase, column temperature, and gradient slope.[14][15][16]

  • For SPE: Type of sorbent, sample pH, composition and volume of wash and elution solvents, and sample loading flow rate.[13]

Q3: What type of DoE design is suitable for optimizing DAS purification?

A3: A response surface methodology (RSM) , such as a Central Composite Design (CCD) or Box-Behnken Design (BBD) , is well-suited for optimizing purification processes.[4][6][17] These designs allow for the evaluation of quadratic effects and interactions between factors, enabling the identification of optimal operating conditions. For initial screening of a large number of factors, a factorial design or a Plackett-Burman design can be used to identify the most significant factors.[10][11][18]

Q4: How can I troubleshoot a DoE experiment that yields unexpected results?

A4: Unexpected results in a DoE experiment can arise from several sources. First, verify that all experimental runs were performed correctly and that there were no errors in sample preparation or instrument operation. Check for potential confounding factors that were not included in the experimental design. It is also important to assess the statistical validity of your model; a high lack-of-fit value may indicate that the chosen model does not adequately describe the experimental data.[6]

Q5: My DAS seems to be degrading during the purification process. What can I do?

A5: DAS is known to be sensitive to high temperatures and alkaline pH, which can cause hydrolysis.[4] To minimize degradation, avoid prolonged heating of your samples and maintain a neutral or slightly acidic pH throughout the purification process.[6][7] It is also advisable to work quickly and store extracts at low temperatures when not in use.

Experimental Protocols

Protocol 1: Design of Experiments (DoE) for Optimizing HPLC Purification of DAS

This protocol outlines a response surface methodology approach using a Central Composite Design (CCD) to optimize the HPLC purification of DAS.

1. Define Objectives and Responses:

  • Objective: Maximize the purity and recovery of DAS.
  • Responses: Peak Purity (determined by DAD spectrum analysis), Peak Area (correlating to recovery), and Resolution from the nearest impurity.

2. Select Factors and Ranges:

  • Based on preliminary experiments and literature, the following factors and ranges are selected:
  • Factor A: Acetonitrile concentration in the mobile phase (%)
  • Factor B: pH of the aqueous mobile phase
  • Factor C: Column Temperature (°C)

3. Experimental Design:

  • A Central Composite Design (CCD) will be used. The design will consist of factorial points, axial points, and center points.

Table 1: Factors and Levels for a Central Composite Design

FactorUnitsLow (-1)Center (0)High (+1)
A: Acetonitrile%304050
B: pH4.05.57.0
C: Temperature°C253035

4. HPLC Conditions (Example):

  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase A: Water (pH adjusted with formic acid)
  • Mobile Phase B: Acetonitrile
  • Detection: Diode Array Detector (DAD) at 220 nm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL

5. Data Analysis:

  • After completing all experimental runs, analyze the responses (Purity, Peak Area, Resolution).
  • Use statistical software to fit a quadratic model to the data.
  • Analyze the ANOVA, regression coefficients, and response surface plots to determine the optimal conditions for DAS purification.[4][6]

Protocol 2: Solid-Phase Extraction (SPE) for DAS Clean-up

This protocol provides a general procedure for the clean-up of a crude DAS extract using a C18 SPE cartridge.

1. Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)
  • Crude DAS extract dissolved in a weak solvent (e.g., 10% methanol (B129727) in water)
  • Conditioning Solvent: Methanol
  • Equilibration Solvent: Water
  • Wash Solvent: 20% Methanol in water
  • Elution Solvent: 80% Methanol in water
  • Vacuum manifold

2. Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent. Do not let the sorbent dry out.[19]
  • Equilibration: Pass 5 mL of water through the cartridge to equilibrate the sorbent to the sample's solvent conditions.[19]
  • Sample Loading: Load the dissolved crude extract onto the cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).
  • Washing: Pass 5 mL of the wash solvent through the cartridge to remove polar impurities.
  • Elution: Elute the DAS from the cartridge with 5 mL of the elution solvent into a clean collection tube.

Data Presentation

Table 2: Example of a Central Composite Design and Response Data for HPLC Optimization

RunFactor A: Acetonitrile (%)Factor B: pHFactor C: Temperature (°C)Response 1: Purity (%)Response 2: Recovery (%)
1304.02592.185.3
2504.02595.890.1
3307.02590.582.7
4507.02594.288.5
5304.03593.587.2
6504.03597.293.4
7307.03591.884.9
8507.03596.191.6
9235.53090.281.5
10575.53098.595.3
11403.33094.689.8
12407.73093.987.1
13405.52294.889.2
14405.53896.592.5
15405.53095.590.8
16405.53095.791.1
17405.53095.690.9
18405.53095.490.6
19405.53095.590.7
20405.53095.690.8

Visualizations

DoE_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Analysis Phase cluster_optimization 4. Optimization & Verification Define_Objectives Define Objectives (Purity, Recovery) Select_Factors Select Factors (e.g., % MeCN, pH, Temp) Define_Objectives->Select_Factors Select_Ranges Select Factor Ranges Select_Factors->Select_Ranges Choose_Design Choose DoE Design (e.g., CCD) Select_Ranges->Choose_Design Perform_Experiments Perform Experiments in Randomized Order Choose_Design->Perform_Experiments Collect_Data Collect Response Data (Purity, Recovery) Perform_Experiments->Collect_Data Fit_Model Fit Statistical Model (e.g., Quadratic) Collect_Data->Fit_Model Analyze_ANOVA Analyze ANOVA and Model Significance Fit_Model->Analyze_ANOVA Generate_Plots Generate Response Surface Plots Analyze_ANOVA->Generate_Plots Determine_Optimum Determine Optimal Conditions Generate_Plots->Determine_Optimum Verify_Experimentally Verify Optimum Experimentally Determine_Optimum->Verify_Experimentally

Caption: Workflow for optimizing DAS purification using Design of Experiments (DoE).

Troubleshooting_Low_Recovery cluster_spe SPE Troubleshooting cluster_hplc HPLC Troubleshooting cluster_general General Issues Start Low DAS Recovery Observed Check_Sorbent Inappropriate Sorbent? Start->Check_Sorbent Check_Mobile_Phase Suboptimal Mobile Phase? Start->Check_Mobile_Phase Check_pH Incorrect pH? Start->Check_pH Check_Elution Weak Elution Solvent? Check_Sorbent->Check_Elution Check_Flow_SPE High Flow Rate? Check_Elution->Check_Flow_SPE Check_Volume Insufficient Volume? Check_Flow_SPE->Check_Volume Check_Flow_HPLC High Initial Flow? Check_Mobile_Phase->Check_Flow_HPLC Check_Column Column Degradation? Check_Flow_HPLC->Check_Column Check_Degradation Analyte Degradation? Check_pH->Check_Degradation

Caption: Logical troubleshooting flow for low this compound (DAS) recovery.

References

Strategies to minimize ion suppression in mass spectrometric detection of Diacetoxyscirpenol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of Diacetoxyscirpenol (B1670381) (DAS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the analysis of this mycotoxin.

Troubleshooting Guide: Minimizing Ion Suppression for this compound

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced signal intensity, poor reproducibility, and inaccurate quantification. This guide outlines common issues, their probable causes, and actionable solutions to mitigate ion suppression when analyzing this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low DAS Signal Intensity / Poor Sensitivity Matrix Effects: Co-eluting endogenous compounds (lipids, pigments, salts) from complex matrices like cereals, feed, or biological fluids compete with DAS for ionization.[1]1. Optimize Sample Preparation: Implement a more rigorous cleanup method to remove interfering components. Options include Solid-Phase Extraction (SPE), QuEChERS, or Immunoaffinity Columns (IAC).[2][3]2. Chromatographic Separation: Modify the LC gradient to better separate DAS from the region of ion suppression.3. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components.[1]
Poor Reproducibility / High %RSD Inconsistent Matrix Effects: Variability in the sample matrix composition leads to fluctuating levels of ion suppression between injections.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DAS will co-elute and experience the same degree of ion suppression, allowing for reliable normalization and improved precision.2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for consistent matrix effects.
Non-linear Calibration Curve Differential Ion Suppression: The degree of ion suppression is not constant across the calibration range, often being more pronounced at lower concentrations.1. Improve Sample Cleanup: A cleaner extract will minimize this effect.2. Narrow the Calibration Range: If the issue persists, use a narrower calibration range where linearity can be achieved.
Peak Shape Distortion (Tailing or Fronting) Co-eluting Interferences: Matrix components can interfere with the chromatography, leading to poor peak shape.Overloading of the Analytical Column: High concentrations of matrix components can overload the column.1. Enhance Chromatographic Resolution: Use a column with a different selectivity or a slower gradient to improve separation from interfering peaks.2. Implement a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.3. Dilute the Sample Extract: This can alleviate column overloading.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] These interfering molecules, such as salts, lipids, and pigments, compete with DAS for the available charge in the ion source, leading to a decreased signal intensity. This can result in poor sensitivity, inaccurate quantification, and poor reproducibility of results.

Q2: Which sample preparation technique is most effective at minimizing ion suppression for DAS in cereal matrices?

A2: The most effective technique often depends on the specific cereal matrix and the required limit of quantification. However, a comparison of common methods suggests the following:

  • Immunoaffinity Columns (IAC): IACs offer the highest selectivity by using antibodies specific to the mycotoxin, resulting in a very clean extract with minimal matrix effects. They are often considered the gold standard for cleanup, especially for complex matrices.[2][3]

  • Solid-Phase Extraction (SPE): SPE with various sorbents (e.g., C18, Florisil, or multifunctional columns like MycoSep®) is a widely used and effective technique.[4][5] The choice of sorbent is critical and should be optimized for the specific matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often involving a dispersive SPE (dSPE) cleanup step, is a faster alternative to traditional SPE and has been successfully applied to the analysis of trichothecenes in cereals.[6]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less efficient at removing all interfering matrix components compared to SPE or IAC.

Q3: How can I optimize my LC method to reduce ion suppression for DAS?

A3: Chromatographic optimization is key to separating DAS from co-eluting matrix components. Consider the following strategies:

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between DAS and the "suppression zone" where most matrix components elute.

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity and improve resolution.

  • Mobile Phase Additives: The use of additives like ammonium (B1175870) acetate (B1210297) or formate (B1220265) can improve peak shape and ionization efficiency for DAS, which often forms ammonium adducts in the positive ion mode.[7]

Q4: Are there any specific MS source parameters I should focus on to minimize ion suppression for DAS?

A4: While ion suppression is primarily a result of competition in the ion source, optimizing source parameters can help maximize the DAS signal. Key parameters to consider include:

  • Ionization Mode: this compound is typically analyzed in positive electrospray ionization (ESI+) mode, often as an ammonium adduct ([M+NH₄]⁺).

  • Source Temperature and Gas Flows: Optimize the drying gas temperature and flow rate, as well as the nebulizer gas pressure, to ensure efficient desolvation of the ESI droplets. Inefficient desolvation can exacerbate ion suppression.

  • Capillary Voltage: Adjust the capillary voltage to achieve a stable and optimal spray.

Quantitative Data Summary

The following tables summarize recovery data for this compound and related trichothecenes from various studies, providing a comparison of different sample preparation methods.

Table 1: Recovery of this compound (DAS) using Various Cleanup Methods in Cereal Matrices

Matrix Cleanup Method Recovery (%) Reference
Grain ProductsAlumina/Charcoal/Diatomaceous Earth88 - 125[8]
Wheat FlourMultifunctional Column (HF Mega BE-C18)91 - 105[9]
CerealsDispersive SPE (C18 + PSA)83.3 - 92.8[6]
MaizeMycoSep® ColumnNot specified for DAS, but method applicable[4]
MaizeKieselguhr Column + Silica Gel Cartridge88[10]

Table 2: Matrix Effects Observed for Trichothecenes in Different Food Matrices

Mycotoxin Matrix Matrix Effect (%) Comment Reference
DeoxynivalenolSpices-89Strong Suppression[11]
T-2 ToxinSpices-89Strong Suppression[11]
GeneralCompound Feed-28 to -49Moderate Suppression[12]
GeneralHay/Silage-93 to +87Variable Effects[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Cleanup for DAS in Cereals

This protocol is a general guideline and may require optimization for specific matrices.

  • Extraction:

    • Homogenize 25 g of the ground cereal sample.

    • Add 100 mL of acetonitrile (B52724)/water (84:16, v/v).

    • Shake vigorously for 60 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm filter.

  • SPE Cleanup (using a multifunctional or C18 cartridge):

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Loading: Load 5 mL of the filtered extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute DAS with 5 mL of methanol or an appropriate solvent mixture.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction and Cleanup for DAS in Cereals

This protocol is adapted from methods used for multiple mycotoxins in cereals.[6]

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_start Start: Sample Analysis cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_end Outcome Start Analyze DAS in Complex Matrix Problem Low Signal / Poor Reproducibility? Start->Problem Optimization Optimize Sample Prep & Chromatography Problem->Optimization Yes Result Reliable DAS Quantification Problem->Result No SamplePrep Improve Cleanup (SPE, IAC, QuEChERS) Optimization->SamplePrep Chroma Modify LC Method (Gradient, Column) Optimization->Chroma IS Use Internal Standard (SIL-IS, Matrix-Matched) Optimization->IS SamplePrep->Result Chroma->Result IS->Result

Caption: Workflow for troubleshooting ion suppression in DAS analysis.

SamplePrepComparison cluster_input Input cluster_methods Cleanup Methods cluster_output Output Sample Sample Extract (e.g., Cereal) SPE Solid-Phase Extraction (SPE) - High Recovery - Versatile Sample->SPE IAC Immunoaffinity Column (IAC) - Highest Selectivity - Cleanest Extract Sample->IAC QuEChERS QuEChERS - Fast & Easy - Effective for Multi-residue Sample->QuEChERS LCMS LC-MS/MS Analysis SPE->LCMS IAC->LCMS QuEChERS->LCMS

Caption: Comparison of sample preparation strategies for DAS analysis.

References

Navigating the Frontier of Drug Target Discovery: A Technical Support Center for DARTS

Author: BenchChem Technical Support Team. Date: December 2025

Addressing the Critical Gap in Interlaboratory Validation for Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) method has emerged as a powerful, label-free approach for identifying the protein targets of small molecules, a crucial step in drug discovery and development.[1][2][3] By leveraging the principle that a protein becomes more resistant to protease digestion upon binding to a small molecule, DARTS offers a direct means to uncover drug-protein interactions within a complex biological sample.[1][3] However, the full potential of this technique is hampered by a significant challenge: the absence of formally validated, standardized protocols across different laboratories. This lack of interlaboratory validation can lead to variability in results and poses a hurdle for the broader adoption and regulatory acceptance of DARTS-based findings.

To address this critical gap, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for implementing and troubleshooting DARTS experiments. Through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to foster greater consistency and reliability in the application of this promising technique.

Troubleshooting Guide: Common Challenges in DARTS Experiments

This guide addresses specific issues that users may encounter during their DARTS experiments, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
No difference in protein digestion between treated and control samples. Ineffective drug-protein interaction: The small molecule may not be binding to the target protein under the experimental conditions.- Increase the concentration of the small molecule. - Optimize incubation time and temperature for drug-protein binding. - Ensure the protein lysate conditions (pH, salt concentration) are compatible with binding.
Suboptimal protease activity: The protease may be inactive or its activity may be inhibited.- Use a fresh aliquot of protease for each experiment.[4] - Confirm the activity of the protease using a known substrate. - Ensure the digestion buffer is optimal for the chosen protease.
Target protein is inherently resistant to the chosen protease. - Test a panel of different proteases with varying cleavage specificities (e.g., thermolysin, subtilisin, trypsin).[1] - Increase the protease concentration or digestion time.
High background of undigested proteins in all samples. Insufficient protease concentration or digestion time: The protease is not effectively digesting the majority of proteins.- Perform a titration experiment to determine the optimal protease-to-protein ratio. - Increase the digestion time.
Presence of protease inhibitors in the cell lysate. - Ensure that protease inhibitors used during cell lysis are removed or diluted sufficiently before the digestion step.
Inconsistent results between replicate experiments. Variability in sample preparation: Inconsistent protein concentrations or pipetting errors can lead to variability.- Accurately determine and normalize the protein concentration of all lysates before starting the experiment. - Use calibrated pipettes and consistent pipetting techniques.
Variability in protease activity: The activity of the protease can vary between aliquots or with storage conditions.- Aliquot the protease upon receipt and store it at the recommended temperature. Use a fresh aliquot for each experiment.[4]
Difficulty in detecting the target protein by Western blot. Low abundance of the target protein: The target protein may be expressed at low levels in the cell lysate.[1]- Enrich the target protein from the lysate before performing the DARTS experiment. - Use a more sensitive detection method, such as mass spectrometry.[4]
Poor antibody quality: The antibody used for Western blotting may have low affinity or specificity.- Validate the antibody for its intended application. - Use a high-quality, validated antibody.

Frequently Asked Questions (FAQs)

1. What is the fundamental principle behind the DARTS method?

DARTS is based on the biochemical principle that when a small molecule binds to a protein, it can stabilize the protein's structure. This increased stability often makes the protein more resistant to digestion by proteases.[1][3] By comparing the protein degradation patterns in the presence and absence of the small molecule, researchers can identify proteins that are protected from digestion, indicating a binding interaction.[1]

2. What are the key advantages of using DARTS over other target identification methods?

The primary advantage of DARTS is that it is a label-free method, meaning it does not require any modification or immobilization of the small molecule.[2][5][6] This avoids potential alterations to the compound's binding properties and allows for the study of drug-target interactions in a more native-like environment.

3. How do I choose the right protease for my DARTS experiment?

The choice of protease is critical for a successful DARTS experiment.[1] It is recommended to start with a broad-specificity protease like pronase or thermolysin.[4] However, the optimal protease will depend on the specific target protein. It is advisable to test a panel of proteases to find one that effectively digests the protein of interest in its unbound state while showing a discernible difference upon ligand binding.[1]

4. What are the critical parameters to optimize in a DARTS experiment?

Several parameters need to be optimized, including:

  • Protease concentration: A titration should be performed to find the concentration that results in sufficient digestion of the unbound target without being excessive.

  • Digestion time: The incubation time with the protease needs to be optimized to achieve a clear difference between the protected and unprotected protein.

  • Drug concentration: The concentration of the small molecule should be sufficient to ensure target engagement. A dose-response experiment can be performed to determine the optimal concentration.

5. Can DARTS be used for quantitative analysis of drug-target affinity?

While primarily a qualitative method for target identification, DARTS can provide semi-quantitative information about binding affinity. By performing the experiment with varying concentrations of the small molecule, one can observe a dose-dependent protection of the target protein, which can be used to estimate the dissociation constant (Kd).

Experimental Protocols

General Workflow for a DARTS Experiment

This protocol outlines the key steps for performing a DARTS experiment followed by Western blot analysis.

1. Preparation of Cell Lysate: a. Culture and harvest cells of interest. b. Lyse the cells in a suitable buffer (e.g., M-PER or RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Drug Treatment: a. Aliquot the cell lysate into two or more tubes. b. To the "treated" sample, add the small molecule of interest to the desired final concentration. c. To the "control" sample, add the same volume of vehicle (e.g., DMSO). d. Incubate the samples at room temperature for a specified time (e.g., 1 hour) to allow for drug-protein binding.

3. Protease Digestion: a. Prepare a fresh solution of the chosen protease (e.g., thermolysin) in the appropriate digestion buffer. b. Add the protease to both the treated and control samples at the optimized protease-to-protein ratio. c. Incubate the samples at room temperature for the optimized digestion time. d. Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating the samples.

4. Western Blot Analysis: a. Separate the digested protein samples by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific to the putative target protein. e. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the protein bands using an appropriate substrate and imaging system.

Diagram of the DARTS Experimental Workflow

DARTS_Workflow cluster_preparation 1. Sample Preparation cluster_treatment 2. Drug Treatment cluster_digestion 3. Protease Digestion cluster_analysis 4. Analysis Cell_Lysate Cell Lysate Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant Control Control (Vehicle) Protein_Quant->Control Treated Treated (Drug) Protein_Quant->Treated Protease_Addition Add Protease Control->Protease_Addition Treated->Protease_Addition Digestion Incubate Protease_Addition->Digestion SDS_PAGE SDS-PAGE Digestion->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: General experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Signaling Pathway Visualization: A Hypothetical Example

In a scenario where DARTS identifies a kinase as a target of a novel inhibitor, understanding the downstream signaling pathway is crucial.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Drug Novel Inhibitor Kinase Identified Kinase Target Drug->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Downstream_Effector Downstream Effector Substrate->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway involving a kinase identified by DARTS.

By providing this centralized resource, we hope to empower researchers to overcome the challenges associated with the lack of standardized DARTS protocols, thereby accelerating the pace of drug discovery and contributing to the development of novel therapeutics.

References

Validation & Comparative

A Comparative Toxicological Guide: Diacetoxyscirpenol vs. T-2 Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicology of two prominent Type A trichothecene (B1219388) mycotoxins: Diacetoxyscirpenol (B1670381) (DAS) and T-2 toxin. Both mycotoxins, produced by various Fusarium species, are significant contaminants of cereal grains and pose a considerable threat to human and animal health.[1] This document outlines their comparative acute toxicity, cytotoxic effects, and mechanisms of action, supported by experimental data and detailed methodologies.

Executive Summary

This compound and T-2 toxin share a common mechanism of toxicity, primarily through the inhibition of protein synthesis and induction of apoptosis.[1] However, quantitative data reveals significant differences in their toxic potency. Generally, T-2 toxin is considered more toxic than DAS. In vitro studies on human Jurkat T cells have demonstrated that T-2 toxin exhibits higher cytotoxicity than DAS.[1][2] Both mycotoxins are rapidly absorbed and metabolized, and they can induce a range of toxic effects, including immunotoxicity, dermal toxicity, and anorexia.

Quantitative Toxicology Data

The following tables summarize the key toxicological parameters for this compound and T-2 toxin, providing a clear comparison of their potency.

Table 1: Comparative Acute Lethal Dose (LD50) Values

SpeciesRoute of AdministrationThis compound (DAS) LD50 (mg/kg)T-2 Toxin LD50 (mg/kg)
MouseOral15.5[3]3.0 - 5.0[4]
MouseIntraperitoneal1.0 - 6.0[5]5.2[6]
MouseIntravenous--
RatOral-2.3 - 5.2[7]
RatIntraperitoneal-1.3 - 2.6[7]
RatIntravenous0.7 - 1.2[7]0.7 - 1.2[7]
RatSubcutaneous-0.6 - 2.0[7]

Table 2: Comparative In Vitro Cytotoxicity (IC50)

Cell LineToxinIC50 ConcentrationExposure TimeReference
Human Jurkat T cellsThis compound (DAS)Higher than T-2 toxin24 hours[1][2]
Human Jurkat T cellsT-2 ToxinLower than DAS24 hours[1][2]

Mechanisms of Action: A Comparative Overview

Both DAS and T-2 toxin exert their toxicity by binding to the 60S ribosomal subunit, which inhibits protein synthesis. This disruption of cellular machinery triggers a cascade of events leading to apoptosis, or programmed cell death.

Signaling Pathways

While both toxins converge on apoptosis, the specific signaling pathways they activate may have distinct features.

T-2 Toxin-Induced Apoptosis: T-2 toxin is known to induce oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress, in turn, activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, ultimately leading to apoptosis.[8]

This compound-Induced Apoptosis: DAS has been shown to initiate apoptosis through the activation of caspase-8 and the subsequent cleavage of Bid. This leads to the release of cytochrome c from the mitochondria, activating the intrinsic apoptotic pathway involving caspase-9 and the executioner caspase-3.[9]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the known signaling pathways for T-2 toxin and this compound.

T2_Toxin_Pathway T2 T-2 Toxin ROS Reactive Oxygen Species (ROS) T2->ROS JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis DAS_Pathway DAS This compound (DAS) Casp8 Caspase-8 Activation DAS->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Mito Mitochondria Bid->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MTT_Workflow cluster_prep Cell Preparation cluster_treat Toxin Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add varying concentrations of DAS or T-2 Toxin Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

Comparative Guide to Method Validation for Diacetoxyscirpenol Analysis in Commercial Popcorn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of Diacetoxyscirpenol (DAS), a type A trichothecene (B1219388) mycotoxin, in commercial popcorn. The selection of a robust and reliable analytical method is critical for food safety monitoring and toxicological studies. This document presents a comparison of two common analytical approaches: Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound (DAS)

This compound is a mycotoxin produced by various Fusarium species of fungi that can contaminate cereal grains, including corn.[1][2] Its presence in food products like popcorn poses a potential risk to human and animal health.[3] DAS is a potent inhibitor of protein synthesis, which can lead to a cellular stress response known as the ribotoxic stress response.[1][4][5] This response involves the activation of mitogen-activated protein kinases (MAPKs), which can trigger inflammatory responses and apoptosis (programmed cell death).[5][6] Given its toxicity, sensitive and validated analytical methods are essential for its detection and quantification in food matrices.

Comparative Analysis of Analytical Methods

The two methods detailed below, GC-ECD and LC-MS/MS, are frequently employed for mycotoxin analysis. While both are capable of detecting DAS, they differ in terms of sensitivity, selectivity, and instrumentation requirements.

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. For a compound like DAS, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis. The electron capture detector is highly sensitive to electrophilic compounds, making it suitable for the detection of the derivatized DAS.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry has become the preferred method for mycotoxin analysis due to its high sensitivity and selectivity.[7] This technique separates compounds in a liquid phase followed by mass analysis, which provides structural information and allows for highly specific detection and quantification, often without the need for derivatization.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the two methods for the analysis of DAS in popcorn. The data presented is a synthesis of expected performance based on published studies for similar matrices.[8][9][10]

Performance ParameterMethod 1: GC-ECDMethod 2: LC-MS/MS
Linearity (R²) > 0.99> 0.995
Recovery (%) 85 - 10590 - 110
Precision (RSD%) < 15%< 10%
Limit of Detection (LOD) 5 - 10 µg/kg0.5 - 2 µg/kg
Limit of Quantification (LOQ) 15 - 30 µg/kg1.5 - 6 µg/kg
Derivatization Required YesNo
Confirmation of Identity Based on retention timeHigh (based on precursor and product ions)

Experimental Protocols

Detailed experimental protocols for both methods are provided below.

Method 1: GC-ECD Protocol

1. Sample Preparation and Extraction:

  • Homogenize 25 g of popcorn sample to a fine powder.

  • Extract the sample with 100 mL of methanol:water (80:20, v/v) by shaking for 60 minutes.

  • Filter the extract through a Whatman No. 4 filter paper.

  • Take a 10 mL aliquot of the filtrate and dilute with 40 mL of phosphate-buffered saline (PBS).

2. Clean-up:

  • Pass the diluted extract through an immunoaffinity column (IAC) specific for trichothecenes at a flow rate of 1-2 mL/min.

  • Wash the column with 10 mL of deionized water.

  • Elute the toxins from the column with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

3. Derivatization:

  • Reconstitute the dried extract in 200 µL of a derivatizing agent (e.g., a mixture of heptafluorobutyric anhydride (B1165640) and pyridine).

  • Heat the mixture at 60°C for 30 minutes.

  • Evaporate the excess derivatizing agent under nitrogen.

  • Reconstitute the residue in 1 mL of isooctane (B107328) for GC analysis.

4. GC-ECD Analysis:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 120°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 300°C.

  • Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

Method 2: LC-MS/MS Protocol

1. Sample Preparation and Extraction:

  • Homogenize 25 g of popcorn sample to a fine powder.

  • Extract the sample with 100 mL of acetonitrile:water (84:16, v/v) by shaking for 60 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Take a 5 mL aliquot of the supernatant and evaporate to dryness under nitrogen at 50°C.

2. Clean-up:

  • Reconstitute the residue in 1 mL of methanol:water (20:80, v/v).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: AB Sciex 4000 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • MRM Transitions: Monitor at least two transitions for DAS (e.g., m/z 367.2 -> 105.1 and 367.2 -> 245.1).

Mandatory Visualizations

Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Validation Validation cluster_Reporting Reporting P1 Define Analytical Requirements (Analyte, Matrix, Limits) P2 Select Appropriate Method (GC-ECD vs. LC-MS/MS) P1->P2 E1 Sample Preparation (Extraction, Clean-up) P2->E1 E2 Instrumental Analysis E1->E2 E3 Data Acquisition E2->E3 V1 Linearity & Range E3->V1 V2 Accuracy (Recovery) E3->V2 V3 Precision (Repeatability, Intermediate Precision) E3->V3 V4 Selectivity & Specificity E3->V4 V5 LOD & LOQ E3->V5 V6 Robustness E3->V6 R1 Validation Report V1->R1 V2->R1 V3->R1 V4->R1 V5->R1 V6->R1 R2 Standard Operating Procedure (SOP) R1->R2

Caption: Workflow for analytical method validation.

Ribotoxic_Stress_Response DAS This compound (DAS) Ribosome Ribosome (60S subunit) DAS->Ribosome binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis leads to RSR Ribotoxic Stress Response ProteinSynthesis->RSR triggers MAPK MAP Kinase Activation (JNK, p38) RSR->MAPK activates Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Signaling pathway of DAS-induced ribotoxic stress.

References

Unmasking the Hidden Reactivity: A Guide to Diacetoxyscirpenol Cross-Reactivity in Mycotoxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals assessing the cross-reactivity of Diacetoxyscirpenol (DAS) in commercially available mycotoxin immunoassays. This document provides a comparative analysis of assay specificity, detailed experimental protocols for cross-reactivity assessment, and visual workflows to aid in experimental design and data interpretation.

This compound (DAS), a type A trichothecene (B1219388) mycotoxin, is a natural contaminant in various cereals and grains, posing a significant threat to human and animal health.[1][2] Accurate detection of mycotoxins is paramount for food safety and toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for rapid screening of mycotoxins due to their simplicity, sensitivity, and high throughput.[3] However, the presence of structurally related mycotoxins can lead to cross-reactivity, where an antibody unintendedly binds to a molecule similar to the target analyte, potentially leading to inaccurate quantification and false-positive results. This guide focuses on the critical issue of DAS cross-reactivity in immunoassays designed for other common mycotoxins.

Comparative Analysis of Cross-Reactivity

The specificity of an immunoassay is determined by the antibody's ability to selectively bind to its target antigen. Due to the structural similarities among trichothecene mycotoxins, cross-reactivity is a common concern. The following table summarizes the reported cross-reactivity of this compound in various mycotoxin immunoassays. It is important to note that cross-reactivity can vary between different commercial kits and antibody batches.

Immunoassay TargetCommercial Kit/AntibodyThis compound (DAS) Cross-Reactivity (%)Other Cross-Reactants (%)Reference
This compound Creative Diagnostics DAS ELISA Kit100 T-2 toxin: <0.1HT-2 toxin: <0.1Deoxynivalenol: <0.1Nivalenol: <0.1
This compound Monoclonal Antibody (mAb) 3H10100 T-2 toxin: <1HT-2 toxin: <1Deoxynivalenol: <1Nivalenol: <1[1]
Deoxynivalenol (B1670258) (DON) Various Commercial DON ELISA Kits (e.g., AGRAQUANT, DON EIA, VERATOX)Low 15-Acetyl-DON: ModerateFusarenone X: ModerateDON-3-Glc: HighDOM-1: High3-Ac-DON: HighNivalenol: High (DON EIA)[4]

Key Observations:

  • Immunoassays developed specifically for this compound demonstrate high specificity, with minimal cross-reactivity to other tested trichothecenes.[1][5]

  • Commercial ELISA kits designed for the detection of Deoxynivalenol (DON) generally exhibit low cross-reactivity towards this compound.[4][6] This is a critical consideration when screening samples for DON, as the presence of DAS is unlikely to cause significant interference in these specific assays.

  • It is crucial for researchers to consult the manufacturer's data sheet for specific cross-reactivity information for the immunoassay kit being used, as antibody performance can differ.

Experimental Protocols

To accurately assess the cross-reactivity of a mycotoxin immunoassay with this compound, a well-defined experimental protocol is essential. The following is a generalized procedure for an indirect competitive ELISA (ic-ELISA), a common format for mycotoxin analysis.

Protocol: Assessment of this compound Cross-Reactivity by Indirect Competitive ELISA (ic-ELISA)

1. Reagent Preparation:

  • Coating Buffer (pH 9.6, 0.05M Carbonate-Bicarbonate): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in distilled water to a final volume of 1000 ml.

  • Wash Buffer (PBST, pH 7.4): 0.01 M Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody Diluent: Prepare as recommended by the antibody supplier, typically in blocking buffer or a specialized diluent.

  • Enzyme-Conjugated Secondary Antibody Diluent: Prepare as recommended by the supplier, typically in blocking buffer.

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2M Sulfuric Acid (H₂SO₄).

  • Mycotoxin Standards: Prepare stock solutions of the target mycotoxin and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and create a series of dilutions in the assay buffer.

2. ELISA Procedure:

  • Coating: Dilute the coating antigen (e.g., mycotoxin-protein conjugate) in coating buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of the mycotoxin standard dilutions (target mycotoxin and DAS separately) to respective wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis and Calculation of Cross-Reactivity:

  • Generate a standard curve for the target mycotoxin by plotting the absorbance against the logarithm of the mycotoxin concentration.

  • Determine the IC50 value, which is the concentration of the mycotoxin that causes 50% inhibition of the maximum signal.

  • Similarly, determine the IC50 value for this compound using its own dilution series.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of Target Mycotoxin / IC50 of this compound) x 100

Visualizing the Process

To further clarify the experimental logic and immunoassay principle, the following diagrams have been generated using Graphviz.

competitive_immunoassay cluster_well Microtiter Well Surface CoatingAntigen Coating Antigen BoundComplex Antibody-Antigen Complex FreeMycotoxin Free Mycotoxin (Target or DAS) FreeMycotoxin->BoundComplex Competes for binding sites PrimaryAntibody Primary Antibody PrimaryAntibody->BoundComplex Unbound Unbound Antibody BoundComplex->Unbound

Caption: Principle of Competitive Immunoassay for Mycotoxin Detection.

cross_reactivity_workflow Start Start: Prepare Reagents (Buffers, Antibodies, Standards) CoatPlate Coat Microtiter Plate with Coating Antigen Start->CoatPlate BlockPlate Block Plate to Prevent Non-specific Binding CoatPlate->BlockPlate AddStandards Add Mycotoxin Standards (Target & DAS Dilutions) BlockPlate->AddStandards AddAntibody Add Primary Antibody (Competitive Incubation) AddStandards->AddAntibody AddSecondaryAb Add Enzyme-Conjugated Secondary Antibody AddAntibody->AddSecondaryAb AddSubstrate Add Substrate & Develop Color AddSecondaryAb->AddSubstrate ReadAbsorbance Read Absorbance at 450 nm AddSubstrate->ReadAbsorbance AnalyzeData Analyze Data: Generate Standard Curves & Determine IC50 Values ReadAbsorbance->AnalyzeData CalculateCR Calculate % Cross-Reactivity AnalyzeData->CalculateCR

Caption: Experimental Workflow for Assessing Cross-Reactivity.

Conclusion

The assessment of cross-reactivity is a critical step in the validation of any mycotoxin immunoassay. While dedicated this compound immunoassays exhibit high specificity, researchers utilizing assays for other trichothecenes, such as Deoxynivalenol, should be aware of the potential for cross-reactivity, although in the case of DAS in DON kits, this appears to be low. By following standardized experimental protocols and carefully analyzing the data, scientists can confidently assess the specificity of their immunoassays and ensure the accuracy of their mycotoxin quantification. This guide provides the foundational knowledge and practical steps necessary to conduct these vital assessments.

References

Comparative Analysis of the Emetic Potency of Diacetoxyscirpenol and Deoxynivalenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the emetic properties of two prevalent trichothecene (B1219388) mycotoxins, Diacetoxyscirpenol (DAS) and Deoxynivalenol (DON).

This guide provides a detailed comparison of the emetic potency of this compound (DAS), a type A trichothecene, and Deoxynivalenol (DON), a type B trichothecene. Both mycotoxins are common contaminants of cereal grains and pose a significant health risk to humans and animals due to their toxic effects, including the induction of emesis (vomiting). Understanding the relative emetic potency and underlying mechanisms of these toxins is crucial for risk assessment and the development of potential therapeutic interventions.

Data Presentation: Quantitative Comparison of Emetic Potency

The following table summarizes the key quantitative data on the emetic potency of DAS and DON, primarily derived from studies utilizing the mink and swine animal models. The mink is a well-established model for emesis research due to its sensitivity to emetic stimuli, while swine are a naturally susceptible species often affected by mycotoxin contamination in feed.

ParameterThis compound (DAS)Deoxynivalenol (DON)Animal ModelRoute of AdministrationCitation
Minimum Emetic Dose 0.1 mg/kg bw (80% response)0.05 mg/kg bwMinkOral[1]
0.25 mg/kg bw (20% response)0.1 mg/kg bwMinkIntraperitoneal (IP)[1]
Not explicitly found0.1 - 0.2 mg/kgSwine (9-10 kg)Oral[2]
Not explicitly found0.05 mg/kgSwine (9-10 kg)Intraperitoneal (IP)[2]
Median Emetic Dose (ED50) 0.11 mg/kg bw0.03 mg/kg bwMinkOral[1]
0.34 mg/kg bw0.08 mg/kg bwMinkIntraperitoneal (IP)[1]
No-Observed-Adverse-Effect Level (NOAEL) for Emesis 0.13 mg/kg bw0.05 mg/kg bwMinkIntraperitoneal (IP)[1]
0.05 mg/kg bw0.01 mg/kg bwMinkOral[1]
Lowest-Observed-Adverse-Effect Level (LOAEL) for Emesis 0.25 mg/kg bw0.10 mg/kg bwMinkIntraperitoneal (IP)[1]
0.10 mg/kg bw0.05 mg/kg bwMinkOral[1]

Key Observation: Based on the available data, Deoxynivalenol (DON) is a more potent emetic agent than this compound (DAS) in the mink model, exhibiting a lower minimum emetic dose and a lower ED50 for both oral and intraperitoneal routes of administration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of DAS and DON emetic potency.

Mink Emesis Bioassay

This protocol is adapted from studies investigating mycotoxin-induced emesis in mink.[3][4]

  • Animal Model: Adult male mink are typically used. Animals are housed individually and acclimatized to the experimental conditions.

  • Fasting: Mink are fasted for 24 hours prior to the experiment to ensure an empty stomach, which facilitates the clear observation of emetic events. Water is provided ad libitum.

  • Dosing:

    • Oral Administration: The mycotoxin (DAS or DON), dissolved in a suitable vehicle (e.g., water or saline), is administered directly into the stomach via gavage.

    • Intraperitoneal (IP) Administration: The mycotoxin solution is injected into the peritoneal cavity.

  • Observation: Following administration, each animal is observed continuously for a period of up to 6 hours.[4] Emetic events are recorded, with a distinction often made between retching (rhythmic abdominal contractions without expulsion of material) and vomiting (forceful expulsion of gastric contents).

  • Data Collection: The following parameters are typically recorded:

    • Latency to the first emetic event.

    • Total number of retches and vomits.

    • Duration of the emetic period.

  • Blood Sampling (for mechanistic studies): To investigate the involvement of signaling molecules, blood samples can be collected at various time points post-dosing. Plasma is then analyzed for levels of potential mediators like serotonin (B10506) (5-HT) and peptide YY (PYY).[3]

Swine Emesis Study Protocol

This protocol is based on studies evaluating the emetic effects of DON in young pigs.[2]

  • Animal Model: Young pigs (e.g., 9-10 kg body weight) are commonly used as they are sensitive to the emetic effects of mycotoxins.

  • Housing and Acclimatization: Pigs are housed in individual pens that allow for easy observation and collection of vomitus. They are allowed to acclimate to their environment before the experiment.

  • Dosing:

    • Oral Administration: The mycotoxin can be mixed with a small amount of feed or administered via oral gavage.

    • Intraperitoneal (IP) Administration: The mycotoxin solution is injected into the peritoneal cavity.

  • Observation: Animals are observed for several hours following toxin administration. The primary endpoint is the occurrence of vomiting.

  • Data Analysis: The minimum dose required to induce emesis is determined.

Mandatory Visualization

Signaling Pathway for DAS and DON-Induced Emesis

Both this compound and Deoxynivalenol are believed to induce emesis through a similar peripheral signaling pathway involving the release of neuroactive substances from enterochromaffin cells in the gastrointestinal tract.[5][6]

G cluster_gut Gastrointestinal Lumen cluster_circulation Circulation / Vagal Afferents cluster_brain Central Nervous System Mycotoxin This compound (DAS) or Deoxynivalenol (DON) EC_Cell Enterochromaffin (EC) Cell Mycotoxin->EC_Cell Stimulation PYY Peptide YY (PYY) Release EC_Cell->PYY Serotonin Serotonin (5-HT) Release EC_Cell->Serotonin Vagal_Afferent Vagal Afferent Nerve PYY->Vagal_Afferent Binds to NPY2R Serotonin->Vagal_Afferent Binds to 5-HT3R NTS Nucleus of the Solitary Tract (NTS) Vagal_Afferent->NTS CPG Central Pattern Generator (Vomiting Center) NTS->CPG AP Area Postrema (AP) AP->CPG Emesis Emesis (Vomiting) CPG->Emesis

Caption: Signaling pathway of DAS and DON-induced emesis.

Experimental Workflow for Mink Emesis Bioassay

The following diagram illustrates the typical workflow for conducting an emesis bioassay in the mink model.

G start Start acclimatization Animal Acclimatization start->acclimatization fasting 24-hour Fasting (Water ad libitum) acclimatization->fasting dosing Mycotoxin Administration (Oral or IP) fasting->dosing observation Continuous Observation (up to 6 hours) dosing->observation data_collection Record Emetic Events: - Latency - Frequency (Retching/Vomiting) - Duration observation->data_collection blood_sampling Blood Sampling (Optional) - Analyze for 5-HT, PYY observation->blood_sampling end End data_collection->end blood_sampling->end

Caption: Experimental workflow for the mink emesis bioassay.

References

Diacetoxyscirpenol's Impact on Drug-Metabolizing Enzymes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive analysis of the effects of Diacetoxyscirpenol (DAS) on drug-metabolizing enzymes reveals distinct and overlapping activities when compared to other prevalent trichothecene (B1219388) mycotoxins. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the current scientific data, detailed experimental protocols, and insights into the signaling pathways involved.

This compound, a type A trichothecene mycotoxin produced by various Fusarium species, is a contaminant of global concern in cereal grains. Its impact on the body's ability to metabolize drugs is a critical area of study, with implications for drug safety and efficacy. This guide synthesizes experimental data on how DAS and other key trichothecenes, including T-2 toxin, deoxynivalenol (B1670258) (DON), and nivalenol (B191977) (NIV), modulate the activity and expression of crucial Phase I and Phase II drug-metabolizing enzymes.

Comparative Effects on Drug-Metabolizing Enzymes

The influence of DAS and its counterparts on drug-metabolizing enzymes is complex, with studies demonstrating both induction and inhibition of these critical proteins. The following tables summarize the quantitative data from various experimental studies.

Table 1: Comparative Effects of Trichothecenes on Phase I Cytochrome P450 (CYP) Enzymes

TrichotheceneEnzyme/ActivitySpecies/SystemEffectReference
This compound (DAS) Total hepatic microsomal CYP450Rat (in vivo)Decrease[1]
Aniline hydroxylationRat (in vivo)Decrease[1]
Benzphetamine dealkylationRat (in vivo)Decrease[1]
T-2 Toxin Total hepatic microsomal CYP450Rat (in vivo)Decrease[1]
Aniline hydroxylationRat (in vivo)Decrease[1]
Benzphetamine dealkylationRat (in vivo)Decrease[1]
Pulmonary monooxygenaseRat (in vivo)Increase[1]
Deoxynivalenol (DON) CYP1A1 expressionPorcine Leydig cells (in vitro)No significant change[2]
CYP11A1 expressionPorcine Leydig cells (in vitro)No significant change[2]
Nivalenol (NIV) Cytochrome P-450 activityRat (in vivo)Increase
P4502B1/2 expressionRat (in vivo)Transient increase
P4501A2 expressionRat (in vivo)Slight induction

Table 2: Comparative Effects of Trichothecenes on Phase II Conjugating Enzymes

TrichotheceneEnzyme/ActivitySpecies/SystemEffectReference
This compound (DAS) p-nitrophenol glucuronyltransferaseRat (in vivo)Enhancement[1]
Glutathione (B108866) conjugationRat (in vivo)No change[1]
T-2 Toxin p-nitrophenol glucuronyltransferaseRat (in vivo)Enhancement[1]
Glutathione conjugationRat (in vivo)No change[1]
Deoxynivalenol (DON) Glutathione S-transferase (GST)Not specifiedCan be detoxified by GST
Nivalenol (NIV) Glutathione S-transferase (GST) activityRat (in vivo)Increase

Signaling Pathways Implicated in Enzyme Regulation

The modulation of drug-metabolizing enzymes by trichothecenes is, in part, regulated by key cellular signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including several cytochrome P450s like CYP1A1 and CYP1B1.[3][4] The Nrf2 pathway is a primary regulator of the cellular antioxidant response and controls the expression of numerous Phase II detoxifying enzymes, such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6][7]

While direct evidence for DAS activating these pathways to modulate drug-metabolizing enzymes is still emerging, the known effects of other trichothecenes on these pathways provide a framework for understanding its potential mechanisms of action. For instance, T-2 toxin has been shown to induce oxidative stress, a known activator of the Nrf2 pathway.[5]

Signaling_Pathways cluster_0 Cellular Environment cluster_1 Signaling Cascades cluster_2 Gene Expression Regulation cluster_3 Cellular Response Trichothecenes Trichothecenes (DAS, T-2, DON, NIV) AhR AhR Trichothecenes->AhR Activation? Oxidative_Stress Oxidative Stress Trichothecenes->Oxidative_Stress CYP_Genes CYP Genes (e.g., CYP1A1, CYP1B1) AhR->CYP_Genes Induction Nrf2 Nrf2 PhaseII_Genes Phase II Genes (e.g., GSTs, NQO1) Nrf2->PhaseII_Genes Induction Oxidative_Stress->Nrf2 Activation Altered_Metabolism Altered Drug Metabolism CYP_Genes->Altered_Metabolism PhaseII_Genes->Altered_Metabolism

Figure 1: Proposed signaling pathways for trichothecene-mediated regulation of drug-metabolizing enzymes.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for key experiments cited in the comparison of trichothecene effects.

Experimental Workflow for Assessing Mycotoxin Effects

Experimental_Workflow cluster_0 In Vitro / In Vivo Exposure cluster_1 Sample Collection & Preparation cluster_2 Analysis of Drug-Metabolizing Enzymes A1 Cell Culture or Animal Model A2 Treatment with Trichothecenes (DAS, T-2, DON, NIV) A1->A2 B1 Harvest Cells or Tissues (e.g., Liver, Kidney) A2->B1 B2 Prepare Microsomes, Cytosol, RNA, or Protein Lysates B1->B2 C1 Enzyme Activity Assays (CYPs, UGTs, GSTs) B2->C1 C2 Gene Expression Analysis (qRT-PCR) B2->C2 C3 Protein Expression Analysis (Western Blot) B2->C3

Figure 2: General experimental workflow for studying the effects of trichothecenes on drug-metabolizing enzymes.

Quantification of Gene Expression by qRT-PCR

Objective: To measure the mRNA levels of target drug-metabolizing enzyme genes (e.g., CYP1A1, UGT1A1, GSTA1) following exposure to trichothecenes.

Protocol:

  • RNA Extraction: Isolate total RNA from treated and control cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include no-template controls to check for contamination.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Analysis of Protein Expression by Western Blot

Objective: To determine the protein levels of drug-metabolizing enzymes in response to trichothecene treatment.

Protocol:

  • Protein Extraction: Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of UGT Enzyme Activity (p-Nitrophenol Assay)

Objective: To measure the activity of UDP-glucuronosyltransferases (UGTs) using p-nitrophenol as a substrate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing microsomal protein, a buffer (e.g., Tris-HCl), magnesium chloride, and the substrate p-nitrophenol.

  • Reaction Initiation: Pre-incubate the reaction mixture at 37°C and then initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA).

  • Incubation: Incubate the reaction at 37°C for a specific time period.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

  • Product Measurement: Centrifuge the mixture to pellet the protein. Add a basic solution (e.g., NaOH) to the supernatant to develop the color of the unreacted p-nitrophenol.

  • Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) to determine the amount of p-nitrophenol remaining.

  • Calculation: Calculate the UGT activity based on the rate of p-nitrophenol consumption.

Measurement of GST Enzyme Activity (CDNB Assay)

Objective: To determine the total activity of Glutathione S-transferases (GSTs) using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

Protocol:

  • Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate (B84403) buffer), reduced glutathione (GSH), and the cell or tissue lysate.

  • Reaction Initiation: Initiate the reaction by adding the substrate CDNB.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Calculation: Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate.

This guide provides a foundational understanding of the comparative effects of this compound and other trichothecenes on drug-metabolizing enzymes. Further research is warranted to fully elucidate the specific molecular mechanisms and to establish a comprehensive risk assessment for co-exposure to these mycotoxins and various pharmaceuticals.

References

Correlation of In Vivo and In Vitro Toxicological Data for Diacetoxyscirpenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro toxicological data for Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows, this document aims to facilitate a deeper understanding of the toxicological profile of DAS and the correlation between animal and cell-based studies.

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints for this compound from both in vivo and in vitro studies, allowing for a direct comparison of its potency across different biological systems.

Table 1: Summary of In Vivo Toxicological Data for this compound (DAS)

SpeciesEndpointDosage/ConcentrationRoute of AdministrationObserved EffectsReference
Mouse (ICR)Developmental Toxicity (Teratogenicity)1.0 - 6.0 mg/kg body weight (single dose)IntraperitonealDose-related increase in fetal resorption, reduced fetal body weight, and skeletal malformations.[1][1]
MouseGenotoxicity0.5, 0.75, 1.0 mg/kg body weight (single and repeated doses)IntraperitonealSignificant reduction in mitotic activity; structural and numerical chromosome abnormalities in bone marrow and germ cells.[2][3][2][3]
MinkAcute Toxicity (Emesis)NOAEL: < 0.25 mg/kg bw, LOAEL: 0.25 mg/kg bw, ED50: 0.34 mg/kg bw (oral)OralInduction of vomiting.[4][4]
MinkAcute Toxicity (Emesis)NOAEL: 0.1 mg/kg bw, LOAEL: 0.25 mg/kg bw, ED50: 0.38 mg/kg bw (intraperitoneal)IntraperitonealInduction of vomiting.[4][4]
Human (from clinical trials with anguidine)Acute Toxicity (Emesis)NOAEL: 32 µg/kg body weightIntravenousEmesis.[5][5]
Human (from clinical trials with anguidine)HematotoxicityNOAEL: 65 µg/kg body weightIntravenousHematological disorders such as neutropenia.[5][6][5][6]
SwineAcute ToxicopathyNot specifiedIntravenousDetails on toxic effects are available in the cited literature.[7]

Table 2: Summary of In Vitro Toxicological Data for this compound (DAS)

Cell Line/SystemEndpointIC50/CC50 ValueExposure TimeAssayReference
Human Jurkat T cellsCytotoxicityIC50: ~5 x 10⁻⁹ MNot SpecifiedNot Specified[8]
Human Jurkat T cellsCytotoxicityIC50: 2.73 µM24 hoursMTT Assay[9]
Human Granulo-monocytic progenitors (CFU-GM)Inhibition of Colony FormationIC50: 7.6 x 10⁻⁹ M14 daysCFU-GM Assay[10]
Rat Granulo-monocytic progenitors (CFU-GM)Inhibition of Colony FormationIC50: 6.2 x 10⁻⁹ M14 daysCFU-GM Assay[10]
Rabbit ReticulocytesInhibition of Protein SynthesisIC50: 8.2 x 10⁻⁸ MNot SpecifiedNot Specified[8]
Monkey Kidney (Vero) cellsCytotoxicityIC50: 3 x 10⁻⁹ MNot SpecifiedNot Specified[8]
SF-9 Insect CellsCytotoxicityCC50: 1.1 µMNot SpecifiedTrypan Blue Dye Exclusion[9]
Mouse Macrophage (RAW 264.7)CytotoxicityIC50: 3.66 - 17.74 nMNot SpecifiedNot Specified[11]
Human Hepatoblastoma (HepG2)CytotoxicityIC50: 3.66 - 17.74 nMNot SpecifiedNot Specified[11]
Human Embryonic Kidney (HEK 293T)CytotoxicityIC50: 3.66 - 17.74 nMNot SpecifiedNot Specified[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to generate the data presented in this guide.

In Vivo Experimental Protocols

1. Developmental Toxicity in Mice

  • Animal Model: Time-mated ICR (Institute of Cancer Research) mice.

  • Test Substance Administration: this compound (DAS) is dissolved in a 1:9 mixture of propylene (B89431) glycol and saline. A single intraperitoneal (i.p.) injection is administered to pregnant mice on a specific day of gestation (e.g., days 7-11).

  • Dose Groups: Multiple dose levels (e.g., 1.0, 1.5, 2.0, 3.0, and 6.0 mg/kg body weight) and a vehicle control group are used.

  • Endpoint Evaluation: On day 18 of gestation, dams are euthanized, and the number of live fetuses, dead fetuses, and resorption sites are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations using standard teratological procedures.

  • Statistical Analysis: Fetal body weights are analyzed using analysis of variance (ANOVA). The incidence of malformations and resorptions is analyzed using appropriate statistical methods, such as the Chi-squared test or Fisher's exact test.

2. Genotoxicity Assessment in Mice (Micronucleus Assay)

  • Animal Model: Laboratory mice.

  • Test Substance Administration: DAS is administered via intraperitoneal injection as a single dose or repeated doses at various concentrations (e.g., 0.5, 0.75, and 1.0 mg/kg body weight).

  • Sample Collection: Bone marrow is collected from the femurs of the mice at a specified time after the last dose (typically 24 hours).

  • Slide Preparation and Analysis: Bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are stained (e.g., with Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a set number of PCEs (e.g., 2000) per animal. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity.

  • Statistical Analysis: The frequency of MN-PCEs is compared between treated and control groups using statistical tests such as the Mann-Whitney U test or a trend test.

In Vitro Experimental Protocols

1. Cytotoxicity Assessment in Jurkat T Cells (MTT Assay)

  • Cell Culture: Human Jurkat T cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Setup: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well.

  • Treatment: Cells are exposed to various concentrations of DAS (e.g., 0.01 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

2. Apoptosis Analysis in Jurkat T Cells (Annexin V-FITC/PI Staining)

  • Cell Culture and Treatment: Jurkat T cells are cultured and treated with DAS as described for the MTT assay.

  • Cell Staining: After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key molecular pathways affected by this compound and the general workflow for its toxicological assessment.

DAS_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_common Common Pathway cluster_cellcycle Cell Cycle Arrest DAS This compound (DAS) Casp8 Caspase-8 activation DAS->Casp8 Bcl2 Bcl-2 degradation DAS->Bcl2 cdk4 cdk4 downregulation DAS->cdk4 cyclinB1 cyclin B1 downregulation DAS->cyclinB1 Casp3 Caspase-3 activation Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp9->Casp3 Bcl2->Mito Apoptosis Apoptosis Casp3->Apoptosis CellCycleArrest Cell Cycle Arrest cdk4->CellCycleArrest cyclinB1->CellCycleArrest

Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis invitro_start Cell Culture (e.g., Jurkat T cells) invitro_treat DAS Treatment (Dose-response) invitro_start->invitro_treat invitro_assays Cytotoxicity Assays (MTT, etc.) Apoptosis Assays (Annexin V, etc.) invitro_treat->invitro_assays invitro_data IC50 Calculation Mechanism of Action invitro_assays->invitro_data correlation Compare In Vitro and In Vivo Data (Potency, Endpoints) Predictive Modeling invitro_data->correlation invivo_start Animal Model (e.g., Mouse, Rat) invivo_treat DAS Administration (Route, Dose, Duration) invivo_start->invivo_treat invivo_observe Observation (Clinical signs, Body weight) invivo_treat->invivo_observe invivo_endpoints Toxicological Endpoints (Histopathology, Genotoxicity, Developmental Toxicity) invivo_observe->invivo_endpoints invivo_data NOAEL, LOAEL, LD50 Target Organ Identification invivo_endpoints->invivo_data invivo_data->correlation Correlation_Diagram cluster_explanation Explanation invitro In Vitro Data (e.g., IC50 in CFU-GM) correlation Correlation invitro->correlation invivo In Vivo Data (e.g., Hematotoxicity in animals) invivo->correlation mechanism Shared Mechanism: Inhibition of Protein Synthesis in Rapidly Dividing Cells correlation->mechanism exp In vitro inhibition of hematopoietic progenitors (CFU-GM) correlates with in vivo observations of hematological disorders (e.g., neutropenia). This is because both systems are sensitive to the inhibition of protein synthesis in actively dividing cells.

References

Comparative survey of Diacetoxyscirpenol contamination in different cereal varieties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diacetoxyscirpenol (DAS) contamination across different cereal varieties, supported by experimental data and detailed methodologies. DAS, a type A trichothecene (B1219388) mycotoxin produced primarily by Fusarium fungi, is a significant contaminant in cereal grains worldwide.[1][2] Its presence in the food and feed chain poses a potential health risk to humans and animals due to its cytotoxic, immunosuppressive, and hematological effects.[1]

Quantitative Comparison of DAS Contamination

The following table summarizes the levels of this compound contamination reported in various cereal grains. Data has been compiled from multiple international studies to provide a comparative overview. It is important to note that contamination levels can vary significantly based on geographical location, climatic conditions, agricultural practices, and the specific fungal strains present.

Cereal VarietyNumber of Samples Analyzed (in cited studies)Frequency of Detection (%)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)
Wheat >8001.4 - 31.342.4770
Barley >20022.418.3>100
Oats >4001.4 - 92Not consistently reported>100
Maize (Corn) >7008.9Not consistently reportedNot detected in some studies

Note: The data presented is a synthesis from multiple sources and should be interpreted as indicative rather than absolute. Direct comparison between studies can be challenging due to variations in analytical methods and reporting standards.

Studies indicate that wheat and barley are frequently contaminated with DAS.[1][3] While some reports show high levels of contamination in wheat, others suggest that oats can also be significantly affected, with some studies showing a high incidence of HT-2 and T-2 toxins, which often co-occur with DAS.[1][4] Maize appears to have a lower incidence of DAS contamination compared to other cereals in some surveys, though it is susceptible to other Fusarium mycotoxins.[5]

Experimental Protocols for DAS Analysis

Accurate quantification of DAS in cereal matrices is crucial for risk assessment and management. The following outlines a typical experimental workflow for the analysis of DAS, combining elements from various established methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Sample Preparation and Extraction

This initial phase is critical for obtaining a representative sample and efficiently extracting the mycotoxin.

  • Grinding: A representative sample of the cereal grain (e.g., 250 g) is finely ground to a homogenous powder using a laboratory mill. This ensures that the mycotoxin, which may not be evenly distributed, is accessible for extraction.

  • Extraction: A subsample of the ground material (e.g., 10 g) is weighed into a centrifuge tube. An extraction solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v), is added.[6] The mixture is then vigorously shaken or homogenized for a specified period (e.g., 60 minutes) to ensure efficient extraction of DAS from the matrix.[6]

  • Centrifugation: The resulting slurry is centrifuged at high speed (e.g., 2500 rpm for 5 minutes) to separate the solid matrix from the liquid extract.[6]

  • Dilution: The supernatant is collected and may be diluted with water before analysis.[6]

Clean-up (Optional but Recommended)

For complex matrices like cereals, a clean-up step is often employed to remove interfering compounds that could affect the accuracy of the analysis.

  • Solid-Phase Extraction (SPE): The extract can be passed through a solid-phase extraction column (e.g., C18 or specialized mycotoxin clean-up columns). These columns retain interfering substances while allowing the mycotoxin to be eluted with a suitable solvent.

  • Immunoaffinity Columns (IAC): For higher selectivity, immunoaffinity columns containing antibodies specific to trichothecenes can be used. These columns specifically bind DAS and related mycotoxins, which are then eluted with a strong solvent.

Derivatization (for GC analysis)

For analysis by Gas Chromatography, a derivatization step is necessary to make the non-volatile DAS molecule suitable for GC analysis.

  • Silylation: The dried extract is treated with a silylating agent (e.g., trimethylsilyl (B98337) ethers) to replace active hydrogens with trimethylsilyl groups, thereby increasing the volatility of the analyte.

Instrumental Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for mycotoxin analysis.[7]

    • Chromatographic Separation: The cleaned-up extract is injected into an LC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is used to separate DAS from other components in the extract.

    • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor and product ion transitions for DAS are monitored, providing high selectivity and sensitivity for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Chromatographic Separation: The derivatized extract is injected into a gas chromatograph. A capillary column with a suitable stationary phase is used to separate the derivatized DAS.

    • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which provides mass spectral data for identification and quantification.

Visualizing the Experimental Workflow and Toxicological Pathway

To better illustrate the processes involved in DAS analysis and its mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Grinding Grinding of Cereal Sample Extraction Extraction with Acetonitrile/Water Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Optional IAC Immunoaffinity Column (IAC) Centrifugation->IAC Optional LCMS LC-MS/MS Centrifugation->LCMS Direct Injection SPE->LCMS GCMS GC-MS (with Derivatization) SPE->GCMS IAC->LCMS IAC->GCMS

Caption: Experimental workflow for this compound (DAS) analysis in cereals.

The toxicity of DAS is primarily attributed to its ability to inhibit protein synthesis by binding to the 60S ribosomal subunit. This triggers a signaling cascade known as the ribotoxic stress response.

Ribotoxic_Stress_Pathway DAS This compound (DAS) Ribosome 60S Ribosomal Subunit DAS->Ribosome ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress ZAKa ZAKα RibotoxicStress->ZAKa MAP3K MAP3Ks ZAKa->MAP3K MAP2K MAP2Ks MAP3K->MAP2K p38_JNK p38 & JNK MAPKs MAP2K->p38_JNK Downstream Downstream Effects (Inflammation, Apoptosis) p38_JNK->Downstream

Caption: Signaling pathway of this compound (DAS)-induced ribotoxic stress.

Conclusion

The contamination of cereals with this compound is a persistent food safety concern. This guide highlights the varying levels of contamination across different cereal types, with wheat and barley often showing notable levels. The provided experimental framework offers a robust approach for the detection and quantification of DAS. Understanding the underlying toxicological pathways, such as the ribotoxic stress response, is crucial for developing strategies to mitigate the health risks associated with this mycotoxin. Continuous monitoring and research are essential to ensure the safety of the global food supply.

References

The Pivotal Roles of PYY and Serotonin in Trichothecene-Induced Emesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the critical involvement of peptide YY (PYY) and serotonin (B10506) (5-HT) in the emetic responses triggered by various trichothecene (B1219388) mycotoxins. This guide provides a comparative overview of the mechanisms, supported by quantitative data and detailed experimental protocols, for researchers and drug development professionals investigating anti-emetic strategies against these common foodborne toxins.

Trichothecene mycotoxins, such as deoxynivalenol (B1670258) (DON), T-2 toxin, HT-2 toxin, and diacetoxyscirpenol (B1670381) (DAS), are frequent contaminants of cereal grains and have been linked to gastroenteritis outbreaks in both humans and animals, with vomiting being a prominent symptom.[1][2] Understanding the physiological pathways mediating this emetic response is crucial for developing effective therapeutic interventions. Research highlights the central role of two key signaling molecules: the gut satiety hormone PYY and the neurotransmitter serotonin.[1][2][3]

Comparative Emetic Effects and Hormonal Responses

Experimental studies, primarily utilizing the mink model, have demonstrated a direct correlation between the administration of different trichothecenes and subsequent elevations in plasma PYY and serotonin levels, which coincide with the onset of emesis.[1][2][4] The potency of these mycotoxins in inducing emesis varies, as indicated by their median emetic doses (ED50).

TrichotheceneAdministration RouteED50 (mg/kg BW)Peak Plasma PYY ElevationPeak Plasma 5-HT ElevationKey FindingsReference
Deoxynivalenol (DON) Intraperitoneal (IP)0.1 - 0.25Significant elevation at 30-60 minSignificant elevation at 60 minEmesis correlates with rapid toxin distribution and clearance. Both PYY and 5-HT are key mediators.[5]
T-2 Toxin Intraperitoneal (IP)0.05Marked elevation corresponding to emesisMarked elevation corresponding to emesisMore potent than emetine (B1671215). Emesis induction co-occurs with increased circulating PYY and 5-HT.[1][4]
Oral0.02Marked elevation corresponding to emesisMarked elevation corresponding to emesis[1][4]
HT-2 Toxin Intraperitoneal (IP)0.05Marked elevation corresponding to emesisMarked elevation corresponding to emesisSimilar potency to T-2 toxin. Emesis induction co-occurs with increased circulating PYY and 5-HT.[1][4]
Oral0.02Marked elevation corresponding to emesisMarked elevation corresponding to emesis[1][4]
This compound (DAS) Intraperitoneal (IP)< T-2/HT-2 ToxinSignificant increase within 30-60 minUpregulated by 60 minPYY secretion precedes that of 5-HT. Both are critical for the emetic response.[2][6]
Oral< T-2/HT-2 ToxinSignificant increase within 30-60 minUpregulated by 60 min[2][6]

Signaling Pathways of Trichothecene-Induced Emesis

The emetic action of trichothecenes is initiated in the gastrointestinal tract. These toxins trigger the release of PYY from enteroendocrine L-cells and serotonin from enterochromaffin cells.[3] PYY and serotonin then act on their respective receptors, the neuropeptide Y2 receptor (NPY2R) and the serotonin 3 receptor (5-HT3R), located on vagal afferent neurons.[2][3] This activation transmits signals to the nucleus tractus solitarius (NTS) in the brainstem, which in turn activates the central pattern generator responsible for the vomiting reflex.[3][7]

Trichothecene_Emesis_Pathway cluster_gut Gastrointestinal Tract cluster_vagal Vagal Afferent Neuron cluster_brain Brainstem Trichothecenes Trichothecenes (DON, T-2, HT-2, DAS) L_Cell Enteroendocrine L-Cell Trichothecenes->L_Cell stimulates EC_Cell Enterochromaffin Cell Trichothecenes->EC_Cell stimulates PYY PYY L_Cell->PYY releases Serotonin Serotonin (5-HT) EC_Cell->Serotonin releases NPY2R NPY2 Receptor PYY->NPY2R binds to HT3R 5-HT3 Receptor Serotonin->HT3R binds to NTS Nucleus Tractus Solitarius (NTS) NPY2R->NTS signals to HT3R->NTS signals to CPG Central Pattern Generator (CPG) NTS->CPG activates Emesis Emesis CPG->Emesis initiates

Signaling pathway of trichothecene-induced emesis.

Experimental Protocols

The following methodologies are commonly employed in the investigation of trichothecene-induced emesis.

1. Animal Model: The mink (Neovison vison) is a frequently used animal model due to its sensitivity to trichothecene-induced emesis.[3][8] Animals are typically fasted overnight prior to experiments to ensure an empty stomach.[2]

2. Toxin and Drug Administration:

  • Trichothecenes: Administered via intraperitoneal (IP) injection or oral gavage at varying doses to determine dose-dependent effects and ED50 values.[1][4]

  • Antagonists: To confirm the roles of PYY and serotonin, specific receptor antagonists are administered prior to trichothecene exposure.

    • NPY2R Antagonist (e.g., JNJ-31020028): Pretreatment with an NPY2R antagonist has been shown to attenuate emesis induced by both PYY and DON.[5]

    • 5-HT3R Antagonist (e.g., Granisetron): Pretreatment with a 5-HT3R antagonist can completely suppress vomiting induced by DON and serotonin.[2][5]

3. Measurement of Emetic Response: Following administration, animals are observed for a set period (e.g., 2-4 hours), and the following parameters are recorded:

  • Latency to first emetic event: Time from administration to the first vomit.

  • Number of emetic events: Total count of vomiting episodes.

  • Duration of emesis: Time from the first to the last emetic event.[1]

4. Blood Collection and Hormone Analysis: Blood samples are collected at various time points post-administration to measure plasma concentrations of PYY and serotonin using methods such as ELISA or radioimmunoassay.[2][5]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Analysis Fasting Animal Fasting (e.g., overnight) Antagonist Antagonist Administration (NPY2R or 5-HT3R inhibitor) (Optional) Fasting->Antagonist Trichothecene Trichothecene Administration (IP or Oral) Fasting->Trichothecene (No antagonist) Antagonist->Trichothecene Emesis_Obs Emesis Observation (Latency, Frequency, Duration) Trichothecene->Emesis_Obs Blood_Collection Serial Blood Collection Trichothecene->Blood_Collection Data_Analysis Data Analysis & Comparison Emesis_Obs->Data_Analysis Hormone_Analysis Plasma PYY & 5-HT Analysis (ELISA/RIA) Blood_Collection->Hormone_Analysis Hormone_Analysis->Data_Analysis

General experimental workflow for investigating trichothecene-induced emesis.

Conclusion

The collective evidence strongly indicates that PYY and serotonin are pivotal mediators in the emetic response to a range of trichothecene mycotoxins. The release of these signaling molecules from the gut and their subsequent action on vagal afferent receptors initiate the cascade of events leading to vomiting. This detailed understanding of the underlying mechanisms provides a solid foundation for the development of targeted anti-emetic therapies. Future research could explore the potential of dual NPY2R and 5-HT3R antagonists as a more effective strategy to counteract trichothecene-induced emesis.

References

Species-Specific Responses to Diacetoxyscirpenol: A Comparative Toxicity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the species-specific toxicity of Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species. Understanding these differences is crucial for accurate risk assessment in human and animal health and for the development of potential therapeutic applications and mitigation strategies. This document summarizes key toxicity data, details experimental methodologies, and visualizes relevant biological pathways.

In Vivo Toxicity: A Comparative Overview

The acute and sub-chronic toxicity of this compound varies significantly across different animal species. These differences are influenced by factors such as metabolism, absorption, distribution, and excretion of the toxin. The following tables summarize key quantitative toxicity data from various in vivo studies.

Table 1: Acute Toxicity of this compound (LD50 Values) in Different Species

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
RatOral7[1]
RatIntravenous1.3[1]
RatIntraperitoneal0.75[1]
MouseOral15.5[2]
SwineIntravenous0.38[2]

Table 2: Lowest Observed Adverse Effect Levels (LOAELs) of this compound in Poultry and Swine

SpeciesEffectLOAELReference
Chickens (Fattening)Oral lesions0.010 mg/kg bw per day[2]
Laying HensOral lesions0.054 mg/kg bw per day[2]
TurkeysOral lesions0.012 mg/kg bw per day[2]
DucksOral lesions0.022 mg/kg bw per day[2]
SwineOral lesions0.08 mg/kg bw per day[2]
SwineReduced body weight gain0.12 mg/kg bw per day[2]

These data highlight that poultry are particularly sensitive to the oral effects of DAS, with oral lesions appearing at very low doses.[2] Swine also exhibit significant sensitivity, with oral lesions and reduced weight gain being prominent effects.[2][3] In rodents, the toxicity of DAS is route-dependent, with intravenous and intraperitoneal administration being more potent than oral exposure.[1][2]

In Vitro Cytotoxicity: Cellular Sensitivity Across Species

In vitro studies using various cell lines provide valuable information on the direct cytotoxic effects of DAS at the cellular level. The half-maximal inhibitory concentration (IC50) is a key metric for comparing cellular sensitivity.

Table 3: In Vitro Cytotoxicity of this compound (IC50 Values) in Different Cell Lines

Cell LineSpecies of OriginCell TypeIC50Reference
Granulo-monocytic progenitors (CFU-GM)HumanHematopoietic stem cells7.6 x 10⁻⁹ MN/A
Granulo-monocytic progenitors (CFU-GM)RatHematopoietic stem cells6.2 x 10⁻⁹ MN/A
Jurkat T cellsHumanT lymphocyte3.66–17.74 nM[4]
HeLa cellsHumanCervical cancer2.7 x 10⁻⁸ M (for cytotoxicity)[2]
Porcine Kidney Epithelial CellsSwineEpithelialCytotoxic effects observed[2]

Note: Specific IC50 values for avian and a broader range of porcine cell lines are not well-documented in the reviewed literature.

The available in vitro data indicate that hematopoietic progenitor cells from both humans and rats are highly sensitive to DAS. Human Jurkat T cells also show a high degree of susceptibility.[4] While specific IC50 values are lacking for a direct comparison, studies have shown that DAS is cytotoxic to porcine kidney epithelial cells.[2]

Mechanism of Toxicity: Induction of Apoptosis

A primary mechanism of DAS-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[5][6] This process involves a cascade of signaling events that lead to cellular dismantling. The most well-characterized pathway is in human Jurkat T cells.

DAS_Apoptosis_Pathway DAS This compound (DAS) Ribosome Ribosome (Protein Synthesis Inhibition) DAS->Ribosome Caspase8 Caspase-8 Activation DAS->Caspase8 Induces Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Directly activates Mitochondria Mitochondria Bid->Mitochondria Targets CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DAS-Induced Apoptotic Pathway in Human Jurkat T Cells.

In human T cells, DAS triggers the activation of caspase-8, which then cleaves Bid into its truncated form, tBid.[6] tBid translocates to the mitochondria, leading to the release of cytochrome c.[6] Cytochrome c, in turn, activates caspase-9, which then activates the executioner caspase-3.[6] Caspase-8 can also directly activate caspase-3.[6] The activation of caspase-3 ultimately leads to the biochemical and morphological changes characteristic of apoptosis.[6] While this pathway is well-defined in human cells, further research is needed to elucidate potential species-specific differences in the apoptotic signaling induced by DAS in avian and porcine cells. Studies on the related T-2 toxin in porcine cells suggest that similar mitochondrial-dependent pathways are likely involved.

Experimental Protocols

This section provides an overview of the methodologies used to generate the toxicity data presented in this guide.

In Vivo Acute Oral Toxicity (LD50) Determination in Poultry (Adapted from OECD Guidelines)

This protocol outlines a general procedure for determining the acute oral lethal dose (LD50) of a substance like this compound in an avian species.

LD50_Protocol cluster_0 Preparation cluster_1 Dosing & Observation cluster_2 Analysis Animal_Acclimation 1. Animal Acclimation (e.g., 1-week) Dose_Preparation 2. DAS Dose Preparation (in appropriate vehicle) Animal_Acclimation->Dose_Preparation Grouping 3. Animal Grouping & Fasting (e.g., 5 birds/group, overnight fast) Dose_Preparation->Grouping Dosing 4. Single Oral Gavage of DAS Grouping->Dosing Observation 5. Observation (14 days) - Clinical signs - Mortality Dosing->Observation Data_Collection 6. Data Collection - Body weight - Feed consumption Observation->Data_Collection Necropsy 7. Gross Necropsy Data_Collection->Necropsy LD50_Calculation 8. LD50 Calculation (e.g., Probit analysis) Necropsy->LD50_Calculation

Workflow for Avian Acute Oral LD50 Determination.
  • Animal Selection and Acclimation: Healthy, young adult birds of a single strain (e.g., broiler chickens) are acclimated to laboratory conditions for at least one week.

  • Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, propylene (B89431) glycol). A range of dose levels is prepared based on preliminary range-finding studies.

  • Animal Grouping and Dosing: Animals are randomly assigned to treatment groups (at least 5 birds per group) and a control group (vehicle only). Birds are fasted overnight before dosing. A single dose is administered by oral gavage.

  • Observation: Birds are observed for mortality, clinical signs of toxicity (e.g., lethargy, ruffled feathers, oral lesions), and changes in body weight and feed consumption for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: The selected cell line (e.g., avian or porcine) is cultured in appropriate media and conditions until a sufficient number of cells is available.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each DAS concentration relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the DAS concentration.

Conclusion

The toxicity of this compound exhibits clear species-specific differences, both in vivo and in vitro. Poultry and swine are particularly susceptible to the oral effects of DAS, developing lesions at low concentrations. Rodents also show significant toxicity, with the route of administration playing a key role. The primary mechanism of cytotoxicity involves the induction of apoptosis through a caspase-dependent pathway, which has been well-characterized in human T cells. Further research is warranted to fully elucidate the species-specific nuances in the toxicokinetics and toxicodynamics of DAS, particularly in avian and porcine models, to refine risk assessments and explore potential therapeutic applications.

References

Cumulative Risk Assessment of Co-occurring Diacetoxyscirpenol and Other Mycotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cumulative risk associated with the co-exposure of Diacetoxyscirpenol (B1670381) (DAS) and other prevalent mycotoxins. The information presented herein is based on experimental data from in vitro and in vivo studies, offering insights into their synergistic toxicities and underlying mechanisms.

Co-occurrence and Combined Toxicity of this compound

This compound (DAS), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, is a frequent contaminant of cereal grains and feed.[1] Its occurrence often coincides with other Fusarium mycotoxins, particularly other type A trichothecenes like T-2 toxin and HT-2 toxin, as well as type B trichothecenes such as deoxynivalenol (B1670258) (DON) and the mycoestrogen zearalenone (B1683625) (ZEN).[2] This co-contamination necessitates a cumulative risk assessment, as the combined effects of these mycotoxins can be significantly greater than their individual toxicities.

Experimental evidence strongly suggests that the combined exposure to DAS and other trichothecenes results in synergistic cytotoxic and apoptotic effects, particularly at low concentrations that are relevant to natural contamination levels in food and feed.

Comparative Analysis of In Vitro Cytotoxicity

In vitro studies are crucial for elucidating the interactive effects of mycotoxin mixtures at the cellular level. The following tables summarize quantitative data from key experiments assessing the cytotoxicity of DAS in combination with other mycotoxins.

Table 1: Individual and Combined Cytotoxicity of DAS, T-2 Toxin, and HT-2 Toxin on Human Jurkat T Cells

Mycotoxin/CombinationIC50 (µg/mL)IC50 (µM)Nature of Interaction (at low concentrations)
This compound (DAS)0.08 ± 0.010.22 ± 0.03-
T-2 Toxin0.02 ± 0.000.04 ± 0.00-
HT-2 Toxin0.04 ± 0.010.09 ± 0.02-
T-2 + HT-2 + DAS0.0026 ± 0.00040.063 ± 0.01Synergistic

Data sourced from Alassane-Kpembi et al. (2025).[1] The Combination Index (CI) values for the triple mycotoxin combination were below 1 at low to medium toxicity levels, indicating synergism.

Table 2: Individual Cytotoxicity of DAS and Deoxynivalenol on Murine Peritoneal Macrophages

MycotoxinConcentration for Inhibition of Microbicidal Activity (ng/mL)
This compound (DAS)1
Deoxynivalenol (DON)1

Data sourced from a study on murine peritoneal macrophages.[3] While this study did not assess the combined effect, it provides a basis for comparing the individual potencies of DAS and DON on immune cells.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are based on the methodologies employed in the cited studies.

In Vitro Cytotoxicity and Apoptosis Assessment in Jurkat T Cells

This protocol is adapted from the study by Alassane-Kpembi et al. (2025) investigating the combined effects of DAS, T-2, and HT-2 toxins.[1]

1. Cell Culture:

  • Human Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Jurkat T cells are seeded in 96-well plates at a density of 1 × 10^5 cells/well.

  • Cells are exposed to various concentrations of individual mycotoxins (DAS, T-2, HT-2) and their combinations for 24 hours.

  • After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The formazan (B1609692) crystals are dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

3. Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium (B1200493) Iodide Staining):

  • Cells are treated with mycotoxins as described for the cytotoxicity assay.

  • After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Calculation of Combination Index (CI):

  • The nature of the interaction (synergism, additivity, or antagonism) is determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

The synergistic toxicity of DAS and other trichothecenes is linked to the induction of oxidative stress and the activation of specific signaling pathways leading to apoptosis.

Proposed Signaling Pathway for Synergistic Apoptosis Induction

The following diagram illustrates the proposed signaling cascade initiated by the combined action of DAS and other type A trichothecenes, leading to apoptosis. The primary mechanism involves the inhibition of protein synthesis, which triggers a ribotoxic stress response. This, in turn, activates mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, culminating in the activation of caspases and programmed cell death.

Synergistic_Apoptosis_Pathway cluster_toxins Co-exposure cluster_mapk MAPK Cascades DAS This compound (DAS) Ribosome Ribosome (Protein Synthesis Inhibition) Other_TCTs Other Type A Trichothecenes (e.g., T-2) RSR Ribotoxic Stress Response Ribosome->RSR Synergistic Induction ROS Increased Reactive Oxygen Species (ROS) RSR->ROS MAPK MAPK Activation RSR->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK JNK MAPK->JNK p38 p38 MAPK->p38 JNK->Mitochondria p38->Mitochondria Caspases Caspase Activation (e.g., Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Synergistic induction of apoptosis by DAS and other trichothecenes.

Experimental Workflow for In Vitro Combined Toxicity Assessment

The diagram below outlines a typical experimental workflow for assessing the cumulative risk of co-occurring mycotoxins in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Jurkat T cells) Exposure Cell Exposure (24 hours) Cell_Culture->Exposure Mycotoxin_Prep Mycotoxin Preparation (Individual & Mixtures) Mycotoxin_Prep->Exposure MTT_Assay Cytotoxicity Assessment (MTT Assay) Exposure->MTT_Assay Flow_Cytometry Apoptosis Analysis (Flow Cytometry) Exposure->Flow_Cytometry IC50_Calc IC50 Determination MTT_Assay->IC50_Calc CI_Calc Combination Index (CI) Calculation MTT_Assay->CI_Calc Conclusion Risk Assessment Conclusion (Synergism/Additivity/Antagonism) Flow_Cytometry->Conclusion IC50_Calc->CI_Calc CI_Calc->Conclusion

Caption: Workflow for in vitro cumulative risk assessment of mycotoxins.

Conclusion

The available experimental data strongly indicate that the co-occurrence of this compound with other type A trichothecenes leads to synergistic toxic effects, primarily through the induction of apoptosis via the ribotoxic stress response and activation of MAPK signaling pathways. This underscores the importance of considering mycotoxin mixtures in risk assessments to ensure food and feed safety. Further research is warranted to elucidate the combined toxic effects of DAS with other frequently co-occurring mycotoxins, such as deoxynivalenol and zearalenone, and to validate these in vitro findings through in vivo studies. This will enable a more comprehensive understanding of the risks posed by complex mycotoxin contaminations and inform the development of effective mitigation strategies.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Diacetoxyscirpenol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling Diacetoxyscirpenol (DAS), a potent type A trichothecene (B1219388) mycotoxin, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step logistical and safety information for the proper management and disposal of DAS waste, reinforcing our commitment to being the preferred source for laboratory safety and chemical handling information.

This compound is classified as an acutely toxic substance, necessitating careful handling and a well-defined disposal protocol. All personnel must be thoroughly trained in these procedures and equipped with the appropriate personal protective equipment (PPE) before handling this mycotoxin.

Personal Protective Equipment (PPE) and Handling

When working with this compound, the following PPE is mandatory:

  • Gloves: Nitrile gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are essential to prevent accidental splashes.

  • Lab Coat: A lab coat must be worn to protect from contamination.

  • Respiratory Protection: For operations that may generate aerosols or dust, a properly fitted respirator is required.

All handling of DAS, including weighing and preparation of solutions, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a multi-step process of decontamination followed by appropriate disposal through a licensed service.

Decontamination of Different Waste Streams

Chemical inactivation is the primary method for decontaminating DAS-contaminated materials before final disposal. The recommended decontamination solution is a freshly prepared solution of sodium hypochlorite (B82951) (bleach), the effectiveness of which is enhanced by the addition of sodium hydroxide (B78521).

a) Liquid Waste (e.g., culture media, buffer solutions):

  • For every 9 volumes of liquid waste containing DAS, add 1 volume of a solution containing 2.5% sodium hypochlorite and 0.25N sodium hydroxide.

  • Allow the mixture to stand for a minimum of 4 hours to ensure complete inactivation of the mycotoxin.

  • After decontamination, the liquid waste should be collected in a designated, properly labeled hazardous waste container.

b) Solid Waste (e.g., contaminated personal protective equipment, plasticware, paper towels):

  • Immerse the solid waste in a solution of 2.5% sodium hypochlorite with 0.25N sodium hydroxide.

  • Ensure all surfaces of the waste are in contact with the decontamination solution for at least 4 hours.

  • After the contact time, carefully decant the liquid and manage it as hazardous waste.

  • The decontaminated solid waste should be double-bagged in durable, labeled plastic bags and placed in a designated hazardous chemical waste container.

c) Laboratory Glassware and Equipment:

  • Submerge glassware and equipment in a 2.5% sodium hypochlorite solution containing 0.25N sodium hydroxide for a minimum of 4 hours.

  • Following decontamination, triple rinse the items with a suitable solvent (e.g., water) capable of removing any residual DAS.

  • The rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.[1]

  • After decontamination and rinsing, the glassware and equipment can be washed according to standard laboratory procedures.

Final Disposal

All decontaminated waste, including the decontamination solutions and rinsates, must be disposed of as hazardous chemical waste.

  • Collect all DAS waste in clearly labeled, sealed, and compatible containers.

  • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.

  • Incineration is the recommended method for the final disposal of burnable waste contaminated with trichothecene mycotoxins.

Quantitative Data on Toxin Inactivation

The following table summarizes the effectiveness of sodium hypochlorite in inactivating various toxins, with T-2 mycotoxin data serving as a proxy for this compound due to their structural similarities. A 30-minute exposure time was used for these assessments.

Toxin2.5% NaOCl + 0.25N NaOH2.5% NaOCl1% NaOCl
T-2 mycotoxin YesNoNo
BrevetoxinYesYesNo
MicrocystinYesYesYes
TetrodotoxinYesYesYes
SaxitoxinYesYesYes

Data adapted from studies on T-2 mycotoxin inactivation.[2][3][4]

Experimental Protocol: Decontamination of this compound

This protocol details the methodology for the chemical inactivation of this compound in a laboratory setting.

Materials:

  • Sodium hypochlorite (commercial bleach, typically 5-6% NaOCl)

  • Sodium hydroxide (NaOH)

  • Personal Protective Equipment (as specified above)

  • Designated hazardous waste containers

  • DAS-contaminated waste

Procedure:

  • Preparation of Decontamination Solution: In a chemical fume hood, prepare the 2.5% sodium hypochlorite and 0.25N sodium hydroxide solution. For example, to prepare 1 liter of solution, mix approximately 500 ml of commercial bleach (assuming 5% NaOCl) with 500 ml of 0.5N NaOH solution. Adjust the volumes as necessary based on the concentration of the starting materials.

  • Application: Add the decontamination solution to the DAS waste as described in the step-by-step procedures above, ensuring the correct ratio and contact time.

  • Incubation: Allow the waste to be in contact with the decontamination solution for a minimum of 4 hours at room temperature.

  • Segregation and Collection: Following incubation, carefully separate the decontaminated solid and liquid waste streams, if applicable. Collect all waste, including the decontamination solution, in appropriately labeled hazardous waste containers.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste by a certified vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

Diacetoxyscirpenol_Disposal_Workflow cluster_prep Preparation & Handling cluster_decon Decontamination cluster_disposal Final Disposal start Start: DAS Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid glassware Glassware/Equipment waste_type->glassware Glassware treat_liquid Treat with Decon. Solution (4 hrs) liquid_waste->treat_liquid treat_solid Immerse in Decon. Solution (4 hrs) solid_waste->treat_solid treat_glassware Soak in Decon. Solution (4 hrs) glassware->treat_glassware decon_solution Prepare 2.5% NaOCl + 0.25N NaOH Solution decon_solution->treat_liquid decon_solution->treat_solid decon_solution->treat_glassware collect_waste Collect Decontaminated Waste in Labeled Hazardous Waste Container treat_liquid->collect_waste treat_solid->collect_waste triple_rinse Triple Rinse with Solvent treat_glassware->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate professional_disposal Arrange for Professional Waste Disposal collect_waste->professional_disposal collect_rinsate->collect_waste incineration Incineration of Burnable Waste professional_disposal->incineration end End: Disposal Complete incineration->end

References

Essential Safety and Handling Guide for Diacetoxyscirpenol (DAS)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Diacetoxyscirpenol (B1670381) Content Type: Immediate Safety and Logistical Information

This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound (DAS). Adherence to these protocols is critical to ensure personal safety and mitigate laboratory contamination.

Understanding the Risks

This compound (DAS) is a type A trichothecene (B1219388) mycotoxin, a secondary metabolite produced by fungi of the Fusarium genus.[1] It is acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin. DAS is a dermal irritant, capable of causing blistering and sores, and can be absorbed topically.[2][3] It is classified as a substance that is very toxic by inhalation, in contact with skin, and if swallowed, and it is irritating to the eyes and skin. Furthermore, it is suspected of damaging fertility or the unborn child and is known to cause damage to organs.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous material.[4] The minimum required PPE for handling DAS is detailed below.

Task Body Protection Hand Protection Respiratory Protection Eye/Face Protection
Handling Solid DAS (e.g., weighing) Disposable gown, closed to the backDouble-gloving with compatible nitrile glovesNIOSH-approved N95 or higher-level respirator (e.g., P100) within a fume hood or ventilated enclosureTightly fitting safety goggles and face shield
Preparing Solutions Disposable, fluid-resistant gownDouble-gloving with compatible nitrile glovesWork within a certified chemical fume hoodTightly fitting safety goggles and face shield
Administering to Animals Full-coverage disposable suitDouble-gloving with compatible nitrile glovesNIOSH-approved N95 or higher-level respiratorTightly fitting safety goggles and face shield
Spill Cleanup Full-coverage disposable suitHeavy-duty, chemical-resistant gloves over nitrile glovesFull-face respirator with appropriate cartridgesFull-face respirator provides integrated protection
Waste Disposal Disposable gownChemical-resistant glovesAs required by the specific task (e.g., handling open waste)Safety goggles

Note: All PPE should be disposed of as hazardous waste after a single use. Never reuse disposable PPE. Contaminated work clothing should not be allowed out of the workplace.[2]

Safe Handling and Operational Plan

Safe handling requires a combination of engineering controls and stringent work practices.

3.1. Engineering Controls:

  • Ventilation: All work with solid DAS or concentrated solutions must be performed in a certified chemical fume hood, Class II Biosafety Cabinet, or an isolator to minimize inhalation exposure.[2][4]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and clearly marked.[2]

3.2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]

  • Handling Solid Toxin:

    • Work within a chemical fume hood.

    • Handle DAS as a solid to avoid creating dust. If there is a risk of aerosolization, use appropriate respiratory protection.

    • Use dedicated spatulas and weighing boats.

  • Preparing Solutions:

    • Add solvent to the pre-weighed solid DAS slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling:

    • After handling, thoroughly wash hands, face, and any exposed skin with soap and water.[2]

    • Decontaminate all surfaces and equipment used.

    • Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container immediately after use.[5]

    • Do not eat, drink, or smoke in the laboratory area.[2]

3.3. Storage:

  • Store DAS in a locked, secure location.[2]

  • Keep the container tightly closed in a dry, well-ventilated place.[5]

  • The recommended storage temperature is 2-8 °C.[5]

Emergency Procedures: Spill and Decontamination

Immediate and correct response to a spill is critical to prevent exposure and spread of contamination.

4.1. Spill Response Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Secure the Area: Post warning signs to prevent entry.

  • Don PPE: Before re-entering, don the appropriate PPE for spill cleanup as detailed in the table above, including a full-face respirator.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Decontamination:

    • Apply a freshly prepared 1% sodium hypochlorite (B82951) solution in 0.1M sodium hydroxide (B78521) to the spill area.[6]

    • Allow a contact time of at least 4-5 hours to ensure inactivation of the toxin.[6]

    • Alternatively, for skin decontamination, "Eau de Javel" (1% free chlorine) can be effective if applied within 15 minutes of contact.[7]

  • Cleanup:

    • Working from the outer edge of the spill inward, collect all contaminated materials (absorbent, paper towels, etc.) using forceps or other tools.

    • Place all materials into a designated, labeled hazardous waste container.

  • Final Cleaning: Thoroughly clean the spill area again with the decontamination solution, followed by a water rinse.

  • Doffing PPE: Remove PPE carefully, avoiding self-contamination, and place it in the hazardous waste container.

  • Wash: Wash hands and exposed skin thoroughly.

Spill_Response_Workflow spill This compound Spill Occurs alert Alert Others & Evacuate Area spill->alert secure Secure Area & Post Warnings alert->secure don_ppe Don Spill-Level PPE (Full-face respirator, suit, double gloves) secure->don_ppe contain Contain Spill (Cover with absorbent/damp towel) don_ppe->contain decontaminate Apply Decontamination Solution (e.g., 1% Sodium Hypochlorite) Allow 4-5 hours contact time contain->decontaminate cleanup Collect Contaminated Material (Work from outside in) decontaminate->cleanup dispose Place Waste in Labeled Hazardous Container cleanup->dispose final_clean Re-clean Area with Solution, then Water dispose->final_clean doff_ppe Carefully Doff PPE into Hazardous Waste final_clean->doff_ppe wash Wash Hands & Exposed Skin doff_ppe->wash end_node Incident Reported & Documented wash->end_node

Caption: Workflow for responding to a this compound (DAS) spill.

Disposal Plan

All waste generated from handling DAS, including contaminated PPE, labware, and the chemical itself, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed, and puncture-proof containers.

  • Disposal Method: Disposal should be handled by a licensed professional waste disposal service and must be in accordance with all applicable federal, state, and local environmental regulations. A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

First Aid Measures

In case of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[2]

  • Skin Contact: Take the victim immediately to the hospital. Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting without medical advice.[2]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.